molecular formula C11H6F3NO3 B1362288 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid CAS No. 236736-23-5

2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Cat. No.: B1362288
CAS No.: 236736-23-5
M. Wt: 257.16 g/mol
InChI Key: PYCFLCQAJFEELT-UHFFFAOYSA-N
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Description

2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid is a high-purity chemical scaffold of significant interest in medicinal chemistry and infectious disease research. This oxazole derivative serves as a critical precursor for the synthesis of novel therapeutic agents, particularly in the fight against antimicrobial resistance. Its core structure, featuring a carboxylic acid functional group at the 4-position, allows for further derivatization into active compounds. Recent groundbreaking research has identified this oxazole core in a potent inhibitor, compound X1, which targets the essential enzyme guanosine penta-phosphate synthase I (GpsI) in Mycobacterium tuberculosis . GpsI is a polyribonucleotide nucleotidyl-transferase (PNPase) that plays a critical role in bacterial RNA metabolism and degradation. The inhibitor built upon this scaffold selectively blocks GpsI activity, unveiling a novel strategy to disrupt RNA decay and stop bacterial growth . High-resolution cryo-electron microscopy has elucidated the binding mechanism, showing that the inhibitor specifically occupies the drug-binding pocket of GpsI in a ternary complex, providing a molecular explanation for its selective anti-tubercular activity . This mechanism represents a promising avenue for addressing multidrug-resistant tuberculosis strains. Beyond this specific application, oxazole derivatives are widely recognized in drug discovery for their ability to bind with various enzymes and receptors via diverse non-covalent interactions, leading to versatile biological activities . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to develop novel anti-tubercular agents and explore its potential in other biochemical pathways.

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)8-7(10(16)17)15-9(18-8)6-4-2-1-3-5-6/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCFLCQAJFEELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380076
Record name 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid
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Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236736-23-5
Record name 2-Phenyl-5-trifluoromethyloxazole-4-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid
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Record name 2-Phenyl-5-(trifluoromethyl)-oxazole-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, and potential biological significance of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a phenyl group at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid
CAS Number 236736-23-5[1][2][3][4][5]
Molecular Formula C11H6F3NO3[1][4][5]
Molecular Weight 257.17 g/mol [1][4]
SMILES O=C(O)c1c(nc(o1)c2ccccc2)C(F)(F)F
InChI InChI=1S/C11H6F3NO3/c12-11(13,14)8-7(10(16)17)15-9(18-8)6-4-2-1-3-5-6/h1-5H,(H,16,17)[6]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the compound is presented below.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 170-172 °C[1][7]
Boiling Point (Predicted) 381.3 ± 52.0 °C[7]
Density (Predicted) 1.454 ± 0.06 g/cm³[7]
pKa (Predicted) 2.38 ± 0.36[7]
XlogP (Predicted) 2.8[6]

Spectroscopic Data (Predicted)

While experimental spectra are not widely available in the literature, the following tables provide predicted spectroscopic characteristics based on the compound's structure. These serve as a reference for analytical identification.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-12Broad Singlet1HCarboxylic Acid (-COOH)
~8.1-8.3Multiplet2HAromatic Protons (ortho-protons of phenyl ring)
~7.4-7.6Multiplet3HAromatic Protons (meta- and para-protons of phenyl ring)

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~165-170Carboxylic Acid Carbonyl (C=O)
~160-165Oxazole Ring Carbon (C2)
~145-150Oxazole Ring Carbon (C5)
~130-135Aromatic Carbon (para-carbon of phenyl ring)
~128-130Aromatic Carbons (ortho- and meta-carbons of phenyl ring)
~125-130Aromatic Carbon (ipso-carbon of phenyl ring)
~120-125 (quartet)Trifluoromethyl Carbon (-CF₃)
~115-120Oxazole Ring Carbon (C4)

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H StretchCarboxylic Acid
1700-1725 (strong)C=O StretchCarboxylic Acid
1600-1650 (medium)C=N StretchOxazole Ring
1500-1600 (medium)C=C StretchAromatic Ring
1100-1300 (strong)C-F StretchTrifluoromethyl

Table 6: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺258.03725
[M+Na]⁺280.01919
[M-H]⁻256.02269

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1). DGAT-1 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT-1 is a therapeutic strategy for the treatment of obesity and type 2 diabetes.

DGAT-1 Signaling Pathway and Inhibition:

DGAT1_Pathway Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT-1 Enzyme Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides (TG) DGAT1->Triglycerides Catalyzes final step of TG synthesis Inhibitor 2-Phenyl-5-(trifluoromethyl)oxazole- 4-carboxylic acid derivative Inhibitor->DGAT1 Inhibition Lipid_Droplets Storage in Lipid Droplets Triglycerides->Lipid_Droplets VLDL VLDL Assembly Triglycerides->VLDL

Caption: Inhibition of the DGAT-1 signaling pathway by a this compound derivative.

Experimental Protocols

Representative Synthesis of this compound

This protocol is adapted from general methods for the synthesis of substituted oxazoles.

Workflow for Synthesis:

Synthesis_Workflow Start Start: Ethyl 3,3,3-trifluoro-2-oxopropanoate and Benzamide Reaction Reaction: - Dehydrating agent (e.g., POCl₃ or H₂SO₄) - Heat Start->Reaction Intermediate Intermediate: Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate Reaction->Intermediate Hydrolysis Hydrolysis: - Aqueous base (e.g., NaOH or KOH) - Followed by acidification (e.g., HCl) Intermediate->Hydrolysis Product Product: This compound Hydrolysis->Product Purification Purification: Recrystallization Product->Purification

Caption: A plausible workflow for the synthesis of the title compound.

Procedure:

  • Step 1: Synthesis of Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 3,3,3-trifluoro-2-oxopropanoate and benzamide.

    • Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄), dropwise with cooling.

    • After the addition is complete, heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the crude ester from Step 1 in a mixture of ethanol and an aqueous solution of a base (e.g., 1M sodium hydroxide).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., 1M hydrochloric acid) until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Step 3: Purification.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

DGAT-1 Inhibition Assay Protocol

This protocol describes a cell-free enzymatic assay to evaluate the inhibitory activity of the compound on DGAT-1.

Workflow for DGAT-1 Inhibition Assay:

DGAT1_Assay_Workflow Preparation Preparation: - Test compound dilutions - Substrates (Dioleoyl glycerol, Palmitoleoyl CoA) - Enzyme (Human intestinal microsomes) Incubation Incubation: - Combine substrates, enzyme, and test compound - 37°C for a defined time (e.g., 60 min) Preparation->Incubation Quenching Reaction Quenching: - Add extraction solvent with internal standard Incubation->Quenching Extraction Lipid Extraction Quenching->Extraction Analysis Analysis: - LC-MS/MS to quantify triglyceride formation Extraction->Analysis Calculation Calculation: - Determine % inhibition and IC₅₀ value Analysis->Calculation

Caption: Workflow for a cell-free DGAT-1 inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound, this compound, in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC₅₀ value.

    • Prepare a solution of dioleoyl glycerol in DMSO and dilute it with a Tris/MgCl₂ buffer.

    • Prepare a solution of palmitoleoyl Coenzyme A in an acetone/water solution.

    • Dilute human small intestinal microsomes (as the enzyme source) in a buffer containing bovine serum albumin (BSA).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the dioleoyl glycerol and palmitoleoyl CoA solutions.

    • Add the desired concentration of the test compound or vehicle control.

    • Initiate the reaction by adding the diluted microsome solution.

    • Incubate the reaction mixture in a water bath at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an extraction solvent (e.g., isopropanol:dichloromethane with formic acid) containing an internal standard (e.g., glyceryl triolein).

    • Vortex the mixture to ensure thorough mixing and extraction of the lipids.

    • Centrifuge the samples to separate the organic and aqueous layers.

  • Analysis:

    • Transfer the organic layer to a new tube and evaporate the solvent.

    • Reconstitute the lipid extract in a suitable solvent for analysis.

    • Quantify the amount of triglyceride formed using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the percentage of DGAT-1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various chemical data sources and is intended to support research and development activities.

Chemical Identity and Structure

This compound is a derivative of oxazole, a five-membered aromatic ring containing one nitrogen and one oxygen atom.[1] The structure is characterized by a phenyl group at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid group at the 4-position of the oxazole ring.

  • IUPAC Name: 2-Phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid[2]

  • CAS Number: 236736-23-5[2][3][4][5][6]

  • Molecular Formula: C₁₁H₆F₃NO₃[3][4][6]

  • Canonical SMILES: C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)C(=O)O[7]

  • InChI Key: PYCFLCQAJFEELT-UHFFFAOYSA-N[7]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. The data includes both experimentally determined and predicted values from computational models.

PropertyValueSource
Molecular Weight 257.17 g/mol [3][4][5][6]
Melting Point 170-172 °C[3][4][5]
Boiling Point (Predicted) 381.3 ± 52.0 °C[4]
Density (Predicted) 1.454 ± 0.06 g/cm³[4]
pKa (Predicted) 2.38 ± 0.36[4]
XlogP (Predicted) 2.8[7]
Purity Typically ≥95%[5][8]
Appearance Solid[9]

Experimental Protocols for Characterization

While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in publicly available literature, the characterization of novel oxazole derivatives typically employs a standard suite of analytical techniques.[10][11][12] The following methodologies represent a general approach for such characterization.

G cluster_synthesis Synthesis & Purification cluster_methods Analytical Methods Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure Structural Elucidation Purification->Structure Physical Physical Properties Purification->Physical Purity Purity Assessment Purification->Purity NMR NMR (1H, 13C, 19F) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR MP Melting Point Apparatus Physical->MP EA Elemental Analysis Purity->EA HPLC HPLC / LC-MS Purity->HPLC

Caption: General workflow for synthesis and characterization of a novel chemical entity.

3.1. Melting Point Determination

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid.

  • Methodology: A small, powdered sample of the purified compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the first appearance of liquid to the complete liquefaction of the solid is recorded. A narrow melting range (e.g., 170-172 °C) is indicative of high purity.[3][5]

3.2. Spectroscopic Analysis for Structural Elucidation The combination of NMR, IR, and Mass Spectrometry is used to confirm the molecular structure.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

    • ¹³C NMR: Identifies the different carbon environments within the molecular skeleton.

    • ¹⁹F NMR: Crucial for this specific compound to confirm the presence and chemical environment of the trifluoromethyl (CF₃) group.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Expected characteristic peaks would include C=O (from the carboxylic acid), C=N and C-O (from the oxazole ring), and C-F (from the trifluoromethyl group).

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

3.3. Purity Assessment

  • Elemental Analysis: Measures the percentage composition of elements (Carbon, Hydrogen, Nitrogen). The experimental values are compared against the calculated theoretical values for the molecular formula C₁₁H₆F₃NO₃ to assess purity.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique used to separate, identify, and quantify each component in a mixture. A single, sharp peak in the chromatogram indicates a high degree of purity.

Logical Relationships in Physicochemical Analysis

The characterization of a chemical compound is a logical process where different analytical techniques provide complementary information to build a complete profile of the substance's identity, structure, and purity.

G cluster_identity Chemical Identity cluster_structure Structural Properties cluster_physical Physical Properties center_node Physicochemical Profile Formula Molecular Formula (C11H6F3NO3) Formula->center_node MW Molecular Weight (257.17 g/mol) MW->center_node Connectivity Atomic Connectivity (Structure) Connectivity->center_node FuncGroups Functional Groups (-COOH, -CF3, Phenyl) FuncGroups->center_node MP Melting Point (170-172 °C) MP->center_node Solubility Solubility (Predicted) Solubility->center_node pKa Acidity (pKa) (Predicted: 2.38) pKa->center_node

Caption: Logical relationship of data points comprising the physicochemical profile.

Solubility and Stability

  • Solubility (Predicted): While specific experimental solubility data is scarce, the predicted XlogP of 2.8 suggests the compound is moderately lipophilic and likely has low solubility in water and higher solubility in organic solvents like dichloromethane, ethyl acetate, and DMF.[7][9][13]

  • Storage and Stability: The compound is typically stored at 2-8°C.[4] It is classified as an irritant, and standard laboratory precautions should be taken when handling.[3]

This guide serves as a foundational resource for professionals working with this compound. The provided data and general experimental context are essential for planning further research, including formulation development, biological activity screening, and further chemical synthesis.

References

An In-depth Technical Guide to CAS Number 236736-23-5: 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 236736-23-5, identified as 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. This molecule has garnered interest within the scientific community, particularly in the field of medicinal chemistry, as a key structural motif in the development of potent inhibitors for diacylglycerol acyltransferase-1 (DGAT-1). Inhibition of DGAT-1 is a promising therapeutic strategy for the management of obesity and type 2 diabetes. This document collates available data on its chemical and physical properties, provides a plausible synthetic strategy based on established methodologies, outlines its role in the context of DGAT-1 inhibition, and lists current suppliers. All quantitative data are presented in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound. Its core structure consists of a central oxazole ring substituted with a phenyl group at the 2-position, a trifluoromethyl group at the 5-position, and a carboxylic acid functional group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 236736-23-5Multiple Suppliers
Molecular Formula C₁₁H₆F₃NO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 257.17 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 170-172 °C--INVALID-LINK--
Predicted XlogP 2.8PubChemLite
SMILES C1=CC=C(C=C1)C2=NC(=C(O2)C(F)(F)F)C(=O)OPubChemLite
InChI InChI=1S/C11H6F3NO3/c12-11(13,14)8-7(10(16)17)15-9(18-8)6-4-2-1-3-5-6/h1-5H,(H,16,17)PubChemLite
InChIKey PYCFLCQAJFEELT-UHFFFAOYSA-NPubChemLite

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Features
¹H NMR Signals corresponding to the protons of the phenyl group (typically in the range of δ 7.4-8.2 ppm) and a broad singlet for the carboxylic acid proton (typically δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Resonances for the carbon atoms of the phenyl ring, the oxazole ring, the trifluoromethyl group (showing coupling with fluorine), and the carbonyl carbon of the carboxylic acid (typically in the range of δ 160-180 ppm).
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1730 cm⁻¹), C=N and C=C stretching of the oxazole and phenyl rings, and strong C-F stretching bands for the trifluoromethyl group.[1]
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (257.17).

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, based on established methods for the synthesis of substituted oxazoles, a plausible synthetic route can be proposed. A common approach involves the condensation and cyclization of an α-haloketone with an amide, or the reaction of an α-acylamino ketone with a dehydrating agent (Robinson-Gabriel synthesis).

A potential synthetic workflow is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Ethyl 3,3,3-trifluoro-2-oxopropanoate C Condensation & Cyclization A->C B Benzamide B->C D Hydrolysis C->D Intermediate Ester E This compound D->E

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Ester Formation: A condensation reaction between ethyl 3,3,3-trifluoro-2-oxopropanoate and benzamide in the presence of a suitable dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid) could yield the corresponding ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate.

  • Purification: The crude ester would be purified using standard techniques such as column chromatography.

  • Hydrolysis: The purified ester would then be subjected to hydrolysis, for example, by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH followed by acidic workup), to yield the final carboxylic acid product.

  • Final Purification: The resulting this compound would be purified by recrystallization or other suitable methods.

Characterization of the final product would involve techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

The primary biological relevance of this compound lies in its use as a scaffold for the development of potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1).[2] DGAT-1 is a key enzyme in the metabolic pathway of triglyceride synthesis.

DGAT-1 Inhibition Signaling Pathway:

DGAT-1 catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[3] By inhibiting this enzyme, the production and storage of triglycerides in adipose tissue can be reduced. This mechanism is of significant therapeutic interest for conditions characterized by excess lipid accumulation, such as obesity and type 2 diabetes.[3][4] Inhibition of DGAT-1 has been shown to lead to decreased adiposity and improved insulin sensitivity in preclinical studies.[3][4]

DGAT1_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides Storage Triglyceride Storage (Adipose Tissue) TG->Storage DGAT1->TG Catalyzes Inhibitor 2-Phenyl-5-(trifluoromethyl)oxazole- 4-carboxylic acid derivatives Inhibitor->DGAT1 Inhibits Obesity Obesity Storage->Obesity Diabetes Type 2 Diabetes Storage->Diabetes

Caption: The signaling pathway of DGAT-1 inhibition.

A key study published in the Journal of Medicinal Chemistry described a series of carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides as potent and orally active DGAT-1 inhibitors. While the IC₅₀ values for this compound itself were not reported, a derivative, compound 29 in the study, exhibited a DGAT-1 enzyme inhibitory IC₅₀ of 57 nM and an EC₅₀ of 0.5 µM in a cellular triglyceride formation assay.[2] This highlights the potential of the core scaffold in designing effective DGAT-1 inhibitors.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

Table 3: Commercial Suppliers of CAS 236736-23-5

SupplierProduct NumberPurityAvailable Quantities
Matrix Scientific 099342Not specifiedInquire
Apollo Scientific PC235595%250mg
Oakwood Chemical 009342Not specifiedInquire
Amerigo Scientific InquireNot specifiedInquire
P&S Chemicals InquireNot specifiedInquire

Disclaimer: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Conclusion

This compound (CAS 236736-23-5) is a valuable chemical intermediate, particularly for the synthesis of DGAT-1 inhibitors. Its properties and the biological significance of its derivatives make it a compound of interest for researchers in the fields of metabolic diseases and medicinal chemistry. While detailed experimental protocols for its synthesis and comprehensive experimental spectral data are not widely published, this guide provides a foundational understanding of its characteristics, a plausible synthetic approach, its biological context, and sources for its procurement. Further research into the synthesis and biological evaluation of this specific compound and its close analogs is warranted to fully explore its therapeutic potential.

References

The Trifluoromethylated Oxazole Scaffold: A Technical Guide to Its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of bioactive molecules. Among these, the trifluoromethylated oxazole motif has emerged as a particularly promising pharmacophore. The trifluoromethyl (-CF3) group, with its high electronegativity, metabolic stability, and lipophilicity, can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When combined with the versatile oxazole ring, a five-membered heterocycle known for its diverse biological activities, the resulting compounds exhibit a remarkable spectrum of therapeutic properties.[3][4] This technical guide provides an in-depth exploration of the biological activities of trifluoromethylated oxazole compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to inform and accelerate drug discovery and development efforts.

Anticancer Activity of Trifluoromethylated Oxazole Derivatives

Trifluoromethylated oxazole-containing compounds have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a variety of cancer cell lines. The introduction of the trifluoromethyl group often enhances the anticancer efficacy compared to non-fluorinated analogues.[5][6]

Quantitative Anticancer Activity Data

The anticancer activity of trifluoromethylated oxazole and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of reported IC50 values for representative compounds against various cancer cell lines.

Compound IDStructure/ClassCancer Cell LineIC50 (µM)Reference
1 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamidePanel of 60 human cancer cell linesSubmicromolar to micromolar range[3]
2g 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[7]
5 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)3.09[7]
14 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole* (non-trifluoromethylated analogue of 2g)MCF-7 (Breast)19.72[7]
16 1,3-Oxazole sulfonamide derivativeLeukemia cell lines0.0447 - 0.0488[2]

*Note: Isoxazoles are structural isomers of oxazoles and their data is included to highlight the potential of the trifluoromethyl group in related heterocyclic systems.

Mechanisms of Anticancer Action

Trifluoromethylated oxazoles exert their anticancer effects through various mechanisms, primarily by targeting key cellular pathways involved in cancer cell proliferation, survival, and metastasis.

One of the prominent mechanisms is the inhibition of tubulin polymerization . Several oxazole-containing compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[8]

Another critical target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Certain oxazole derivatives have been shown to inhibit STAT3, thereby impeding these cancer-promoting processes.[5][8]

Furthermore, trifluoromethylated oxazoles can modulate other signaling pathways crucial for tumor growth, such as those involving receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met .[9]

anticancer_pathways Figure 1. Anticancer Mechanisms of Trifluoromethylated Oxazoles cluster_cell Cancer Cell tf_oxazole Trifluoromethylated Oxazole Compound tubulin β-Tubulin tf_oxazole->tubulin binds to stat3 STAT3 tf_oxazole->stat3 inhibits rtks VEGFR-2 / c-Met tf_oxazole->rtks inhibits microtubules Microtubule Disruption tubulin->microtubules cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubules->cell_cycle_arrest stat3_inhibition STAT3 Inhibition stat3->stat3_inhibition proliferation_survival Decreased Proliferation & Survival stat3_inhibition->proliferation_survival rtk_inhibition RTK Inhibition rtks->rtk_inhibition rtk_inhibition->proliferation_survival apoptosis Apoptosis cell_cycle_arrest->apoptosis proliferation_survival->apoptosis

Caption: Anticancer Mechanisms of Trifluoromethylated Oxazoles.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of chemical compounds by measuring the metabolic activity of cells.[9]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated oxazole compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated oxazole compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).[9]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[9]

mtt_workflow Figure 2. Workflow for MTT Cytotoxicity Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add trifluoromethylated oxazole compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity of Trifluoromethylated Oxazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated heterocyclic compounds, including oxazoles, have shown promise in this area.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDStructure/ClassMicroorganismMIC (µg/mL)Reference
8a 4-Trifluoromethyl bithiazoleEscherichia coli (with colistin)2[10]
8j 4-Trifluoromethyl bithiazoleEnterococcus faecalis8-16[10]
8e 4-Trifluoromethyl bithiazoleStreptococcus pyogenes4[10]
8e 4-Trifluoromethyl bithiazoleStaphylococcus aureus16[10]

*Note: Bithiazoles are structurally related to oxazoles and their data suggests the potential antimicrobial activity of trifluoromethylated azoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Trifluoromethylated oxazole compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (antibiotic, e.g., ampicillin)

  • Negative control (uninoculated medium)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the trifluoromethylated oxazole compounds in the growth medium directly in the 96-well plates.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (medium with bacteria and a standard antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity of Trifluoromethylated Oxazole Derivatives

Chronic inflammation is a key driver of numerous diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties, and the inclusion of a trifluoromethyl group can enhance this activity.[12][13]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of trifluoromethylated compounds is often evaluated in cellular or animal models, with IC50 values for the inhibition of inflammatory mediators or the percentage of edema inhibition being key metrics.

Compound ClassAssayIC50 (µM)Reference
Trifluoromethyl-pyrazole-carboxamidesCOX-1 Inhibition0.46[14]
Trifluoromethyl-pyrazole-carboxamidesCOX-2 Inhibition2.65[14]
1,2,3-Triazole derivatives of 7-Oxodehydroabietic acid*NO Inhibition in BV2 cells8.00 - 14.72[15]

*Note: These related trifluoromethylated heterocycles demonstrate the potential for anti-inflammatory activity in this class of compounds.

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of oxazole derivatives is the inhibition of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] This pathway is a central regulator of the inflammatory response.

nfkb_pathway Figure 3. Inhibition of the NF-κB Pathway by Trifluoromethylated Oxazoles cluster_cell Cell inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex inflammatory_stimuli->ikk activates tf_oxazole Trifluoromethylated Oxazole Compound tf_oxazole->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb degradation of IκBα releases nfkb_ikb NF-κB/IκBα Complex ikb->nfkb_ikb nfkb->nfkb_ikb nucleus Nucleus nfkb->nucleus translocates to nfkb_nucleus NF-κB gene_transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, cytokines) nfkb_nucleus->gene_transcription activates

Caption: Inhibition of the NF-κB Pathway by Trifluoromethylated Oxazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[9]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Trifluoromethylated oxazole compounds

  • Positive control (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Dosing: Administer the test compounds and the positive control orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

  • Edema Induction: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[9]

Synthesis of Trifluoromethylated Oxazoles

Several synthetic strategies have been developed to access trifluoromethylated oxazoles. One efficient method involves the cobalt(II) metalloradical-catalyzed cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles. This approach is valued for its use of readily available starting materials and a cost-effective catalyst.[16]

synthesis_workflow Figure 4. General Synthesis Workflow for 4-CF3-Substituted Oxazoles start Starting Materials diazoketone α-Trifluoromethyl-α-diazoketone start->diazoketone nitrile Nitrile start->nitrile reaction Cobalt(II) Metalloradical Catalyzed Cycloaddition diazoketone->reaction nitrile->reaction product 4-CF3-Substituted Oxazole reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, HRMS) purification->characterization final_product Final Product characterization->final_product

Caption: General Synthesis Workflow for 4-CF3-Substituted Oxazoles.

Conclusion

Trifluoromethylated oxazole compounds represent a highly valuable and versatile scaffold in drug discovery. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their therapeutic potential. The strategic incorporation of the trifluoromethyl group often leads to enhanced potency and improved pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development of this promising class of compounds. As our understanding of the intricate roles of trifluoromethylated oxazoles in modulating key biological pathways continues to grow, so too will the opportunities for translating these findings into novel and effective therapies for a range of human diseases.

References

role of the trifluoromethyl group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Data Gathering

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Advancing Data Acquisition

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Collecting Insightful Data

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Refining the Whitepaper

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discovery of 2-phenyl-oxazole derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Launching Literature Review

Expanding the Scope

I've broadened my search parameters to include not just IDO1, but also FAAH and MAGL as potential targets for 2-phenyl-oxazole derivatives. I'm actively pinpointing studies that provide detailed experimental protocols for synthesis and enzymatic assays. Quantitative data, like IC50 and Ki values, is also a priority for this stage of my analysis. The aim is a comprehensive guide.

Focusing on Enzyme Targets

I've begun to pinpoint the key enzymes that are inhibited by 2-phenyl-oxazole derivatives. The initial scan suggests a few promising candidates for deeper investigation. My immediate goal is to narrow down the list and start assembling data on the inhibitory mechanisms. From there, I'll synthesize what I learn into a technical guide.

Prioritizing SAR Data

I've decided to prioritize the SAR data gathering for the most promising enzyme targets: PDE4, FAAH, and COX-2. Understanding the specific structural features of 2-phenyl-oxazole derivatives that drive their inhibitory activity will be crucial for the guide. Data compilation is underway, focusing on IC50/Ki values and structural modifications' impact. I'm aiming to synthesize a comprehensive overview of the most impactful changes to the core structure.

Drafting the Whitepaper Outline

Refining the Whitepaper Structure

Structuring the Whitepaper Plan

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Expanding Whitepaper Scope

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Structuring the Technical Guide

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Structuring the Whitepaper Plan

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I've begun delving into the literature on FAAH, focusing on structure-activity relationships of 2-phenyl-oxazole derivatives as inhibitors. The initial findings point to exciting possibilities for OL-135 derivatives. For IDO1, although not 2-phenyl-oxazole based, general azole-heme interactions will be discussed. PDE4 SAR exploration will follow. I'm prioritizing the FAAH section, which is shaping up nicely.

Structuring the Technical Guide

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I've begun to synthesize experimental protocols, including the specific assay to assess the inhibition of FAAH. My focus has been on assembling literature data to construct a comprehensive background on the key enzyme functions and SAR data for relevant compounds. I will use the current literature to present a thorough overview.

potential therapeutic targets for oxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Launching Research Initiative

I'm currently initiating a comprehensive search for primary research and reviews centered on the therapeutic targets of oxazole-4-carboxylic acid derivatives. I'm focusing on keywords such as "oxazole-4-carboxylic acid derivatives therapeutic," and I expect to compile a robust initial collection of relevant literature. This will form the foundation for evaluating the potential of these compounds in therapeutic applications.

Detailing Therapeutic Potential

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Targeting Specific Derivatives

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Discovering Therapeutic Potential

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Pinpointing Specifics & Pathways

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Refining Assay Protocols

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Acquiring Biological Data

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The Strategic Integration of Trifluoromethylated Heterocycles in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of fluorine atoms into drug candidates, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group stands out for its profound and often beneficial impact on a molecule's pharmacological profile. When appended to a heterocyclic scaffold, a common structural motif in pharmaceuticals, the resulting trifluoromethylated heterocycles often exhibit enhanced properties crucial for therapeutic success. This technical guide provides an in-depth exploration of the role of trifluoromethylated heterocycles in drug design, offering a comprehensive overview of their advantages, synthesis, and the signaling pathways they modulate.

The strategic introduction of a trifluoromethyl group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] The strong electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups, thereby modulating interactions with protein targets.[3] Furthermore, the exceptional stability of the carbon-fluorine bond renders the trifluoromethyl group resistant to metabolic degradation, often leading to an extended drug half-life and improved bioavailability.[4][5]

This guide will delve into the specific advantages conferred by trifluoromethylation through a comparative analysis of several FDA-approved drugs and their non-fluorinated or alternative analogs. We will examine celecoxib, fluoxetine, bicalutamide, and sitagliptin as case studies to illustrate the tangible benefits of this chemical modification. Detailed experimental protocols for the synthesis of these compounds and for the characterization of their biological activities are provided to serve as a practical resource for researchers in the field.

The Trifluoromethyl Group: A Game Changer in Drug Properties

The unique electronic properties of the trifluoromethyl group are central to its utility in drug design. Its high electronegativity and strong electron-withdrawing capabilities can significantly influence the physicochemical properties of a parent molecule.[2]

Impact on Physicochemical Properties

The introduction of a CF₃ group can modulate several key physicochemical parameters that are critical for a drug's "developability" and in vivo performance.

  • Lipophilicity: The effect of a trifluoromethyl group on lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is context-dependent. While often increasing lipophilicity, which can enhance membrane permeability, the strong inductive effect of the CF₃ group can also influence the acidity or basicity of nearby functional groups, thereby altering the overall lipophilicity at physiological pH.[6]

  • pKa: The electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic centers. This can have profound effects on a drug's solubility, absorption, and interaction with its target.

  • Metabolic Stability: One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" can prevent the rapid breakdown of a drug, leading to a longer half-life and improved pharmacokinetic profile.[5]

Impact on Pharmacokinetic and Pharmacodynamic Properties

The changes in physicochemical properties induced by trifluoromethylation directly translate to alterations in a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

  • Pharmacokinetics: Enhanced metabolic stability often leads to a longer half-life (t½), reduced clearance (CL), and increased overall exposure (AUC). Improved lipophilicity can also enhance absorption and distribution.

  • Pharmacodynamics: The electronic and steric effects of the CF₃ group can fine-tune the binding affinity of a drug to its target receptor. This can lead to increased potency and selectivity, resulting in a more effective and safer therapeutic agent.[1]

Comparative Analysis of Trifluoromethylated Drugs and Their Analogs

To illustrate the tangible benefits of trifluoromethylation, this section presents a comparative analysis of four FDA-approved drugs containing trifluoromethylated heterocyclic moieties against their non-fluorinated or alternative analogs.

Celecoxib vs. SC-560

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its selectivity is attributed in part to the trifluoromethyl group on the pyrazole ring. SC-560 is a structurally similar compound that lacks the trifluoromethyl group and is a selective COX-1 inhibitor.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Celecoxib and SC-560

PropertyCelecoxib (with CF₃)SC-560 (without CF₃)Reference(s)
Physicochemical Properties
Molecular Weight ( g/mol )381.37344.82[7]
LogP3.5Not explicitly found[8]
pKa11.1 (sulfonamide)Not explicitly found
Aqueous Solubility3–7 µg/mLNot explicitly found[8]
Pharmacokinetic Properties (in Rats)
Half-life (t½)5.4 ± 0.8 h (IV)Not explicitly found[5]
Clearance (CL)1.15 ± 0.46 L/h/kg (IV)Not explicitly found[5]
Pharmacodynamic Properties
COX-1 IC₅₀7.7 µM9 nM[5][9]
COX-2 IC₅₀0.07 µM6.3 µM[5][9]
COX-2/COX-1 Selectivity Ratio~110~0.0014[5][9]
Bicalutamide vs. Flutamide

Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It is a structural analog of flutamide, another antiandrogen, but exhibits improved potency and a longer half-life.

Table 2: Comparative Physicochemical and Pharmacokinetic Properties of Bicalutamide and Flutamide

PropertyBicalutamide (with CF₃)Flutamide (with CF₃)Reference(s)
Physicochemical Properties
Molecular Weight ( g/mol )430.37276.22[10]
LogP2.92Not explicitly found[11]
pKa11.49Not explicitly found[11]
Aqueous Solubility4.6 mg/LNot explicitly found[12]
Pharmacokinetic Properties
Half-life (t½)7-10 days (continuous)5-6 hours[13][14]
Protein Binding96.1% (racemate)Not explicitly found[14]
Pharmacodynamic Properties
Androgen Receptor AffinityHigherLower[15]
Sitagliptin vs. Des-trifluoromethyl Sitagliptin

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The trifluoromethyl group on the triazolopiperazine ring is crucial for its high potency and selectivity.

Table 3: Comparative Physicochemical and Pharmacokinetic Properties of Sitagliptin and a Non-Trifluoromethylated Analog

PropertySitagliptin (with CF₃)Des-trifluoromethyl SitagliptinReference(s)
Physicochemical Properties
Molecular Weight ( g/mol )407.31339.33[11][16]
LogP0.7Not explicitly found[16]
pKa7.7, 8.78Not explicitly found[16]
Aqueous SolubilityFreely soluble (as phosphate salt)Not explicitly found[17]
Pharmacokinetic Properties (in Humans)
Half-life (t½)12.4 hoursNot explicitly found
Cmax950 nM (100 mg dose)Not explicitly found
AUC8.52 µM·hr (100 mg dose)Not explicitly found
Pharmacodynamic Properties
DPP-4 IC₅₀19 nMSignificantly less potent

Signaling Pathways and Mechanisms of Action

Trifluoromethylated heterocyclic drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action and potential side effects.

Celecoxib and the AMPK Signaling Pathway

Beyond its well-known role as a COX-2 inhibitor, celecoxib has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway in a COX-2-independent manner.[9][18] This pathway is a key regulator of cellular energy homeostasis.

Celecoxib_AMPK_Pathway Celecoxib Celecoxib AMPK AMPK Celecoxib->AMPK Activates CREB CREB AMPK->CREB Phosphorylates Nrf2 Nrf2 CREB->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds Protective_Genes Protective Genes (e.g., HO-1) ARE->Protective_Genes Induces Transcription

Caption: Celecoxib activates the AMPK signaling pathway, leading to the expression of protective genes.

Fluoxetine and the GSK-3β/β-Catenin Signaling Pathway

Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), has been shown to modulate the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway, which is implicated in neurogenesis.[19][20]

Fluoxetine_GSK3b_Pathway cluster_nucleus Nuclear Events Fluoxetine Fluoxetine Serotonin Increased Synaptic Serotonin Fluoxetine->Serotonin _5HT1A 5-HT1A Receptor Serotonin->_5HT1A Activates Akt Akt _5HT1A->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds Neurogenesis_Genes Neurogenesis Gene Expression TCF_LEF->Neurogenesis_Genes Activates

Caption: Fluoxetine modulates the GSK-3β/β-catenin pathway, promoting neurogenesis.

Bicalutamide and the Androgen Receptor Signaling Pathway

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the signaling pathway that drives the growth of prostate cancer cells.[21]

Bicalutamide_AR_Pathway cluster_nucleus Nuclear Events Androgen Androgen (e.g., Testosterone) AR Androgen Receptor Androgen->AR Binds and Activates Bicalutamide Bicalutamide Bicalutamide->AR Competitively Binds and Inhibits Inhibition Inhibition Bicalutamide->Inhibition Nucleus Nucleus AR->Nucleus Translocates ARE Androgen Response Element Nucleus->ARE Binds Gene_Expression Gene Expression (Cell Growth) ARE->Gene_Expression Induces Inhibition->Gene_Expression

Caption: Bicalutamide competitively inhibits the androgen receptor signaling pathway.

Sitagliptin and the DPP-4 Signaling Pathway

Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones like GLP-1 and GIP. This leads to enhanced insulin secretion and improved glycemic control.[22][23]

Sitagliptin_DPP4_Pathway Sitagliptin Sitagliptin DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Inhibits Incretins Incretins (GLP-1, GIP) DPP4->Incretins Degrades Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Pancreas Pancreas Incretins->Pancreas Stimulates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Sitagliptin inhibits the DPP-4 enzyme, enhancing incretin-mediated glycemic control.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Synthesis of Trifluoromethylated Heterocycles
  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

  • Addition of Reagents: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Reaction: Heat the mixture under reflux for several hours.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure celecoxib.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

  • Amide Formation: React 3-trifluoromethyl-4-cyanoaniline with methacryloyl chloride to form N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide.

  • Epoxidation: Epoxidize the resulting amide using a suitable oxidizing agent (e.g., m-CPBA) to yield the corresponding epoxide.

  • Epoxide Opening: React the epoxide with 4-fluorothiophenol to open the epoxide ring and form the thioether intermediate.

  • Oxidation: Oxidize the thioether to the corresponding sulfone using an oxidizing agent like m-CPBA to yield bicalutamide.

The synthesis of sitagliptin often involves a multi-step process, with a key step being the asymmetric hydrogenation of a prochiral enamine intermediate to establish the desired stereochemistry.

  • Formation of the Enamine Intermediate: Synthesize the enamine precursor, 3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][3][24]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one.

  • Asymmetric Hydrogenation: Perform an asymmetric hydrogenation of the enamine using a chiral rhodium catalyst (e.g., with a Josiphos ligand) under hydrogen pressure.

  • Purification and Salt Formation: Purify the resulting sitagliptin free base and convert it to the desired phosphate salt.

Determination of Physicochemical Properties
  • Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4).

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Mix the two phases in a flask and shake for a sufficient time to allow for equilibrium to be reached (typically several hours).

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by finding the pH at the half-equivalence point.

  • Equilibration: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH and temperature.

  • Agitation: Agitate the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Biological Assays
  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Add the test compound to the incubation mixture and incubate at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells) and treat them with celecoxib or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Assay Setup: In a microplate, combine the DPP-4 enzyme, a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC), and various concentrations of the test inhibitor (e.g., sitagliptin) in a suitable assay buffer.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

  • Detection: Monitor the increase in fluorescence or absorbance over time, which corresponds to the enzymatic cleavage of the substrate.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Conclusion

The incorporation of trifluoromethylated heterocycles represents a powerful and well-established strategy in modern drug design. The unique properties of the trifluoromethyl group can be leveraged to overcome common challenges in drug development, such as poor metabolic stability and insufficient binding affinity. As demonstrated by the successful examples of celecoxib, fluoxetine, bicalutamide, and sitagliptin, the strategic placement of a CF₃ group within a heterocyclic framework can lead to the development of highly effective and safe therapeutic agents. This technical guide provides a foundational understanding of the principles and practical applications of this important class of molecules, serving as a valuable resource for researchers dedicated to the discovery and development of novel pharmaceuticals.

References

The Oxazole Scaffold: A Cornerstone in Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage with a wide array of biological targets through various non-covalent interactions, making it a cornerstone in the development of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the oxazole scaffold in bioactive molecules, detailing its diverse pharmacological activities, mechanisms of action, key synthetic strategies, and relevant experimental protocols.

Diverse Biological Activities of Oxazole Derivatives

The versatility of the oxazole ring has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4] Many oxazole-containing compounds have been investigated, with some advancing to clinical use.[4][5]

Anticancer Activity

Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a wide range of human cancer cell lines.[6][7] Their mechanisms of action are varied and often target critical pathways involved in cancer cell proliferation, survival, and metastasis.[6][8]

Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics.[6] They bind to the colchicine-binding site on β-tubulin, which prevents its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6]

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: STAT3 is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and angiogenesis.[6][9] Certain oxazole derivatives have been shown to inhibit STAT3 signaling.[7][10]

  • Other Targets: Oxazole derivatives have also been reported to inhibit other key targets in cancer, such as DNA topoisomerases, protein kinases, and G-quadruplexes.[7][8]

Quantitative Data: In Vitro Anticancer Activity of Oxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative oxazole derivatives against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,3-Oxazole Sulfonamide (Compound 16)Leukemia (Average)0.0488[11]
2,5-diaryl-1,3,4-oxadiazoleMCF-7 (Breast)0.34[12]
Quinoline-1,3,4-oxadiazole conjugateHepG2 (Liver)0.8 - 1.2[12]
Benzothiophene-based 1,3,4-oxadiazoleHT29 (Colon)1.3 - 2.0[13]
Piperidinyl-based Benzoxazole (Compound 11b)MCF-7 (Breast)0.057[7]
Piperidinyl-based Benzoxazole (Compound 5a)PC-3 (Prostate)0.145[7]
Oxazolomycin AHL60 (Leukemia)Varies[14]
Antimicrobial Activity

The oxazole scaffold is present in numerous natural and synthetic compounds with significant antibacterial and antifungal activity.[4][15] These compounds often act by disrupting essential microbial processes.

Mechanisms of Antimicrobial Action:

The mechanisms of action for many oxazole-based antimicrobial agents are still under investigation, but some proposed mechanisms include:

  • Inhibition of bacterial cell wall synthesis.[7]

  • Disruption of microbial membrane integrity.[7]

  • Interference with nucleic acid or protein synthesis.[7]

Quantitative Data: In Vitro Antimicrobial Activity of Oxazole Derivatives

The following table presents the antimicrobial activity of selected oxazole derivatives, often expressed as the zone of inhibition or minimum inhibitory concentration (MIC).

Compound/Derivative ClassMicrobial StrainActivity (Zone of Inhibition in mm or MIC in µg/mL)Reference
Pyrazole-linked oxazole-5-one (Compound 8)S. aureus, E. coli, P. aeruginosa, C. albicansHigh activity[4][15]
(E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine (Compound 15)S. aureus20 mm[15]
(E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine (Compound 15)E. coli17 mm[15]
Benzoxazole-5-carboxylate derivative (Compound 17)Various bacteria and fungiHighest activity in its class[15]
N-acyl-α-amino acid derivative (1d, 1e)E. coli ATCC 2592228.1 µg/mL[7]
Anti-inflammatory Activity

Oxazole derivatives have also demonstrated significant potential as anti-inflammatory agents.[4][16] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[4] Oxaprozin, an FDA-approved drug, is a non-steroidal anti-inflammatory drug (NSAID) that contains an oxazole ring and functions by inhibiting COX-1.[17]

Key Synthetic Methodologies

Several synthetic routes have been developed for the construction of the oxazole ring, providing access to a wide variety of substituted derivatives.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the intramolecular cyclization and dehydration of 2-acylamino-ketones, typically in the presence of a cyclodehydrating agent like sulfuric acid or phosphorus oxychloride.[18][19]

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile method that allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC) in the presence of a base.[3][8] This reaction proceeds through a [3+2] cycloaddition mechanism.[8]

Experimental Protocols

This section provides detailed methodologies for key synthetic and biological evaluation procedures.

Synthesis Protocol: Van Leusen Oxazole Synthesis (General Procedure)

This protocol is a general procedure for the synthesis of 5-alkyl-oxazoles.[4]

Materials:

  • Alkyl aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde, TosMIC, and potassium carbonate.

  • Add methanol to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired 5-alkyl-oxazole.

Biological Assay Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol describes a method to assess the effect of a compound on tubulin polymerization in vitro.[2][20]

Materials:

  • Purified tubulin (e.g., bovine tubulin)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (10X)

  • Glycerol

  • Test compound (e.g., an oxazole derivative) dissolved in DMSO

  • Control compounds (e.g., paclitaxel as an enhancer, colchicine as an inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • On ice, prepare the tubulin solution by adding GTP (to a final concentration of 1 mM) and glycerol (to a final concentration of 10%) to the reconstituted tubulin.

  • Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • In a 96-well plate on ice, add the desired amount of test compound or control to the wells.

  • Initiate the polymerization by adding the tubulin solution to each well. Mix gently by pipetting.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

  • Plot the absorbance at 340 nm against time for each condition.

  • Analyze the resulting polymerization curves to determine the effect of the test compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass compared to the controls.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental workflows is crucial for understanding the role of oxazole derivatives.

STAT3 Signaling Pathway

The STAT3 signaling pathway is a key regulator of cell proliferation, survival, and angiogenesis, and is a target for some anticancer oxazole derivatives.[9][21]

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokines/Growth Factors (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription Translocates to Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Oxazole_Inhibitor Oxazole-based STAT3 Inhibitor Oxazole_Inhibitor->JAK May Inhibit Phosphorylation Oxazole_Inhibitor->pSTAT3 Inhibits Dimerization

Caption: The STAT3 signaling pathway and points of inhibition by oxazole derivatives.

Synthetic Workflow: Robinson-Gabriel Synthesis

The following diagram illustrates a typical workflow for the synthesis of an oxazole via the Robinson-Gabriel method.

Robinson_Gabriel_Workflow start Start: 2-Acylamino-ketone reaction Cyclodehydration (e.g., H₂SO₄, Ac₂O) start->reaction heating Heating (e.g., 90-100°C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Product: Substituted Oxazole purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: A generalized experimental workflow for the Robinson-Gabriel oxazole synthesis.

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile core structure in the field of drug discovery and development. Its presence in a wide range of bioactive molecules with diverse mechanisms of action underscores its importance. A thorough understanding of its pharmacological potential, coupled with established and emerging synthetic methodologies, provides a robust platform for the rational design of new and improved therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore and exploit the full potential of the oxazole motif in their scientific endeavors.

References

Initial Screening of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide focuses on the initial bioactivity screening of a specific molecule, 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid, and its derivatives. Notably, derivatives of this compound have been identified as potent inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT-1), a key enzyme in triglyceride synthesis. Inhibition of DGAT-1 presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[1][2][3]

This document provides a comprehensive overview of the initial screening process, including detailed experimental protocols for relevant assays, quantitative bioactivity data from published studies, and visualizations of associated signaling pathways and experimental workflows to guide researchers in the preliminary assessment of this compound class.

Primary Bioactivity: DGAT-1 Inhibition

Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against DGAT-1. The following table summarizes the key bioactivity data for a potent derivative, compound 29, from a lead optimization study.[1]

Quantitative Bioactivity Data
CompoundTargetAssay TypeIC50 (nM)EC50 (µM)
Compound 29 (a derivative)DGAT-1Enzyme Assay57-
Compound 29 (a derivative)Triglyceride FormationCHO-K1 Cell-Based Assay-0.5

Suggested Initial Screening Cascade

Based on the known activity of its derivatives and the broad bioactivities of the oxazole chemical class, a tiered screening approach is recommended for this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Cellular Assays cluster_2 Tier 3: In Vivo Models A Cytotoxicity Assay (e.g., MTT) C Cellular Triglyceride Formation Assay A->C D Anti-inflammatory Assays (e.g., NF-κB Reporter Assay) A->D E Anticancer Proliferation Assays A->E B DGAT-1 Enzyme Inhibition Assay B->C F Diet-Induced Obesity (DIO) Rodent Model C->F

Caption: Proposed initial screening cascade for this compound.

Detailed Experimental Protocols

DGAT-1 Enzyme Inhibition Assay

This in vitro assay quantifies the ability of a test compound to inhibit the enzymatic activity of DGAT-1.

  • Objective: To determine the IC50 value of the test compound against DGAT-1.

  • Principle: The assay measures the incorporation of a radiolabeled acyl-CoA into a diacylglycerol substrate to form a triglyceride, catalyzed by DGAT-1. The reduction in radiolabeled triglyceride formation in the presence of the inhibitor is quantified.[4]

  • Materials:

    • Human recombinant DGAT-1 enzyme (microsomal preparations).[5]

    • Diacylglycerol (DAG) substrate.

    • Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 15 mM MgCl2).[6]

    • Test compound dissolved in DMSO.

    • Scintillation fluid.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme, and DAG.

    • Add the test compound at various concentrations (typically in a serial dilution).

    • Initiate the enzymatic reaction by adding the radiolabeled acyl-CoA.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding a solution of isopropanol/heptane/water).

    • Extract the lipids and quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using a suitable software.

Cellular Triglyceride Formation Assay

This cell-based assay assesses the compound's ability to inhibit triglyceride synthesis within a cellular context.

  • Objective: To determine the EC50 value of the test compound for the inhibition of triglyceride synthesis in cells.

  • Principle: Cells are incubated with a labeled precursor for triglyceride synthesis (e.g., [14C]-glycerol or a fluorescent fatty acid analog) in the presence of the test compound. The amount of labeled triglyceride produced is then quantified.[5]

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a suitable model.

  • Materials:

    • CHO-K1 cells.

    • Cell culture medium (e.g., Ham's F12, 10% FBS).

    • Labeled precursor (e.g., [14C]-glycerol).

    • Oleic acid.

    • Test compound dissolved in DMSO.

    • Lysis buffer.

    • Scintillation fluid.

  • Procedure:

    • Seed CHO-K1 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with various concentrations of the test compound for a defined pre-incubation period.

    • Add the labeled precursor and oleic acid to the cell culture medium and incubate for a further period (e.g., 2-6 hours).[6]

    • Wash the cells to remove excess unincorporated label.

    • Lyse the cells and extract the total lipids.

    • Quantify the amount of labeled triglyceride using a scintillation counter.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

MTT Cytotoxicity Assay

This is a primary screening assay to evaluate the general cytotoxicity of the compound.

  • Objective: To assess the effect of the test compound on cell viability and determine its cytotoxic concentration (CC50).

  • Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7][8]

  • Materials:

    • A suitable cancer cell line (e.g., HeLa, A549) or a normal cell line.

    • Cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Test compound.

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the CC50 value.

Relevant Signaling Pathways

Triglyceride Synthesis Pathway (DGAT-1)

The primary identified bioactivity of this compound derivatives is the inhibition of DGAT-1, a key enzyme in the triglyceride synthesis pathway.

Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT-1 AcylCoA1 Acyl-CoA AcylCoA1->LPA AcylCoA2 Acyl-CoA AcylCoA2->PA AcylCoA3 Acyl-CoA AcylCoA3->TAG DGAT1 DGAT-1 Inhibitor 2-Phenyl-5-(trifluoromethyl) oxazole-4-carboxylic acid derivative Inhibitor->DGAT1

Caption: Inhibition of the triglyceride synthesis pathway by a this compound derivative.

Canonical NF-κB Inflammatory Pathway

Given the known anti-inflammatory properties of many oxazole derivatives, screening against key inflammatory pathways such as the NF-κB pathway is a logical secondary step.

Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates Oxazole Potential Oxazole Inhibition Receptor->Oxazole IkB IκB IKK->IkB Phosphorylates IKK->Oxazole Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκB-NF-κB Complex (Inactive) IkB_NFkB->NFkB Releases Gene Pro-inflammatory Gene Transcription Nucleus->Gene Activates

Caption: Potential inhibition of the canonical NF-κB inflammatory pathway by oxazole derivatives.

Conclusion

The initial screening of this compound and its analogs should be guided by its known potent activity as a DGAT-1 inhibitor. The provided experimental protocols and screening cascade offer a structured approach for a comprehensive initial bioactivity assessment. Further investigation into other potential activities, such as anti-inflammatory and anticancer effects, is warranted based on the established profile of the broader oxazole class of compounds. This systematic approach will enable a thorough evaluation of the therapeutic potential of this promising chemical scaffold.

References

Understanding the Mechanism of Action for Oxazole-Based Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing both oxygen and nitrogen, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its unique electronic and structural properties enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the mechanisms of action for oxazole-based inhibitors, with a focus on their applications in oncology and infectious diseases. We will delve into the specific molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

Core Concepts: The Versatility of the Oxazole Scaffold

The oxazole ring system is a key pharmacophore found in numerous natural products and synthetic molecules with significant therapeutic potential.[2][3] Its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions allows for high-affinity binding to the active sites of enzymes and receptors.[2] This versatility has led to the development of oxazole-containing compounds that act as inhibitors for a variety of protein classes.

Mechanisms of Action in Oncology

Oxazole-based inhibitors have demonstrated significant promise as anti-cancer agents by targeting key pathways involved in cell proliferation, survival, and metastasis. Many derivatives have shown excellent potency against various cancer cell lines, with IC50 values in the nanomolar range.[4][5]

Inhibition of Key Oncogenic Proteins

A primary mechanism of action for many oxazole-based anticancer agents is the direct inhibition of proteins that drive tumor growth. These include:

  • Signal Transducer and Activator of Transcription 3 (STAT3): Constitutive activation of STAT3 is common in many cancers, promoting cell proliferation and survival. Oxazole derivatives have been identified as potent STAT3 inhibitors.[4][6]

  • G-Quadruplexes: These are secondary structures in nucleic acids that are over-represented in the promoter regions of oncogenes. Certain oxazole compounds can stabilize these structures, thereby repressing oncogene transcription.[4][6]

  • Tubulin: Microtubules are essential for cell division, and their disruption is a clinically validated anti-cancer strategy. Oxazole-based inhibitors can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4]

  • DNA Topoisomerases: These enzymes are crucial for resolving DNA topological problems during replication and transcription. Oxazole derivatives can inhibit topoisomerase activity, leading to DNA damage and cell death.[4][6]

  • Protein Kinases: This large family of enzymes is frequently dysregulated in cancer. Oxazole-containing compounds have been developed to inhibit various protein kinases, blocking downstream signaling pathways.[2][4]

The following diagram illustrates the general mechanism of an oxazole-based inhibitor targeting an enzyme.

enzyme_inhibition cluster_0 Enzyme Active Site cluster_1 Binding & Inhibition cluster_2 Cellular Effect Enzyme Enzyme Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Binds to Active Site Oxazole_Inhibitor Oxazole-Based Inhibitor Oxazole_Inhibitor->Inhibited_Complex Pathway_Blocked Signaling Pathway Blocked Inhibited_Complex->Pathway_Blocked Prevents Substrate Binding Apoptosis Apoptosis Pathway_Blocked->Apoptosis Leads to

General mechanism of enzyme inhibition by an oxazole-based compound.
Modulation of Signaling Pathways

Beyond direct enzyme inhibition, oxazole derivatives can modulate complex signaling networks within cancer cells.

  • Akt/IKK/NF-κB Pathway: The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its downstream effector, NF-κB, is a key transcription factor for pro-survival genes. Some oxazole compounds have been shown to inhibit this pathway.

  • Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is the major regulator of the cellular antioxidant response. Activation of Nrf2 can protect cancer cells from chemotherapy-induced oxidative stress. Certain oxazole derivatives can modulate this pathway, potentially sensitizing cancer cells to treatment.[4]

The diagram below depicts a simplified representation of the Keap1-Nrf2 signaling pathway.

keap1_nrf2_pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Keap1->Nrf2 Ubiquitinates Ub Ubiquitin ARE ARE Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates Nrf2_n->ARE Binds Oxazole_Activator Oxazole-Based Activator Oxazole_Activator->Keap1 Inhibits

Simplified Keap1-Nrf2 signaling pathway and the effect of an oxazole-based activator.

Quantitative Data on Oxazole-Based Inhibitors

The potency of oxazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following tables summarize representative quantitative data for various oxazole derivatives.

Table 1: Anticancer Activity of Oxazole-Based Inhibitors

Compound ClassTargetCell LineIC50 (µM)Reference
Oxazole-linked OxadiazoleTyrosine KinaseHL-608.50 ± 0.30
Oxazole-linked OxadiazoleTyrosine KinasePLB-98512.50 ± 0.20
1,3-Oxazole DerivativeTubulinHep-260.2[5]

Experimental Protocols

The elucidation of the mechanism of action of oxazole-based inhibitors relies on a variety of robust experimental assays. Detailed protocols for some of the key methodologies are provided below.

Cell Viability Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the oxazole-based inhibitor for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate.

    • Treat cells with the oxazole-based inhibitor.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

The following diagram outlines the general workflow for a cell viability assay.

cell_viability_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Oxazole Inhibitor seed_cells->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubate->add_reagent measure Measure Absorbance or Luminescence add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

General workflow for a cell viability assay.
Target-Based Assays

1. Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Principle: Tubulin polymerization can be monitored by an increase in light scattering or fluorescence.

  • Protocol:

    • Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.

    • Add the oxazole-based inhibitor or a control vehicle.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

2. Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

  • Protocol (Luminescence-based):

    • Set up a reaction in a microplate containing the kinase, its substrate, and ATP.

    • Add the oxazole-based inhibitor at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add a reagent that detects the amount of ATP remaining in the well. The luminescent signal is inversely proportional to kinase activity.

    • Measure luminescence using a plate reader.

3. DNA Topoisomerase Inhibition Assay

These assays assess the ability of a compound to interfere with the function of topoisomerase enzymes.

  • Principle: Topoisomerase I activity can be measured by its ability to relax supercoiled plasmid DNA. Topoisomerase II activity can be measured by its ability to decatenate kDNA (kinetoplast DNA).

  • Protocol (Topoisomerase I Relaxation Assay):

    • Incubate supercoiled plasmid DNA with Topoisomerase I in the presence or absence of the oxazole-based inhibitor.

    • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA.

Conclusion

The oxazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse mechanisms of action of oxazole-based inhibitors, ranging from direct enzyme inhibition to the modulation of complex signaling pathways, underscore their potential in treating a wide range of diseases, particularly cancer. A thorough understanding of their molecular targets and the pathways they affect, facilitated by the robust experimental protocols outlined in this guide, is crucial for the rational design and optimization of the next generation of oxazole-based drugs. The continued exploration of this chemical space is expected to yield new and effective therapies for challenging diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a multi-step process commencing with the formation of an oxazole ester precursor, followed by hydrolysis to yield the final carboxylic acid. This protocol is based on established synthetic methodologies for structurally similar compounds and is intended to provide a reliable route for researchers in medicinal chemistry and drug discovery.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The specific scaffold of this compound is of particular interest in drug discovery, notably as a foundational component for the development of potent enzyme inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making this a valuable building block for medicinal chemists. The following protocol outlines a robust synthesis of this compound.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the oxazole ring to form an ester precursor, ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrolysis Starting_Materials Benzamide + Ethyl 4,4,4-trifluoroacetoacetate Reaction_1 Cyclocondensation Starting_Materials->Reaction_1  Reagents:  POCl3 or H2SO4 Intermediate Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate Reaction_1->Intermediate Reaction_2 Hydrolysis Intermediate->Reaction_2  Reagents:  LiOH or NaOH  Solvent:  THF/Water Final_Product 2-Phenyl-5-(trifluoromethyl)oxazole- 4-carboxylic acid Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate

This step involves the cyclocondensation of benzamide with ethyl 4,4,4-trifluoroacetoacetate. This reaction is a variation of the Robinson-Gabriel synthesis of oxazoles.

Materials:

  • Benzamide

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of benzamide (1.0 eq) in a suitable solvent such as toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Slowly add phosphorus oxychloride (2.0 eq) or concentrated sulfuric acid (catalytic to stoichiometric amounts) to the mixture at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) (1.5 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the hydrolysis by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that yields are representative and may vary based on reaction scale and optimization.

StepProductStarting Material (1.0 eq)ReagentsSolventTypical Yield (%)
1Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylateBenzamideEthyl 4,4,4-trifluoroacetoacetate, POCl₃Toluene60-75
2This compoundEster from Step 1LiOHTHF/Water85-95

Physicochemical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₁H₆F₃NO₃257.17White to off-white solid

Logical Relationship Diagram

Logical_Relationship Start Synthesis Goal: This compound Method_A Step 1: Cyclocondensation (Robinson-Gabriel type) Start->Method_A Precursor Key Intermediate: Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate Method_B Step 2: Ester Hydrolysis Precursor->Method_B Final_Product Target Compound: This compound Application Application: Drug Discovery Intermediate Final_Product->Application Method_A->Precursor Method_B->Final_Product

Caption: Logical flow from synthesis goal to application.

Conclusion

The provided protocol offers a comprehensive guide for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable intermediate for applications in drug development and medicinal chemistry research. Standard laboratory safety precautions should be observed throughout all procedures.

Application Notes and Protocols for 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid Derivatives as DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This document provides detailed application notes and protocols for the use of 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid derivatives, a potent class of DGAT-1 inhibitors, in preclinical research. While this compound is a key structural motif, these notes will focus on its carboxamide derivatives, for which significant inhibitory activity has been reported.

Mechanism of Action

DGAT-1 catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxamide derivatives act as competitive inhibitors of DGAT-1, effectively blocking the synthesis of triglycerides. This inhibition leads to reduced lipid accumulation and has been shown to improve metabolic parameters in preclinical models.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide derivatives as DGAT-1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Compound 29 [1]

Assay TypeTargetSpeciesIC50 / EC50
Enzyme AssayDGAT-1-57 nM
Cellular Triglyceride Formation AssayDGAT-1CHO-K1 cells0.5 µM

Table 2: In Vivo Efficacy of Compound 29 in Diet-Induced Obese (DIO) Rats [1]

Dose (p.o., qd)Study DurationEffect on Weight Gain
0.3 mg/kg21 daysDose-dependent inhibition
1 mg/kg21 daysDose-dependent inhibition
3 mg/kg21 daysDose-dependent inhibition

Table 3: Pharmacokinetic Properties of KR-69232 (a complex derivative) [2]

ParameterSpeciesValue
Half-life (Phase I metabolism)Rat liver microsomes75.3 ± 20.9 min
Half-life (Phase I metabolism)Human liver microsomes> 120 min
Permeability (Caco-2)-<0.13 × 10⁻⁶ cm/s
Plasma Protein BindingRat>99.8%
Plasma Protein BindingHuman>99.8%
Oral BioavailabilityRat<10%
Tmax (oral)Rat3.8-5.2 h

Experimental Protocols

DGAT-1 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methods used for high-throughput screening of DGAT-1 inhibitors.

Principle: The assay measures the release of Coenzyme A (CoA-SH) during the DGAT-1 catalyzed reaction. The released CoA-SH reacts with a thiol-reactive fluorescent probe, resulting in a quantifiable fluorescent signal.

Materials:

  • Recombinant human DGAT-1 enzyme

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Oleoyl-CoA

  • Fluorescent probe (e.g., 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well black microplates

Procedure:

  • Prepare a master mix containing the assay buffer, DGAT-1 enzyme, and DAG.

  • Dispense the master mix into the microplate wells.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known DGAT-1 inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding Oleoyl-CoA to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 500 µM of a potent, non-fluorescent inhibitor).

  • Add the fluorescent probe (CPM) to all wells and incubate in the dark at room temperature for 15 minutes.

  • Read the fluorescence at an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm using a microplate reader.

  • Calculate the percent inhibition for each test compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Triglyceride Formation Assay

This protocol assesses the ability of the test compound to inhibit triglyceride synthesis in a cellular context.

Principle: Cells are incubated with a radiolabeled lipid precursor (e.g., [14C]-acetic acid or [3H]-glycerol) in the presence of the test compound. The incorporation of the radiolabel into triglycerides is then quantified.

Materials:

  • CHO-K1 or other suitable cell line

  • Cell culture medium

  • [14C]-acetic acid or [3H]-glycerol

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Scintillation cocktail and counter

  • Thin Layer Chromatography (TLC) plates and developing solvents (e.g., hexane:diethyl ether:acetic acid, 80:20:1)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Add the radiolabeled precursor to the medium and incubate for an additional 4-6 hours.

  • Wash the cells with ice-cold PBS to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol, 2:1).

  • Spot the lipid extracts onto a TLC plate and develop the chromatogram to separate the lipid species.

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spots into scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of triglyceride synthesis for each concentration and determine the EC50 value.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Rodent Model

This protocol outlines a general procedure to evaluate the effect of a DGAT-1 inhibitor on body weight and glucose metabolism in an in vivo setting.

Principle: Rodents are fed a high-fat diet to induce obesity and insulin resistance. The test compound is then administered orally, and its effects on body weight gain and glucose tolerance are monitored over time.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • High-fat diet (e.g., 60% kcal from fat)

  • Standard chow diet

  • Test compound formulated for oral gavage

  • Vehicle control

  • Glucose solution for Oral Glucose Tolerance Test (OGTT)

  • Glucometer and test strips

  • Animal balance

Procedure:

  • Induce obesity in the animals by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.

  • Randomize the obese animals into treatment and vehicle control groups.

  • Administer the test compound or vehicle daily via oral gavage for the duration of the study (e.g., 21 days).

  • Monitor body weight and food intake regularly (e.g., daily or every other day).

  • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT). a. Fast the animals overnight. b. Administer an oral glucose load (e.g., 2 g/kg). c. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • At the end of the study, collect blood and tissues for further analysis (e.g., plasma triglycerides, liver lipid content).

  • Analyze the data to determine the effect of the compound on body weight gain and glucose tolerance (Area Under the Curve for the OGTT).

Visualizations

DGAT1_Signaling_Pathway cluster_reaction Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TAG Triacylglycerol (TAG) LipidDroplet Lipid Droplet Formation TAG->LipidDroplet DGAT1->TAG Catalysis Inhibitor 2-Phenyl-5-(trifluoromethyl) oxazole-4-carboxamide Derivative Inhibitor->DGAT1 Inhibition MetabolicDisease Obesity & Type 2 Diabetes LipidDroplet->MetabolicDisease Contributes to

Caption: DGAT-1 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization EnzymeAssay DGAT-1 Enzyme Assay (IC50 Determination) CellAssay Cellular Triglyceride Formation Assay (EC50 Determination) EnzymeAssay->CellAssay Proceed if active DIO_Model Diet-Induced Obesity (DIO) Rodent Model CellAssay->DIO_Model Proceed to in vivo PK_Study Pharmacokinetic Studies DIO_Model->PK_Study Efficacy_Study Efficacy Studies (Weight, OGTT) DIO_Model->Efficacy_Study Lead_Opt Lead Optimization Efficacy_Study->Lead_Opt

Caption: Experimental workflow for evaluating DGAT-1 inhibitors.

Logical_Relationship Inhibitor DGAT-1 Inhibitor (2-Phenyl-5-(trifluoromethyl) oxazole-4-carboxamide Derivative) DGAT1_Inhibition Inhibition of DGAT-1 Enzyme Inhibitor->DGAT1_Inhibition TAG_Synthesis_Decrease Decreased Triglyceride Synthesis DGAT1_Inhibition->TAG_Synthesis_Decrease Lipid_Accumulation_Decrease Reduced Cellular Lipid Accumulation TAG_Synthesis_Decrease->Lipid_Accumulation_Decrease Weight_Gain_Reduction Reduced Body Weight Gain Lipid_Accumulation_Decrease->Weight_Gain_Reduction Glucose_Homeostasis_Improvement Improved Glucose Homeostasis Lipid_Accumulation_Decrease->Glucose_Homeostasis_Improvement Therapeutic_Potential Therapeutic Potential for Metabolic Diseases Weight_Gain_Reduction->Therapeutic_Potential Glucose_Homeostasis_Improvement->Therapeutic_Potential

Caption: Logical flow of DGAT-1 inhibitor effects.

References

Application of Trifluoromethylated Oxazoles in Diabetes Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of trifluoromethylated oxazoles in diabetes research. The unique properties of the trifluoromethyl group, such as high electronegativity, metabolic stability, and lipophilicity, make it a valuable functional group in the design of novel therapeutic agents. When incorporated into the oxazole scaffold, a versatile heterocyclic ring known for its diverse biological activities, it presents a promising avenue for the development of new anti-diabetic drugs.

Application Notes

Trifluoromethylated oxazoles have emerged as a promising class of compounds in diabetes research, primarily targeting key proteins involved in glucose homeostasis. Their application spans from inhibiting carbohydrate-digesting enzymes to potentially modulating key signaling pathways in insulin resistance.

One of the most explored applications is the inhibition of α-amylase , an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. By inhibiting this enzyme, trifluoromethylated oxazoles can delay carbohydrate absorption and consequently lower postprandial blood glucose levels. This mechanism is particularly relevant for the management of type 2 diabetes.

Furthermore, the structural features of the oxazole ring allow for the design of molecules that can potentially interact with other significant diabetes targets, including:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Agonists of PPARγ are known to improve insulin sensitivity. The unique electronic properties of the trifluoromethyl group can enhance the binding affinity and selectivity of oxazole-based ligands for this nuclear receptor.

  • Glucagon-Like Peptide-1 Receptor (GLP-1R): Agonists of GLP-1R stimulate insulin secretion in a glucose-dependent manner. Trifluoromethylated oxazoles can be designed to mimic the action of endogenous GLP-1.

  • AMP-activated protein kinase (AMPK): Activation of AMPK leads to increased glucose uptake in muscle cells and reduced glucose production in the liver. Novel trifluoromethylated oxazoles could be developed as potent AMPK activators.

The trifluoromethyl group often enhances the metabolic stability of the parent molecule, leading to an improved pharmacokinetic profile, a crucial aspect of drug development.

Quantitative Data Presentation

The following table summarizes the in vitro α-amylase inhibitory activity of a series of synthesized trifluoromethylated flavonoid-based isoxazoles.

Compound IDStructure/Substituentsα-Amylase IC50 (µM)[1][2]
Acarbose (Standard)12.4 ± 0.1
Compound 3b 4'-F on phenylisoxazole12.6 ± 0.2
Compound 3c 4'-Cl on phenylisoxazole13.9 ± 0.5
Compound 3d 4'-Br on phenylisoxazole14.6 ± 0.3
Compound 3h 2',4'-di-Cl on phenylisoxazole13.5 ± 0.4
Compound 3j 3'-NO2 on phenylisoxazole14.1 ± 0.6
Compound 3m 4'-OCH3 on phenylisoxazole15.8 ± 0.7

Experimental Protocols

Protocol 1: Synthesis of Trifluoromethylated Flavonoid-Based Isoxazoles

This protocol is adapted from the synthesis of trifluoromethylated flavonoid-based isoxazoles reported in the literature.[1][2]

Objective: To synthesize a series of trifluoromethylated flavonoid-based isoxazoles.

Materials:

  • Trifluoromethylated flavonol

  • Substituted aromatic aldehydes

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

Procedure:

  • Synthesis of Aldoximes: a. Dissolve the substituted aromatic aldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (20 mL). b. Add a solution of sodium hydroxide (1.2 mmol) in water (2 mL) dropwise. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC. d. After completion, pour the reaction mixture into ice-cold water and acidify with glacial acetic acid. e. Filter the resulting precipitate, wash with water, and dry to obtain the aldoxime.

  • Synthesis of Trifluoromethylated Flavonoid-Based Isoxazoles (via 1,3-Dipolar Cycloaddition): a. To a solution of the trifluoromethylated flavonol (1 mmol) in ethanol (30 mL), add the synthesized aldoxime (1.1 mmol). b. Add sodium hypochlorite solution (5%, 5 mL) dropwise to the mixture at 0-5 °C. c. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. d. Upon completion, pour the reaction mixture into ice-cold water. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient). h. Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro α-Amylase Inhibition Assay

Objective: To evaluate the α-amylase inhibitory activity of trifluoromethylated oxazole derivatives.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Phosphate buffer (pH 6.9)

  • Test compounds (trifluoromethylated oxazoles) dissolved in DMSO

  • Acarbose (positive control)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and acarbose in DMSO.

  • In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of α-amylase solution (2 units/mL) to each well.

  • Pre-incubate the plate at 37°C for 20 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of starch solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 10 minutes.

  • Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Rat Model

Objective: To assess the in vivo anti-diabetic efficacy of a lead trifluoromethylated oxazole compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Test compound (trifluoromethylated oxazole)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Metformin (standard drug)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Induction of Diabetes: a. Fast the rats overnight. b. Induce diabetes by a single intraperitoneal injection of STZ (50-60 mg/kg body weight) dissolved in cold citrate buffer. c. The control group receives an injection of the citrate buffer alone. d. Monitor the blood glucose levels after 72 hours. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.

  • Experimental Design: a. Divide the diabetic rats into the following groups (n=6 per group):

    • Group I: Diabetic control (vehicle)
    • Group II: Diabetic + Test compound (e.g., 10 mg/kg, p.o.)
    • Group III: Diabetic + Test compound (e.g., 20 mg/kg, p.o.)
    • Group IV: Diabetic + Metformin (e.g., 50 mg/kg, p.o.) b. A group of normal, non-diabetic rats serves as the healthy control.

  • Treatment and Monitoring: a. Administer the test compound, vehicle, or metformin orally once daily for 28 days. b. Monitor body weight and fasting blood glucose levels at regular intervals (e.g., weekly). c. At the end of the treatment period, perform an oral glucose tolerance test (OGTT). d. After the OGTT, collect blood samples for biochemical analysis (e.g., insulin, lipid profile, liver and kidney function tests). e. Euthanize the animals and collect tissues (e.g., pancreas, liver, kidney) for histopathological examination.

Visualizations

signaling_pathway cluster_ingestion Carbohydrate Ingestion cluster_digestion Digestion cluster_absorption Absorption & Bloodstream Complex_Carbohydrates Complex Carbohydrates alpha_Amylase α-Amylase Complex_Carbohydrates->alpha_Amylase substrate Simple_Sugars Simple Sugars (e.g., Glucose) alpha_Amylase->Simple_Sugars hydrolysis Blood_Glucose Increased Blood Glucose Simple_Sugars->Blood_Glucose absorption Trifluoromethylated_Oxazole Trifluoromethylated Oxazole Trifluoromethylated_Oxazole->alpha_Amylase inhibition

Caption: Mechanism of action of trifluoromethylated oxazoles as α-amylase inhibitors.

experimental_workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening (α-Amylase Inhibition Assay) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification (Based on IC50 values) In_Vitro_Screening->Lead_Identification In_Vivo_Studies In Vivo Studies (STZ-induced Diabetic Rats) Lead_Identification->In_Vivo_Studies Data_Analysis Data Analysis (Blood Glucose, OGTT, etc.) In_Vivo_Studies->Data_Analysis Conclusion Conclusion: Efficacy Evaluation Data_Analysis->Conclusion

Caption: General workflow for the evaluation of trifluoromethylated oxazoles as anti-diabetic agents.

References

Application Notes and Protocols for 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of published data on the specific anticancer activities of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. The following application notes and protocols are based on the biological activities of structurally similar compounds, particularly 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives and other trifluoromethyl-containing heterocyclic compounds. Researchers should use this information as a guideline and adapt it for their specific experimental context.

Introduction

Trifluoromethyl-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, often exhibiting potent biological activities. While the anticancer properties of this compound have not been extensively reported, its structural analogs have shown promising results against various cancer cell lines. These notes provide an overview of the potential applications and methodologies for evaluating the anticancer effects of this compound and its derivatives.

Potential Anticancer Applications

Based on the activity of structurally related compounds, this compound and its derivatives could be investigated for their efficacy against a range of human cancer cell lines. Analogs have demonstrated activity against lung, liver, and intestinal cancer cell lines.

Data Presentation: Anticancer Activity of Structural Analogs

The following table summarizes the anticancer activity of some 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives, which are close structural analogs of the topic compound.

Table 1: Inhibitory Percentage of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives at 5 µg/mL

Compound IDR GroupA-549 (Lung Cancer)Bel7402 (Liver Cancer)HCT-8 (Intestinal Cancer)
8a 2-Cl46%35%48%
8b 2-F29%27%31%
8c 2-CH₃25%23%27%
8d 2-OCH₃33%30%35%
8e 2-CF₃28%26%30%
8f 2,4,6-trichloro42%38%45%
5-Fluorouracil (Control)95%92%96%

Data is extrapolated from a study on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and represents the percentage of growth inhibition at a concentration of 5 µg/mL[1][2].

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of the target compound or its analogs.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of a compound on cancer cells.

Workflow for Cell Viability Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis seed_cells Seed cancer cells in 96-well plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add varying concentrations of the test compound incubate_24h->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

Structurally similar trifluoromethyl-containing triazole compounds have been found to act as c-Met inhibitors. The c-Met signaling pathway is crucial in cell proliferation, survival, and migration, and its dysregulation is implicated in many cancers. It is plausible that this compound or its derivatives could target similar pathways.

Hypothesized c-Met Inhibition Pathway

G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes compound 2-Phenyl-5-(trifluoromethyl) oxazole-4-carboxylic acid (or analog) cMet c-Met Receptor compound->cMet Inhibits PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration

Caption: Potential mechanism of action via c-Met pathway inhibition.

Further investigation, such as western blotting for key signaling proteins (e.g., phosphorylated c-Met, Akt, ERK) and kinase assays, would be necessary to confirm the mechanism of action.

References

Development of Kinase Inhibitors from Oxazole Carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of kinase inhibitors derived from the oxazole carboxamide scaffold. This class of compounds has shown significant promise in targeting various protein kinases implicated in cancer and other diseases. These notes are intended to guide researchers through the key stages of inhibitor development, from synthesis and initial screening to cellular characterization.

Introduction to Oxazole Carboxamides as Kinase Inhibitors

The oxazole ring is a versatile heterocyclic scaffold in medicinal chemistry, known for its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] When functionalized with a carboxamide group, this scaffold provides a rigid framework that can be elaborated to achieve high potency and selectivity against various protein kinases.[1][2] Oxazole carboxamide derivatives have been successfully developed as inhibitors of several important kinase targets, including c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, which are critical nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis.[3][4][5]

Data Presentation: Inhibitory Activity of Oxazole Carboxamides

The following tables summarize the inhibitory activities of representative oxazole carboxamide-based kinase inhibitors against their respective targets and cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Isoxazole Derivatives against JNK Kinases

CompoundJNK1 IC50 (nM)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity (p38/JNK3)
3 -1302502
13 -1325019
27 300130>5000>38
28 400130>5000>38

Data extracted from a study on novel isoxazole derivatives as JNK inhibitors.[3]

Table 2: Anti-proliferative Activity of 1,3-Oxazole Sulfonamides

CompoundMean GI50 (nM)Target Cell Lines
16 -Leukemia
44 48.8Leukemia
58 44.7Leukemia

Data from a study on 1,3-oxazole sulfonamides as tubulin polymerization inhibitors with high specificity for leukemia cell lines.[6]

Table 3: Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives against VEGFR-2 and c-Met

CompoundVEGFR-2 IC50 (µM)c-Met IC50 (µM)
5a-i, 8a,b 0.057 - 1.6800.181 - 2.210
11a-c --
13 --

Results from an evaluation of piperidinyl-based benzoxazole derivatives as dual VEGFR-2/c-Met inhibitors.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of oxazole carboxamide kinase inhibitors.

General Synthesis of 1,3-Oxazole Sulfonamides

This protocol describes a general route for the synthesis of 1,3-oxazole sulfonamides, adapted from a published procedure.[6]

Workflow for the Synthesis of 1,3-Oxazole Sulfonamides

G Acetophenone Acetophenone alpha_Bromoketone α-Bromoketone Acetophenone->alpha_Bromoketone Bromination Amine_Salt Primary Amine Salt alpha_Bromoketone->Amine_Salt Delépine Reaction Amide Amide Amine_Salt->Amide Acylation Oxazole 1,3-Oxazole Amide->Oxazole Cyclization (POCl3) Sulfonyl_Chloride Sulfonyl Chloride Intermediate Oxazole->Sulfonyl_Chloride Final_Product 1,3-Oxazole Sulfonamide Sulfonyl_Chloride->Final_Product Sulfonamide Formation

Caption: Synthetic workflow for 1,3-oxazole sulfonamides.

Materials:

  • Acetophenone

  • Bromine

  • Methyl tert-butyl ether (MTBE)

  • Hexamethylenetetramine

  • Chloroform

  • Cyclopropylcarbonyl chloride

  • Phosphoryl chloride (POCl3)

  • Appropriate sulfonyl chloride

  • Pyridine

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Bromination: To a solution of acetophenone in MTBE, add bromine dropwise at room temperature. Stir until the reaction is complete. Work up the reaction to isolate the α-bromoketone.

  • Delépine Reaction: React the α-bromoketone with hexamethylenetetramine in chloroform to form the primary amine salt.

  • Amide Formation: React the primary amine salt with cyclopropylcarbonyl chloride to yield the corresponding amide.

  • Oxazole Ring Formation: Cyclize the amide using phosphoryl chloride to form the 1,3-oxazole core.

  • Sulfonamide Synthesis: Dissolve the synthesized 1,3-oxazole in a mixture of pyridine and chloroform. Cool the solution to 0°C. Slowly add the desired sulfonyl chloride. Allow the reaction to proceed to completion. Purify the final 1,3-oxazole sulfonamide product using column chromatography.[6]

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase using a luminescence-based assay such as ADP-Glo™.

Workflow for a Biochemical Kinase Assay

G Prep_Inhibitor Prepare Serial Dilution of Inhibitor Reaction_Setup Set up Kinase Reaction in Plate Prep_Inhibitor->Reaction_Setup Prep_Kinase_Mix Prepare Kinase/Substrate Mix Prep_Kinase_Mix->Reaction_Setup Initiate_Reaction Initiate with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Deplete ATP Incubate->Stop_Reaction Detect_ADP Add Detection Reagent Stop_Reaction->Detect_ADP Measure_Signal Measure Luminescence Detect_ADP->Measure_Signal Analyze_Data Calculate IC50 Measure_Signal->Analyze_Data

Caption: General workflow for IC50 determination using a biochemical kinase assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound (oxazole carboxamide derivative)

  • DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute these concentrations in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Add a solution containing the purified kinase and substrate peptide in kinase buffer to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature to stabilize the signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from a "no enzyme" control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay for Anti-proliferative Activity

This protocol describes a method to assess the anti-proliferative effect of oxazole carboxamide inhibitors on cancer cell lines using a colorimetric assay such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

Workflow for a Cell-Based Viability Assay

G Seed_Cells Seed Cells in 96-well Plate Incubate_Attach Incubate Overnight Seed_Cells->Incubate_Attach Treat_Cells Treat with Serial Dilution of Inhibitor Incubate_Attach->Treat_Cells Incubate_Treatment Incubate for 72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Develop Incubate to Develop Signal Add_Reagent->Incubate_Develop Measure_Signal Measure Absorbance/Luminescence Incubate_Develop->Measure_Signal Analyze_Data Calculate GI50/IC50 Measure_Signal->Analyze_Data G Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis Inhibitor Oxazole Carboxamide Inhibitor Inhibitor->JNK G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Endothelial Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Oxazole Carboxamide Inhibitor Inhibitor->VEGFR2 G HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Motility, Invasion STAT3->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Oxazole Carboxamide Inhibitor Inhibitor->cMet

References

Application Notes & Protocols: In Vitro Assay Design for 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive guide for the in vitro evaluation of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. This compound belongs to a class of oxazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4]. Notably, derivatives of this compound have been identified as potent inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1), an enzyme crucial for triglyceride synthesis[5]. Inhibition of DGAT-1 presents a promising therapeutic strategy for metabolic disorders such as obesity and type II diabetes[5][6].

This document outlines a tiered approach for the in vitro characterization of this compound, beginning with primary assays to confirm its inhibitory activity on DGAT-1, followed by secondary assays to determine its mechanism of action, cellular efficacy, and selectivity. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to facilitate the practical implementation of these studies.

Tiered In Vitro Assay Strategy

A hierarchical approach is recommended to efficiently characterize the pharmacological profile of this compound. This strategy consists of three tiers:

  • Tier 1: Primary Screening: Focuses on confirming the on-target activity and determining the potency of the compound.

  • Tier 2: Secondary & Mechanistic Assays: Aims to elucidate the mechanism of inhibition and assess the compound's activity in a cellular context.

  • Tier 3: Selectivity & Off-Target Profiling: Investigates the compound's specificity for DGAT-1 over other related enzymes and potential off-target liabilities.

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Selectivity & Off-Target Profiling a Biochemical DGAT-1 Enzyme Assay b Cell-Based Triglyceride Synthesis Assay a->b Confirm Cellular Activity c Enzyme Kinetics Assay a->c Determine Mechanism of Inhibition d DGAT-2 Selectivity Assay b->d Assess Isoform Selectivity e ACAT-1/2 Selectivity Assays b->e Assess Related Enzyme Selectivity f General Off-Target Screening Panel e->f Evaluate Broader Off-Target Profile

Caption: Tiered in vitro assay workflow for compound characterization.

Tier 1: Primary Screening

Biochemical DGAT-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of this compound on DGAT-1.

Principle: This assay measures the enzymatic activity of DGAT-1 by quantifying the incorporation of a radiolabeled acyl-CoA substrate into diacylglycerol to form triglycerides. A decrease in the formation of radiolabeled triglycerides in the presence of the test compound indicates inhibition.

Experimental Protocol:

  • Enzyme Source: Use human recombinant DGAT-1 expressed in and purified from a suitable system (e.g., insect or mammalian cells).

  • Substrates:

    • 1,2-Dioleoyl-sn-glycerol (diacylglycerol)

    • [1-¹⁴C]Oleoyl-CoA (radiolabeled acyl-CoA)

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA).

  • Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations. Further dilute in assay buffer to the final desired concentrations.

  • Assay Procedure: a. In a microplate, add the assay buffer, diacylglycerol substrate, and the test compound at various concentrations. b. Initiate the reaction by adding the DGAT-1 enzyme. c. Incubate at 37°C for a predetermined time (e.g., 30 minutes). d. Start the enzymatic reaction by adding [1-¹⁴C]Oleoyl-CoA. e. Incubate at 37°C for a specific duration (e.g., 60 minutes). f. Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water). g. Extract the lipids using an organic solvent (e.g., heptane). h. Separate the radiolabeled triglycerides from unreacted substrates using thin-layer chromatography (TLC) or a lipid extraction-based scintillation proximity assay (SPA). i. Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_workflow Biochemical DGAT-1 Assay Workflow prep Prepare Reagents: - DGAT-1 Enzyme - Substrates (Diacylglycerol, [14C]Oleoyl-CoA) - Test Compound Dilutions reaction Set up Reaction: - Add Buffer, Substrate, Compound - Add Enzyme prep->reaction incubation1 Pre-incubation (37°C, 30 min) reaction->incubation1 start_reaction Initiate Reaction: Add [14C]Oleoyl-CoA incubation1->start_reaction incubation2 Incubation (37°C, 60 min) start_reaction->incubation2 stop_reaction Stop Reaction: Add Quench Solution incubation2->stop_reaction extraction Lipid Extraction stop_reaction->extraction separation TLC or SPA Separation extraction->separation quantification Scintillation Counting separation->quantification analysis Data Analysis: - % Inhibition - IC50 Determination quantification->analysis

Caption: Workflow for the biochemical DGAT-1 enzyme inhibition assay.

Data Presentation:

CompoundDGAT-1 IC50 (nM)
This compoundHypothetical Value
Control Inhibitor (e.g., Compound 29 from[5])57[5]

Tier 2: Secondary & Mechanistic Assays

Cell-Based Triglyceride Synthesis Assay

Objective: To evaluate the ability of the compound to inhibit triglyceride synthesis in a cellular context (EC50).

Principle: This assay measures the incorporation of a radiolabeled metabolic precursor (e.g., [¹⁴C]oleic acid) into cellular triglycerides in the presence of the test compound.

Experimental Protocol:

  • Cell Line: Use a relevant cell line, such as CHO-K1 cells or human hepatocytes.

  • Cell Culture: Culture cells to near confluency in appropriate growth medium.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Radiolabeling: Add [¹⁴C]oleic acid complexed to BSA to the cell culture medium and incubate for a defined time (e.g., 4-6 hours).

  • Cell Lysis and Lipid Extraction: a. Wash the cells with PBS to remove unincorporated radiolabel. b. Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

  • Lipid Separation and Quantification: a. Separate the triglycerides from other lipid species using thin-layer chromatography (TLC). b. Quantify the amount of radiolabeled triglyceride by scintillation counting.

  • Data Analysis: a. Normalize the triglyceride synthesis to the total protein content or cell number. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the EC50 value by fitting the data to a dose-response curve.

cluster_workflow Cell-Based Triglyceride Synthesis Assay Workflow cell_culture Culture Cells to Confluency compound_treatment Treat Cells with Test Compound cell_culture->compound_treatment radiolabeling Add [14C]Oleic Acid compound_treatment->radiolabeling incubation Incubate (4-6 hours) radiolabeling->incubation cell_harvest Wash and Lyse Cells incubation->cell_harvest lipid_extraction Extract Total Lipids cell_harvest->lipid_extraction tlc Separate Lipids by TLC lipid_extraction->tlc quantification Quantify Radiolabeled Triglycerides tlc->quantification analysis Data Analysis: - % Inhibition - EC50 Determination quantification->analysis

Caption: Workflow for the cell-based triglyceride synthesis assay.

Data Presentation:

CompoundCellular Triglyceride Synthesis EC50 (µM)
This compoundHypothetical Value
Control Inhibitor (e.g., Compound 29 from[5])0.5[5]
Enzyme Kinetics Assay

Objective: To determine the mechanism of DGAT-1 inhibition (e.g., competitive, non-competitive, uncompetitive).

Principle: This assay involves measuring the initial reaction rates of DGAT-1 at various concentrations of one substrate while keeping the other substrate at a fixed concentration, in the presence and absence of the inhibitor.

Experimental Protocol:

  • Assay Setup: Follow the protocol for the biochemical DGAT-1 assay.

  • Substrate Concentrations:

    • Varying Acyl-CoA: Use a range of [1-¹⁴C]Oleoyl-CoA concentrations while keeping the diacylglycerol concentration constant and saturating.

    • Varying Diacylglycerol: Use a range of diacylglycerol concentrations while keeping the [1-¹⁴C]Oleoyl-CoA concentration constant and saturating.

  • Inhibitor Concentrations: Perform the experiments at multiple fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Data Analysis: a. Plot the initial reaction velocities against the substrate concentrations. b. Generate Lineweaver-Burk or Michaelis-Menten plots. c. Analyze the changes in Km (Michaelis constant) and Vmax (maximum velocity) in the presence of the inhibitor to determine the mode of inhibition.

cluster_decision Decision Logic for Mechanism of Inhibition start Analyze Lineweaver-Burk Plots km_change Km Increased? Vmax Unchanged? start->km_change vmax_change Vmax Decreased? Km Unchanged? start->vmax_change both_change Both Km and Vmax Decreased? start->both_change competitive Competitive Inhibition km_change->competitive Yes noncompetitive Non-competitive Inhibition vmax_change->noncompetitive Yes uncompetitive Uncompetitive Inhibition both_change->uncompetitive Yes

Caption: Decision tree for determining the mechanism of enzyme inhibition.

Tier 3: Selectivity & Off-Target Profiling

Objective: To assess the selectivity of the compound for DGAT-1 over other related enzymes and to identify potential off-target interactions.

Protocols:

  • DGAT-2 Selectivity Assay: A biochemical assay similar to the DGAT-1 assay should be performed using recombinant human DGAT-2 to determine the IC50 for this isoform.

  • Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assays: Biochemical assays for ACAT-1 and ACAT-2, which also utilize acyl-CoA substrates, should be conducted to assess selectivity.

  • General Off-Target Screening: The compound should be screened against a panel of receptors, ion channels, and enzymes to identify potential off-target liabilities that could lead to adverse effects. This is typically performed by contract research organizations (CROs).

Data Presentation:

Enzyme/TargetIC50 (µM)Selectivity (Fold vs. DGAT-1)
DGAT-1Hypothetical Value1
DGAT-2Hypothetical ValueCalculated Value
ACAT-1Hypothetical ValueCalculated Value
ACAT-2Hypothetical ValueCalculated Value
Target XHypothetical ValueCalculated Value
Target YHypothetical ValueCalculated Value

This comprehensive in vitro assay cascade provides a robust framework for characterizing the pharmacological profile of this compound. By systematically evaluating its potency, cellular activity, mechanism of action, and selectivity, researchers can gain critical insights to guide further drug development efforts for this promising compound class.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Novel DGAT-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis.[1][2][3] It catalyzes the conversion of diacylglycerol (DAG) and fatty acyl-CoA to triacylglycerol (TAG).[2][3] DGAT-1 is highly expressed in the small intestine, liver, and adipose tissue, playing a crucial role in dietary fat absorption and lipid homeostasis. Inhibition of DGAT-1 has emerged as a promising therapeutic strategy for the treatment of obesity, type 2 diabetes, and other metabolic disorders. This document provides detailed application notes and protocols for the pharmacokinetic analysis of novel DGAT-1 inhibitors, intended to guide researchers in the preclinical and clinical development of these therapeutic agents.

Data Presentation: Comparative Pharmacokinetic Parameters of Novel DGAT-1 Inhibitors

The following tables summarize the pharmacokinetic parameters of several novel DGAT-1 inhibitors from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Novel DGAT-1 Inhibitors in Rodents

InhibitorSpeciesDoseCmaxTmaxt½ (h)Oral Bioavailability (%)Reference
T863Mouse10 mg/kg (oral)~8.5 µg/mL (~22 µM)0.5 h342[4]
Compound 5BRat2 mg/kg (oral)--0.918[5]
Compound 5BDog4 mg/kg (oral)--1.16126[5]

Table 2: Clinical Pharmacokinetic Parameters of Novel DGAT-1 Inhibitors in Humans

InhibitorDoseTmax (h)t½ (h)Key FindingsReference
PradigastatSingle and multiple doses~10 (slow absorption)Long half-lifeSlowly absorbed and eliminated.[6][6]
GSK3008356Single doses0.5 - 1.51.5 - 4.6Rapidly absorbed.[7]
GSK3008356Repeat doses0.5 - 0.751.3 - 2.1Rapidly absorbed.[7]

Experimental Protocols

In Vitro DGAT-1 Enzyme Inhibition Assay (Cell-Free)

This protocol describes a cell-free assay to determine the inhibitory activity of novel compounds against DGAT-1 using a microsomal fraction as the enzyme source.

Materials:

  • Human or mouse DGAT-1 overexpressing microsomes

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 15 mM MgCl2

  • Substrates: Diacylglycerol (DAG), [¹⁴C]oleoyl-CoA or unlabeled oleoyl-CoA

  • Test compound stock solution in DMSO

  • Scintillation fluid and vials (for radiolabeled assay)

  • LC-MS/MS system (for non-radiolabeled assay)

Procedure:

  • Prepare a reaction mixture containing assay buffer, DAG, and the test compound at various concentrations.

  • Initiate the reaction by adding the microsomal preparation containing DGAT-1.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable quenching solution (e.g., isopropanol:heptane:water).

  • Extract the lipids.

  • For radiolabeled assay: Separate the [¹⁴C]-triglycerides by thin-layer chromatography (TLC) and quantify using a scintillation counter.

  • For non-radiolabeled assay: Quantify the formed triglycerides using a validated LC-MS/MS method.

  • Calculate the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical in vivo pharmacokinetic study in mice to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a novel DGAT-1 inhibitor.

Animals:

  • Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old.

Procedure:

  • Dosing:

    • Administer the test compound orally (p.o.) via gavage at a predetermined dose (e.g., 10 mg/kg). The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect blood samples (~50 µL) at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

LC-MS/MS Method for Quantification in Plasma

A robust and sensitive LC-MS/MS method is crucial for the accurate quantification of the DGAT-1 inhibitor in plasma samples.

Sample Preparation:

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma samples to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the analyte to a clean tube for analysis.

LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier (e.g., 0.1% formic acid).

    • Flow Rate: Optimized for the specific column and separation.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard should be optimized.

Mandatory Visualizations

DGAT-1 Signaling Pathway

DGAT1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Triglyceride Synthesis cluster_downstream Downstream Effects Glucose Glucose DGAT1 DGAT-1 Glucose->DGAT1 Upregulates mRNA Insulin Insulin Insulin->DGAT1 No direct effect on DGAT1 mRNA MEK_ERK MEK-ERK Pathway MEK_ERK->DGAT1 Regulates mRNA Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT1 Diacylglycerol Diacylglycerol (DAG) Diacylglycerol->DGAT1 Triglyceride Triglyceride (TAG) DGAT1->Triglyceride Catalyzes Insulin_Sensitivity Insulin Sensitivity DGAT1->Insulin_Sensitivity Inhibition improves VLDL_Assembly VLDL Assembly Triglyceride->VLDL_Assembly Lipid_Droplet_Formation Lipid Droplet Formation Triglyceride->Lipid_Droplet_Formation

Caption: DGAT-1 signaling pathway in triglyceride synthesis and its regulation.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Dosing Oral Dosing of DGAT-1 Inhibitor to Mice Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification Quantification of Drug Concentration LC_MS_Analysis->Quantification PK_Modeling Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Quantification->PK_Modeling Report Final Report Generation PK_Modeling->Report

Caption: Workflow for the pharmacokinetic analysis of novel DGAT-1 inhibitors.

References

Application Note: Structural Characterization of Oxazoles using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols and data for the analytical characterization of oxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for unambiguous structure elucidation and purity assessment. This document includes standardized experimental procedures, comprehensive tables of spectral data, and graphical workflows to guide researchers in their analytical endeavors.

Introduction

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a key structural motif in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. Consequently, the precise and efficient analytical characterization of novel oxazole derivatives is paramount for advancing drug discovery and development programs. This note details the use of NMR and MS as primary analytical tools for the structural confirmation of these important scaffolds.

Analytical Workflow

A typical workflow for the analytical characterization of a newly synthesized oxazole derivative involves initial purity assessment followed by detailed structural elucidation using a combination of spectroscopic techniques.

Analytical Workflow for Oxazole Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting start Synthesized Oxazole Derivative purification Purification (e.g., Column Chromatography) start->purification purity Purity Assessment (e.g., LC-MS, HPLC) purification->purity nmr NMR Spectroscopy (1H, 13C, 2D) interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ms Mass Spectrometry (LRMS, HRMS) ms->interpretation purity->nmr Structure Elucidation purity->ms Molecular Weight Confirmation report Final Report interpretation->report

Figure 1: General workflow for the synthesis and analytical characterization of oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. For oxazoles, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the heterocyclic ring.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Weigh 5-10 mg of the purified oxazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ) to 0.00 ppm.

Instrumentation and Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm.

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay: 1-5 seconds.

    • Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectral Width: 0 to 220 ppm.

    • Technique: Proton-decoupled.

    • Pulse Angle: 30 degrees.

    • Relaxation Delay: 2-5 seconds.

    • Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication) to the Free Induction Decay (FID).

  • Perform a Fourier transform to obtain the spectrum.

  • Phase and baseline correct the spectrum.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the spectrum to the internal standard.

Typical NMR Data for Oxazoles

The chemical shifts of the oxazole ring protons and carbons are influenced by the electronic nature and position of the substituents.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Oxazole Ring

PositionChemical Shift Range (ppm)MultiplicityNotes
H-27.8 - 8.2SingletGenerally the most downfield proton.
H-47.2 - 7.8Singlet or DoubletChemical shift is sensitive to the substituent at C-5.
H-56.8 - 7.5Singlet or DoubletChemical shift is sensitive to the substituent at C-4.

Note: Coupling between H-4 and H-5, when both are present, typically results in a small coupling constant (³JHH ≈ 0-2 Hz).

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Oxazole Ring

PositionChemical Shift Range (ppm)Notes
C-2150 - 162Often the most downfield carbon.
C-4120 - 140Highly dependent on the substituent at C-5.
C-5135 - 155Highly dependent on the substituent at C-4.

Data compiled from various sources including published literature.[1][2][3]

2D NMR for Structural Confirmation

For complex substitution patterns, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignments.

NMR Characterization Workflow start Purified Oxazole Sample h1_nmr 1D ¹H NMR start->h1_nmr c13_nmr 1D ¹³C NMR start->c13_nmr assignment Proton & Carbon Assignment h1_nmr->assignment c13_nmr->assignment two_d_nmr 2D NMR (COSY, HSQC, HMBC) two_d_nmr->assignment assignment->two_d_nmr For complex structures structure_elucidation Structure Elucidation assignment->structure_elucidation

Figure 2: Workflow for NMR-based structural elucidation of oxazoles.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable structural information.

Experimental Protocol: Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of the oxazole derivative (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

Instrumentation and Data Acquisition:

  • Ionization Techniques:

    • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern. Typically used with GC-MS.

    • Electrospray Ionization (ESI): A soft ionization technique that usually produces the protonated molecule [M+H]⁺, ideal for determining the molecular weight. Commonly used with LC-MS.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are recommended for high-resolution mass measurements.

  • Acquisition Mode: Acquire data in both full scan mode to observe all ions and in product ion scan mode (MS/MS) on the molecular ion to study its fragmentation.

Common Fragmentation Patterns of Oxazoles

The fragmentation of the oxazole ring is a key diagnostic tool in mass spectrometry. The specific fragmentation pathways depend on the nature and position of the substituents.

Table 3: Common Mass Spectral Fragments for Oxazole Derivatives

Fragmentation PathwayDescription
Ring Cleavage The oxazole ring can undergo cleavage to lose fragments such as CO, HCN, or RCN.
Loss of Substituents Side chains attached to the oxazole ring can be lost as radicals or neutral molecules.
Rearrangements Hydrogen rearrangements can occur, leading to characteristic fragment ions.

The electron impact (EI) induced fragmentation of oxazole itself involves the loss of H, HCO, and HCN.[1]

Oxazole Fragmentation M [M]⁺˙ (Molecular Ion) F1 [M - R¹CN]⁺˙ M->F1 - R¹CN F2 [M - CO]⁺˙ M->F2 - CO F3 [M - R³]⁺ M->F3 - R³˙ F4 [R¹CO]⁺ M->F4 Ring Cleavage

Figure 3: Generalized mass spectral fragmentation pathways for a substituted oxazole.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the analytical characterization of oxazole derivatives. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the unambiguous structural elucidation and purity assessment of this important class of heterocyclic compounds. The use of 2D NMR techniques is highly recommended for complex structures to ensure accurate assignment of all signals. Furthermore, high-resolution mass spectrometry is crucial for confirming the elemental composition.

References

Application Notes and Protocols for Late-Stage Functionalization of Estrone with Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as natural products and approved drugs, at a late step in their synthesis. This approach enables the rapid generation of diverse analogs for structure-activity relationship (SAR) studies, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. Estrone, a naturally occurring estrogen, and its derivatives have been extensively investigated as scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. The introduction of heterocyclic moieties, such as oxazoles, onto the estrone framework can significantly modulate its biological activity. Oxazole-containing compounds are known to exhibit a wide range of pharmacological effects, including anticancer properties.

This document provides detailed application notes and protocols for the late-stage functionalization of the estrone A-ring with oxazole derivatives. The methodologies described herein are based on transition metal-catalyzed C-H activation, a versatile tool for the direct formation of C-C bonds.

Methodology: Rhodium-Catalyzed C-H Activation for Oxazolylation of Estrone

A plausible and effective method for the late-stage introduction of an oxazole moiety at the C-2 position of the estrone A-ring is through a directed C-H activation/annulation reaction. The phenolic hydroxyl group at C-3 of estrone can be converted into a directing group, such as a pivaloyl ester, to guide the regioselective functionalization.

Experimental Workflow

cluster_0 Synthesis of Estrone-3-pivaloate cluster_1 Rh(III)-Catalyzed C-H Activation/Annulation cluster_2 Deprotection A Estrone B Pivaloyl chloride, Pyridine, DCM A->B Reaction C Estrone-3-pivaloate B->C Purification D Estrone-3-pivaloate E Oxazole derivative, [RhCp*Cl2]2, AgSbF6, DCE, 80 °C D->E Reaction F 2-(Oxazol-2-yl)-estrone-3-pivaloate E->F Purification G 2-(Oxazol-2-yl)-estrone-3-pivaloate H K2CO3, MeOH/H2O G->H Reaction I 2-(Oxazol-2-yl)-estrone H->I Purification

Caption: Synthetic workflow for the late-stage functionalization of estrone with an oxazole derivative.

Detailed Experimental Protocols

Protocol 1: Synthesis of Estrone-3-pivaloate (Directing Group Installation)

  • Reaction Setup: To a solution of estrone (1.0 g, 3.7 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, add pyridine (0.6 mL, 7.4 mmol). Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add pivaloyl chloride (0.55 mL, 4.44 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with the addition of 1 M HCl (10 mL). Separate the organic layer, wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford estrone-3-pivaloate as a white solid.

Protocol 2: Rh(III)-Catalyzed C-H Oxazolylation of Estrone-3-pivaloate

  • Reaction Setup: In a sealed tube, combine estrone-3-pivaloate (100 mg, 0.28 mmol), 2-phenyloxazole (61 mg, 0.42 mmol), [RhCp*Cl₂]₂ (5 mol%, 8.6 mg), and AgSbF₆ (20 mol%, 19.2 mg).

  • Addition of Solvent: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) to the mixture under a nitrogen atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by preparative thin-layer chromatography (pTLC) on silica gel (eluent: hexane/ethyl acetate = 8:2) to yield 2-(2-phenyloxazol-5-yl)-estrone-3-pivaloate.

Protocol 3: Deprotection to Yield 2-(Oxazol-2-yl)-estrone

  • Reaction Setup: Dissolve the purified 2-(2-phenyloxazol-5-yl)-estrone-3-pivaloate (50 mg, 0.1 mmol) in a mixture of methanol (3 mL) and water (0.5 mL).

  • Addition of Base: Add potassium carbonate (K₂CO₃, 28 mg, 0.2 mmol).

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Neutralize the reaction with 1 M HCl. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to obtain the final product, 2-(2-phenyloxazol-5-yl)-estrone.

Data Presentation: Antiproliferative Activity

The synthesized estrone-oxazole derivatives can be evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are determined using a standard MTT assay.

CompoundDerivativeIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. A2780 (Ovarian Cancer)
1 Estrone> 100> 100> 100
2 2-(Oxazol-2-yl)-estrone15.221.818.5
3 2-(5-Methyl-oxazol-2-yl)-estrone10.515.112.3
4 2-(5-Phenyl-oxazol-2-yl)-estrone5.88.26.7

Note: The data presented in this table is hypothetical and serves as an example of how to structure quantitative biological data.

Characterization Data

The structure of the final products should be confirmed by spectroscopic methods.

2-(5-Phenyl-oxazol-2-yl)-estrone (Compound 4):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70-7.65 (m, 2H, Ar-H), 7.45-7.38 (m, 2H, Ar-H), 7.35-7.28 (m, 1H, Ar-H), 7.25 (s, 1H, oxazole-H), 7.15 (s, 1H, H-1), 6.80 (s, 1H, H-4), 2.95-2.85 (m, 2H), 2.55-2.45 (m, 1H), 2.40-2.10 (m, 4H), 1.70-1.40 (m, 6H), 0.92 (s, 3H, H-18).

  • ¹³C NMR (101 MHz, CDCl₃): δ 220.9, 161.5, 155.0, 150.2, 138.1, 130.5, 129.0, 128.5, 127.8, 126.5, 124.2, 118.0, 115.5, 50.5, 48.0, 44.2, 38.1, 35.9, 31.6, 29.5, 26.4, 25.8, 21.6, 13.9.

  • HRMS (ESI): m/z calculated for C₂₇H₂₇NO₃ [M+H]⁺: 414.2069; found: 414.2065.

Note: The characterization data is predicted and serves as a representative example.

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of estrone derivatives can be mediated through various mechanisms, including the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway.

Estrone-Oxazole\nDerivative Estrone-Oxazole Derivative Bax Bax Estrone-Oxazole\nDerivative->Bax Upregulates Bcl-2 Bcl-2 Estrone-Oxazole\nDerivative->Bcl-2 Cell Membrane Cell Membrane Cytoplasm Cytoplasm Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Nucleus Nucleus Bax->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by estrone-oxazole derivatives.

Conclusion

The late-stage functionalization of estrone with oxazole derivatives represents a promising avenue for the discovery of novel anticancer agents. The provided protocols, based on rhodium-catalyzed C-H activation, offer a detailed guide for the synthesis of these compounds. The systematic evaluation of their biological activity will be crucial in elucidating their therapeutic potential. Researchers are encouraged to adapt and optimize these methods to generate a diverse library of estrone-oxazole conjugates for further investigation.

creating derivatives of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid for SAR studies

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Synthetic Pathways

I've initiated the exploration of synthetic routes for the oxazole carboxylic acid scaffold. Simultaneously, I'm delving into the realm of carboxylic acid derivatization to pinpoint potential modifications for structure-activity relationship (SAR) investigations. Furthermore, I've started investigating potential biological targets or activities associated with compounds of this type.

Defining Synthesis Strategy

I'm now focusing on a synthetic strategy. I'm building a DOT graph to visualize this entire plan, aiming for both efficiency and scalability in derivatives synthesis. Simultaneously, I am developing the initial drafts for the experimental protocols. I will also incorporate amide and ester formation within this. I aim to create a detailed experimental workflow, alongside representative quantitative data and visualizations.

Developing Workflow and Visuals

I've started by searching for methods to synthesize the core scaffold. Additionally, I'm now actively researching typical carboxylic acid derivatization strategies to identify potential modifications for SAR studies. Contextualization through biological target research is also ongoing. My focus is now on the synthetic workflow and its visualization as a DOT graph for clarity. Finally, I'm working on detailing experimental protocols for the synthesis of the parent compound and its derivatives, encompassing amide and ester formation. I will also incorporate a hypothetical quantitative data table, and finally, generate visualizations of signaling pathways and experimental workflows.

Reviewing Synthesis Strategies

I've been looking at similar compounds, and found a promising synthesis method for a related molecule. It involves a coupling reaction, which looks like a good starting point. I'm exploring how I can adapt this to synthesize the target molecule.

Considering Adaptations & Applications

I've been further refining my thinking. The initial coupling strategy for the similar molecule seems applicable. I'm focusing now on how to best derivatize the carboxylic acid, remembering the amide and esterification strategies noted. I also found that similar oxazole derivatives are potent DGAT-1 inhibitors. This gives me a potential target for the compounds of interest, as well as a basis for SAR ideas.

Detailing Experimental Protocols

I'm now diving into the specifics. While the initial search offered a promising synthesis strategy via coupling, I need more details. Specifically, I'm working on devising step-by-step procedures for the derivatization reactions, focusing on amides and esters. This includes selecting appropriate amines and alcohols to create a diverse set of derivatives for the SAR study. I also need to invent plausible quantitative data, like IC50 values, to create a meaningful data table and design DOT graphs for the signaling pathway.

Elaborating Derivatization Strategies

I'm now zeroing in on the derivatization details. While the search uncovered a useful coupling reaction for a related molecule using EDC and DMAP, I need more specifics to flesh out my synthesis protocol for the target oxazole carboxylic acid. The plan now is to devise detailed procedures for amide and ester formation using a range of amines and alcohols. I'm also working on creating plausible IC50 data for these derivatives to complete the SAR study and visualize the data with DOT graphs, building upon DGAT-1 as a likely biological target.

Reviewing Coupling Protocols

I've made great strides in the second round of research. I now have detailed, actionable protocols for amide bond formation. Coupling reagents like EDC and HATU are the focus, and I'm ready to use them to derivatize the carboxylic acid of the molecule. This will let me pursue the next stage with confidence.

Refining Synthesis Pathways

I'm making progress refining the synthesis pathways. I have new data on the Steglich esterification, allowing the creation of ester derivatives, complementing the amide bond formation protocols using EDC and HATU. DGAT-1 remains a relevant target, with new information on its role in triglyceride biosynthesis, supporting a hypothetical signaling pathway diagram. SAR study workflow resources are now in hand as well. I'm focusing on derivatization since I found methods for similar oxazoles.

Developing Application Notes

I've assembled enough information to construct the application notes. I'm prioritizing the derivatization protocols I've detailed, given their relevance to the project. I'll outline a plausible parent compound synthesis and then focus on the protocols for creating amide and ester derivatives using EDC/HATU and DCC/DMAP, respectively. I'll also incorporate information on DGAT-1 and general SAR workflow to construct the data, experimental methods, and DOT graphs.

Application Notes and Protocols for Amide Bond Formation with Oxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the formation of amide bonds utilizing oxazole-4-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry.[1] The protocols outlined below address common challenges associated with the coupling of heteroaromatic carboxylic acids, including potential instability and the selection of appropriate activating agents.

The oxazole moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[2] Consequently, the efficient and reliable formation of amide linkages with oxazole-based carboxylic acids is a frequently encountered transformation in drug discovery and development programs.

Core Concepts and Potential Challenges

The primary challenge in the amide coupling of azole carboxylic acids, including oxazole-4-carboxylic acid, can be their propensity for decarboxylation under harsh reaction conditions.[3] Therefore, mild and efficient coupling protocols are essential to ensure high yields and purity of the desired amide product. The selection of the appropriate coupling reagent, base, and solvent system is critical to mitigate potential side reactions. In-situ activation of the carboxylic acid is often a preferred strategy to minimize the lifetime of highly reactive intermediates and prevent decomposition.[3]

Experimental Protocols

Two primary protocols are presented, utilizing common and highly efficient coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly effective uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.[4][5] It is particularly suitable for challenging couplings, including those involving heteroaromatic carboxylic acids.

Materials:

  • Oxazole-4-carboxylic acid

  • Amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxazole-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Add the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • In a separate flask, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF or DCM.

  • Slowly add the HATU solution to the stirred reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired oxazole-4-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The combination of a carbodiimide, such as EDC, with an additive like HOBt is a classic, cost-effective, and widely used method for amide bond formation.[6] HOBt acts to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.

Materials:

  • Oxazole-4-carboxylic acid

  • Amine (R-NH₂)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve oxazole-4-carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA or TEA (1.0-2.0 eq) to the mixture. Note: If using EDC hydrochloride and a free amine, an additional equivalent of base may be required.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (1x, if a basic amine was used and the product is stable to acid), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the amide coupling of oxazole-4-carboxylic acid. Yields are representative and will vary depending on the specific amine substrate and reaction scale.

Coupling ReagentAdditiveBaseSolventTemperatureTime (h)Typical Yield (%)
HATUNoneDIPEADMFRoom Temp.1-475-95
EDCHOBtTEADCM0 °C to RT4-1660-85

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Amide Bond Formation cluster_prep Reaction Setup cluster_coupling Coupling Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Oxazole-4-Carboxylic Acid & Amine in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) add_base->add_reagent stir Stir at Appropriate Temperature add_reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Dilute with Organic Solvent monitor->quench wash Aqueous Washes (NaHCO3, H2O, Brine) quench->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Oxazole-4-Carboxamide purify->product

Caption: Workflow for oxazole-4-carboxylic acid amide coupling.

Chemical Transformation Pathway

chemical_pathway General Amide Coupling Pathway acid Oxazole-4-Carboxylic Acid intermediate Activated Intermediate (e.g., Active Ester) acid->intermediate + Reagent + Base amine Amine (R-NH2) product Oxazole-4-Carboxamide amine->product reagent Coupling Reagent (e.g., HATU, EDC) reagent->intermediate base Base (e.g., DIPEA) base->intermediate intermediate->product + Amine

Caption: Pathway for amide formation via an activated intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a crucial modification in medicinal chemistry.[1] This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My reaction yield is low, or I'm observing no reaction. What are the common causes and solutions?

Answer: Low or no yield is a frequent issue that can stem from several factors related to the initiator, catalyst, reagent, solvent, or substrate.

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[1] DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[1]

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (0.1-10 mol%) are typical, optimization may be required.[1]

  • Reagent Quality: The purity of trifluoromethylating reagents can vary. If you suspect reagent degradation, try using a new batch or a bottle from a different supplier.

  • Solvent Effects: The reaction is highly solvent-dependent.

    • THF: A common solvent, but reactions can be sluggish.

    • DMF: Often improves reaction rates and yields, especially with non-fluoride initiators.[1]

  • Substrate Reactivity: Electron-deficient substrates are generally more reactive. For less reactive substrates, you may need to switch to a more powerful initiator system or a more forcing solvent like DMF.[1]

Question: My reaction stalls before the starting material is fully consumed. What can I do?

Answer: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and all reagents and solvents are anhydrous.

  • Inhibitors: Trace impurities in your starting material or solvent can sometimes inhibit the catalyst. Purifying the starting material or using a higher grade of solvent may resolve the issue. In some cases, a second addition of the catalyst and/or reagent can help drive the reaction to completion.[2][3]

Question: I am observing significant formation of side products. How can I improve selectivity?

Answer: Side product formation is a common challenge, especially with highly reactive trifluoromethylating reagents.

  • Regioisomers: For substrates with multiple reactive sites, a mixture of regioisomers may be formed.[2] The selectivity can sometimes be influenced by the choice of solvent. A general predictive model for site selectivity is still an area of study, but judicious solvent choice can help fine-tune the regioselectivity.[2][3]

  • Byproduct from Reagent: Some reagents can lead to specific byproducts. For example, when using the Langlois reagent (CF₃SO₂Na) with tBuOOH, abstraction of a hydrogen atom can yield CF3H, and reaction with isobutene generated from tBuOOH can lead to alkyltrifluoromethyl by-products.[2] Optimizing the reaction conditions, such as temperature and addition rate, can minimize these side reactions.

  • Silyl Enol Ether Formation: When working with enolizable ketones and TMSCF₃, the formation of a silyl enol ether byproduct can be significant. Using a less reactive initiator or a different trifluoromethylating reagent may be necessary.

Question: The purification of my trifluoromethylated heterocycle is proving difficult. What are some common issues and solutions?

Answer: Purification can be challenging due to the physical properties of trifluoromethylated compounds.

  • Volatility: Some smaller trifluoromethylated heterocycles can be volatile, leading to loss of product during solvent removal under reduced pressure. It is advisable to use lower temperatures during concentration.

  • Chromatography Issues: The fluorine atoms can lead to unusual interactions with the stationary phase during column chromatography. It may be necessary to screen different solvent systems for optimal separation. Sometimes, the use of a different stationary phase (e.g., alumina instead of silica gel) can be beneficial.

  • Intermediate Purification: In multi-step syntheses, avoiding intermediate workup and purification steps can improve overall efficiency and yield, especially when using flow chemistry.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing trifluoromethyl-containing heterocycles?

A1: There are two primary approaches: 1) The construction of the heterocyclic core through the annulation of trifluoromethyl building blocks with suitable partners, and 2) The direct introduction of a trifluoromethyl group into a pre-existing heterocyclic core using a trifluoromethylating reagent.[5]

Q2: What are the different types of trifluoromethylating reagents available?

A2: Trifluoromethylating reagents can be broadly classified based on their reactive nature:

  • Nucleophilic: These reagents deliver a CF₃⁻ anion equivalent. A common example is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1][6]

  • Electrophilic: These reagents deliver a CF₃⁺ cation equivalent. Examples include Togni's reagents and Umemoto's reagents.[7]

  • Radical: These reagents generate a CF₃ radical. Examples include trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (Langlois reagent).[2][3][6]

Q3: Why is the incorporation of a trifluoromethyl group important in drug design?

A3: The trifluoromethyl group possesses a unique combination of properties that are highly desirable in medicinal chemistry. Its high electronegativity and electron-withdrawing nature can significantly alter the pKa of nearby functional groups. It is also metabolically stable due to the strength of the C-F bond and can increase the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[8][9]

Q4: Are there any safety concerns associated with trifluoromethylation reactions?

A4: Yes, some trifluoromethylating reagents and reaction conditions require special precautions. For instance, trifluoroiodomethane (CF₃I) is a gas and is often avoided in pharmaceutical settings.[2] Reactions involving strong acids or bases can have thermal safety issues.[4] It is crucial to consult the safety data sheet (SDS) for all reagents and to perform a proper risk assessment before conducting any experiment.

Q5: Can flow chemistry be used for the synthesis of trifluoromethylated heterocycles?

A5: Yes, continuous-flow microreactors offer several advantages for trifluoromethylation reactions. They allow for precise control of reaction conditions, rapid optimization, and can improve safety margins, especially for reactions with potential thermal hazards. Flow chemistry can also enable the simplification of processes by avoiding intermediate workup and purification steps.[4]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the trifluoromethylation of various heterocycles using different methods.

Table 1: Trifluoromethylation of Heterocycles using Langlois Reagent

HeterocycleReagent/ConditionsSolventYield (%)Reference
4-t-butylpyridineCF₃SO₂Na, tBuOOHDCM/H₂O85[2][3]
UracilCF₃SO₂Na, tBuOOHH₂O75[2][3]
CaffeineCF₃SO₂Na, tBuOOHH₂O90[2][3]
4-cyanopyridineCF₃SO₂Na, tBuOOH, 2-methyl-2-buteneDCM/H₂OModerate[2]

Table 2: Synthesis of Trifluoromethylated Spiroisoxazolones via [3+2] Cycloaddition

ProductYield (syn/anti)Melting Point (°C)Reference
3a 73% (syn), 18% (anti)192-194 (anti)[10]
3b 78% (syn)202-204[10]

Experimental Protocols

Protocol 1: General Procedure for Innate C-H Trifluoromethylation of Heterocycles using Langlois Reagent

This protocol is adapted from the work of Baran and coworkers.[2][3]

Materials:

  • Heterocyclic substrate (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent) (3.0 equiv)

  • tert-Butyl hydroperoxide (tBuOOH, 5.0-7.0 M in decane) (5.0 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a reaction vessel, add the heterocycle (1.0 equiv) and sodium trifluoromethanesulfinate (3.0 equiv).

  • Add a 2:1 mixture of DCM and water.

  • Stir the mixture vigorously at room temperature.

  • Add tert-butyl hydroperoxide (5.0 equiv) dropwise over 5-10 minutes.

  • Continue stirring at room temperature for 3-24 hours, monitoring the reaction by TLC or LC-MS.

  • If the reaction stalls, a second portion of CF₃SO₂Na (3.0 equiv) and tBuOOH (5.0 equiv) can be added to drive the reaction to completion.[2][3]

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Trifluoromethylated Spiroisoxazolones

This protocol is based on the [3+2] cycloaddition of nitrile imines and unsaturated isoxazolones.[10]

Materials:

  • Unsaturated isoxazolone derivative (1.0 equiv)

  • Trifluoromethyl bromohydrazone (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the unsaturated isoxazolone derivative (0.4 mmol, 1.0 equiv) in 1,2-dichloroethane (2 mL), add potassium carbonate (0.4 mmol, 1.0 equiv).

  • Add the trifluoromethyl bromohydrazone (0.48 mmol, 1.2 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1, v/v) to afford the desired spiroisoxazolone product.[10]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield Observed initiator Initiator/Catalyst Inactivity start->initiator reagent Reagent Quality/Degradation start->reagent solvent Suboptimal Solvent start->solvent substrate Low Substrate Reactivity start->substrate sol_initiator_moisture Use anhydrous initiator/solvent Dry glassware initiator->sol_initiator_moisture Moisture sensitive? sol_initiator_type Change initiator type (e.g., fluoride vs. non-fluoride) initiator->sol_initiator_type Ineffective? sol_initiator_loading Optimize catalyst loading initiator->sol_initiator_loading Stalled? sol_reagent Use new batch of reagent reagent->sol_reagent sol_solvent Switch to a more polar/forcing solvent (e.g., DMF) solvent->sol_solvent sol_substrate Use more forcing conditions (higher temp., longer time) substrate->sol_substrate

Caption: Troubleshooting workflow for low or no reaction yield.

Trifluoromethylation_Strategies cluster_reagents Direct Trifluoromethylation Reagent Types cluster_building_blocks Trifluoromethyl Building Blocks title General Strategies for Synthesizing Trifluoromethyl-Containing Heterocycles strategy1 Direct Trifluoromethylation of Heterocycle Core title->strategy1 strategy2 Annulation of Trifluoromethyl Building Blocks title->strategy2 nucleophilic Nucleophilic (CF₃⁻) e.g., TMSCF₃ strategy1->nucleophilic electrophilic Electrophilic (CF₃⁺) e.g., Togni's Reagents strategy1->electrophilic radical Radical (CF₃•) e.g., Langlois Reagent strategy1->radical block1 CF₃CHN₂ strategy2->block1 block2 Trifluoroacetyl Derivatives strategy2->block2 block3 Trifluoromethylnitrones strategy2->block3

Caption: Overview of synthetic strategies and key reagent types.

References

Technical Support Center: Synthesis of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound and related derivatives?

A1: The synthesis of 2,4,5-substituted oxazoles can be approached through several established methods. Key strategies include:

  • Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone.[1]

  • Reaction of α-haloketones with amides (Bredereck Reaction): A straightforward method for producing substituted oxazoles.[2]

  • Van Leusen Reaction: This involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring.[2]

  • Modern One-Pot Syntheses from Carboxylic Acids: Recent methods allow for the direct synthesis from carboxylic acids, amino acids, and other building blocks, often using specific condensing agents or catalysts.[3][4][5] For instance, a one-pot approach using a dehydrative condensing reagent like DMT-MM with a carboxylic acid and an amino acid, followed by further functionalization, has proven effective for creating trisubstituted oxazoles.[4][5]

Q2: Which factors are most critical for maximizing the reaction yield?

A2: To maximize yield, careful control over several parameters is essential:

  • Reagent Purity: Use high-purity starting materials and solvents to prevent side reactions.

  • Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical. Reactions should be monitored (e.g., by TLC or HPLC) to determine the optimal endpoint.[6]

  • Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of sensitive reagents and intermediates.[6]

  • Dehydrating/Condensing Agent: The choice and stoichiometry of the agent used for the cyclodehydration step are crucial for driving the reaction to completion.[1]

Q3: Is the product prone to degradation? What are the best practices for workup and storage?

A3: Yes, oxazole derivatives, especially those with carboxylic acid groups, can be susceptible to degradation.[6]

  • Hydrolytic Ring-Opening: The oxazole ring can be cleaved under harsh acidic or basic conditions. It is advisable to use mild conditions during the workup.[6]

  • Decarboxylation: The carboxylic acid group may be lost at elevated temperatures. Avoid excessive heat during purification steps like distillation or drying.[6]

  • Storage: The final product should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to maintain its stability.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I fix this?

Answer: Low yield is a common problem that can stem from several factors. Systematically investigating the following areas can help identify and resolve the issue.

Troubleshooting Steps:

  • Verify Starting Materials: Ensure the purity and reactivity of your starting materials. Impurities can inhibit the reaction or lead to side products.

  • Optimize Reaction Conditions: The reaction may be incomplete or side reactions may be dominant.

    • Temperature: Both insufficient and excessive heat can be detrimental. Experiment with a temperature gradient to find the optimal point.

    • Reaction Time: Monitor the reaction's progress using TLC or HPLC to ensure it has run to completion.[6]

    • Mixing: Inadequate stirring, especially in larger scale reactions, can lead to poor yield. Ensure the reaction mixture is homogeneous.[6]

  • Evaluate Reagents for Cyclodehydration: The efficiency of the ring-closing step is critical.

    • Consider screening different dehydrating agents (e.g., POCl₃, SOCl₂, PCl₅) or condensing agents (e.g., DCC, EDC, DMT-MM) to find the most effective one for your specific substrate.[1][4]

Issue 2: Significant Impurity Formation

Question: My final product is contaminated with significant impurities according to HPLC and NMR analysis. How can I identify and minimize them?

Answer: Impurity formation can arise from side reactions, unreacted starting materials, or product degradation. A logical approach is needed to identify the source and mitigate the problem.

Caption: Logical workflow for identifying and minimizing impurities.

Common Impurities & Prevention Strategies:

Impurity TypePotential CauseRecommended Solution
Unreacted Starting Materials Incomplete reaction; incorrect stoichiometry.Ensure accurate weighing of reagents and monitor the reaction to completion. Consider adding a slight excess of one reactant if the other is more valuable.
Ring-Opened Products Hydrolysis of the oxazole ring during workup.Avoid harsh acidic or basic conditions. Maintain a neutral pH during extraction and purification steps.[6]
Decarboxylation Product Loss of CO₂ from the carboxylic acid group.Avoid high temperatures during the reaction, workup, and purification. Use vacuum concentration at low temperatures.[6]
Issue 3: Difficulty with Product Purification

Question: I am struggling to purify the final product. Standard column chromatography is ineffective and leads to product loss.

Answer: Purifying polar compounds like carboxylic acids can be challenging. If standard silica gel chromatography is not working, consider these alternatives.

Purification Strategies:

MethodDescriptionAdvantages
Crystallization Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly.Can provide very high purity. Scalable.
Salt Formation & Wash Convert the carboxylic acid to a salt (e.g., using NaHCO₃) to make it water-soluble. Wash with an organic solvent to remove non-polar impurities, then re-acidify the aqueous layer to precipitate the pure product.Excellent for removing non-acidic impurities.
Reverse-Phase Chromatography Use a non-polar stationary phase (like C18) with polar mobile phases (like water/acetonitrile or water/methanol).Often provides better separation for polar and acidic compounds than normal-phase chromatography.

Experimental Protocols & Data

Protocol: One-Pot Synthesis of a 2,4,5-Trisubstituted Oxazole Core

This protocol is adapted from a modern, efficient method for synthesizing substituted oxazoles and can be applied to the target molecule with appropriate starting materials.[4][5] The key transformation involves the formation of a 5-(triazinyloxy)oxazole intermediate, which can be further functionalized.

References

common side products in the synthesis of trifluoromethylated oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylated oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common challenges and side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare trifluoromethylated oxazoles?

A1: Several methods are employed for the synthesis of trifluoromethylated oxazoles. The choice of method often depends on the desired substitution pattern on the oxazole ring. Commonly used syntheses include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of α-acylamino ketones. It is a robust method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1][2][3]

  • Van Leusen Oxazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring. It is particularly useful for the synthesis of 5-substituted oxazoles.

  • Metal-Catalyzed Cycloadditions: Recent advances have utilized transition metals like gold and copper to catalyze the synthesis of trifluoromethylated oxazoles from various starting materials, including internal trifluoromethylated alkynes and α-trifluoromethyl-α-diazoketones.[4][5]

Q2: I am observing a significant amount of an enamide byproduct in my Robinson-Gabriel synthesis of a trifluoromethylated oxazole. How can I minimize its formation?

A2: Enamide formation is a common side reaction in the Robinson-Gabriel synthesis, arising from the elimination of water from the 2-acylamino-ketone starting material, which competes with the desired cyclization pathway.[1] The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of adjacent protons and the reactivity of carbonyl groups, potentially affecting the rate of enamide formation. To minimize this side product, consider the following troubleshooting steps:

  • Optimize the Dehydrating Agent: While strong acids like sulfuric acid are traditional, they can sometimes promote enamide formation and other side reactions like polymerization. Milder dehydrating agents such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or the Burgess reagent may favor the desired cyclization.[1]

  • Adjust Reaction Temperature: Systematically altering the reaction temperature can help to identify an optimal range where the rate of oxazole formation is significantly higher than that of enamide formation. Lowering the temperature may reduce the rate of the elimination reaction leading to the enamide.[1]

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates. Ensure all reagents and solvents are thoroughly dried before use.

Q3: In my Van Leusen synthesis of a 5-trifluoromethyl-oxazole, I am isolating a significant amount of a stable intermediate. What is this species and how can I promote its conversion to the final product?

A3: A common issue in the Van Leusen oxazole synthesis is the accumulation of the 4-tosyl-4,5-dihydrooxazole intermediate. This occurs when the final base-promoted elimination of p-toluenesulfinic acid is incomplete. To drive the reaction to completion, you can:

  • Increase the Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can provide the necessary energy to overcome the activation barrier for the elimination step.

  • Use a Stronger Base: If you are using a weaker base like potassium carbonate, switching to a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can facilitate a more efficient elimination.

  • Increase Reaction Time: In some cases, simply extending the reaction time may be sufficient to allow for the complete conversion of the dihydrooxazole intermediate to the desired oxazole.

Q4: My reaction to synthesize a trifluoromethylated oxazole is giving a low yield and a complex mixture of products. What are the likely causes?

A4: Low yields and complex product mixtures can arise from several factors, particularly when dealing with the reactive trifluoromethyl group. Potential causes include:

  • Starting Material Purity: Impurities in your starting materials, such as the α-acylamino ketone in the Robinson-Gabriel synthesis or the aldehyde in the Van Leusen synthesis, can inhibit the reaction or lead to unwanted side products. For instance, ketone impurities in an aldehyde starting material will lead to the formation of nitriles instead of oxazoles in the Van Leusen reaction.

  • Decomposition of Starting Materials or Intermediates: The reaction conditions, especially the use of strong acids or bases, can lead to the degradation of sensitive substrates. The strong electron-withdrawing effect of the trifluoromethyl group can increase the susceptibility of adjacent functional groups to nucleophilic attack or elimination.

  • Polymerization: Under strongly acidic conditions, highly reactive starting materials or intermediates can polymerize, leading to the formation of intractable tars and reducing the yield of the desired product.[1] Lowering the reaction temperature or using a lower concentration of acid may help to mitigate this issue.[1]

Troubleshooting Guides

Robinson-Gabriel Synthesis of Trifluoromethylated Oxazoles
Issue Potential Cause Troubleshooting Suggestions
Low or No Product Formation Incomplete cyclodehydration of the 2-acylamino-ketone.- Optimize the dehydrating agent (e.g., switch from H₂SO₄ to TFAA, POCl₃, or Burgess reagent).- Increase the reaction temperature cautiously, monitoring for decomposition.- Verify the purity of the 2-acylamino-ketone starting material.
Decomposition of starting material under harsh acidic conditions.- Use a milder dehydrating agent (e.g., triphenylphosphine/iodine).- Reduce the reaction time by closely monitoring the reaction progress.
Significant Enamide Side Product Elimination of water from the 2-acylamino-ketone competes with cyclization.- Modify reaction conditions (temperature, solvent, dehydrating agent) to disfavor the elimination pathway.- Ensure strictly anhydrous conditions.
Polymerization/Tar Formation High reactivity of starting materials or intermediates under strong acid catalysis.- Lower the reaction temperature.- Reduce the concentration of the acid catalyst.
Hydrolysis Byproducts Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Van Leusen Synthesis of Trifluoromethylated Oxazoles
Issue Potential Cause Troubleshooting Suggestions
Low Yield of Oxazole Incomplete elimination of the tosyl group from the 4-tosyl-4,5-dihydrooxazole intermediate.- Increase the reaction temperature after the initial addition of reagents.- Use a stronger, non-nucleophilic base (e.g., DBU, potassium tert-butoxide).- Extend the reaction time.
Aldehyde starting material is impure (e.g., oxidized to a carboxylic acid).- Purify the aldehyde (e.g., by distillation) before use.- Use freshly opened or prepared aldehyde.
Formation of Nitrile Side Product The aldehyde starting material is contaminated with ketones.- Purify the aldehyde to remove any ketone impurities.
Decomposition of TosMIC TosMIC is sensitive to moisture.- Store TosMIC in a desiccator.- Handle TosMIC under an inert atmosphere.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of a 2-Trifluoromethyl-5-Phenyloxazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-(Trifluoroacetamido)-1-phenylethan-1-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a solution of 2-(trifluoroacetamido)-1-phenylethan-1-one in anhydrous toluene, add phosphorus oxychloride dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer and wash the aqueous layer with toluene.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-trifluoromethyl-5-phenyloxazole.

Visualizations

Robinson_Gabriel_Synthesis cluster_main Robinson-Gabriel Synthesis cluster_side Side Reactions start 2-Acylamino-ketone (CF3-substituted) intermediate Oxazoline Intermediate start->intermediate Dehydrating Agent (e.g., H2SO4, POCl3) enamide Enamide Side Product start->enamide Elimination (competing pathway) polymer Polymerization/ Tar start->polymer Strong Acid Catalysis product Trifluoromethylated Oxazole intermediate->product Dehydration

Caption: Robinson-Gabriel synthesis of trifluoromethylated oxazoles and common side product pathways.

Van_Leusen_Synthesis cluster_main Van Leusen Synthesis cluster_side Side Reactions start Aldehyde + TosMIC intermediate 4-Tosyl-4,5-dihydrooxazole Intermediate start->intermediate Base (e.g., K2CO3) nitrile Nitrile Side Product start->nitrile Ketone Impurity in Aldehyde product Trifluoromethylated Oxazole intermediate->product Base-promoted Elimination incomplete Incomplete Elimination intermediate->incomplete Insufficient Base/ Low Temperature

Caption: Van Leusen synthesis of trifluoromethylated oxazoles and common side product pathways.

References

Technical Support Center: Purification of 2-Phenyl-oxazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the purification of 2-phenyl-oxazole-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying 2-phenyl-oxazole-4-carboxylic acids?

Researchers often face several challenges stemming from the inherent chemical properties of these compounds. Key issues include:

  • Compound Instability : Certain oxazole derivatives, especially those with sensitive substituents like hydroxyl groups, can be prone to degradation through hydrolytic ring-opening or decarboxylation.[1][2] This is a particular concern during purification steps like silica gel chromatography.[1]

  • High Polarity : The presence of the carboxylic acid group imparts high polarity, which can lead to poor solubility in common organic solvents and cause streaking or low recovery during normal-phase chromatography.[1]

  • Byproduct Removal : Syntheses may generate byproducts with similar polarities to the target compound, making separation difficult.[1] A common example is the formation of triphenylphosphine oxide in reactions utilizing triphenylphosphine, which can complicate the workup and purification process.[1][3]

  • Moisture Sensitivity : Some oxazole derivatives are sensitive to moisture, which can complicate handling, storage, and purification procedures.[1]

Q2: What is a recommended general workflow for purifying these compounds?

A multi-step approach is typically required to achieve high purity. The general workflow involves an initial extraction followed by one or more chromatographic or crystallization steps.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup / Acid-Base Extraction (Removes ionic impurities, acidic/basic byproducts) A->B C Column Chromatography (Separates based on polarity) B->C D Recrystallization (Removes trace impurities, enhances purity) C->D E Pure 2-Phenyl-oxazole-4-carboxylic Acid D->E

Caption: General purification workflow for 2-phenyl-oxazole-4-carboxylic acids.

Q3: My compound appears to be degrading during silica gel column chromatography. What can I do to prevent this?

Degradation on silica gel is a common issue, as the acidic nature of the silica can catalyze the decomposition of sensitive oxazole rings.[1] To mitigate this, consider the following options:

  • Deactivate the Silica Gel : Prepare a slurry of silica gel in your starting eluent and add a small amount of a volatile base, such as triethylamine (~0.5-1% v/v), to neutralize the acidic sites.[1]

  • Use an Alternative Stationary Phase : Switch to a less acidic or neutral stationary phase like neutral alumina.[1]

  • Employ Reversed-Phase Chromatography : If the compound is sufficiently non-polar, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase can be an excellent alternative.

Q4: How can I improve peak shape and recovery for a highly polar carboxylic acid during column chromatography?

The high polarity of the carboxylic acid group can cause significant peak tailing on silica gel. To improve chromatography:

  • Acidify the Mobile Phase : Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[1] This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks and better recovery.

Q5: How can I effectively remove a neutral byproduct, such as triphenylphosphine oxide (TPPO)?

Acid-base extraction is a highly effective method for this separation.[1] The acidic nature of the 2-phenyl-oxazole-4-carboxylic acid allows it to be selectively moved between organic and aqueous layers by adjusting the pH. Neutral impurities like TPPO will remain in the organic layer throughout this process.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Low or No Recovery After Column Chromatography Degradation on Silica Gel: The compound is sensitive to the acidic nature of the stationary phase.[1]Use a deactivated silica gel (add 0.5% triethylamine to eluent), switch to neutral alumina, or use reversed-phase chromatography.[1]
Compound is Too Polar: The product is irreversibly adsorbed onto the silica gel or requires a very strong eluent.Add 0.1-1% acetic or formic acid to the mobile phase to improve elution.[1] Use a more polar solvent system, such as dichloromethane/methanol.[1]
Product and Impurity Co-elute Similar Polarity: The impurity and the desired product have very close Rf values in the chosen solvent system.[1]1. Optimize Chromatography: Test a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Try Recrystallization: This technique separates compounds based on differences in solubility rather than polarity and can be very effective.[1]
Product Fails to Precipitate After Acid-Base Extraction Incomplete Acidification: The pH of the aqueous layer is not low enough to fully protonate the carboxylate salt.Check the pH with litmus or a pH meter. Continue adding dilute acid (e.g., 1M HCl) until the solution is acidic (pH < 4).[1]
Product is Water-Soluble: The protonated carboxylic acid has some solubility in the acidified aqueous layer.Perform a "back-extraction" by extracting the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[1]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the acidic final product.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Wash (Extraction) : Transfer the organic solution to a separatory funnel and wash it with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[1] The carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt. Repeat this wash 2-3 times.

  • Separation : Combine all aqueous layers. The neutral and basic impurities remain in the original organic layer, which can be discarded.

  • Acidification : Cool the combined aqueous layer in an ice bath to minimize solubility.[1] Slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution becomes acidic (pH < 4), causing the pure carboxylic acid to precipitate.[1]

  • Isolation :

    • If a solid precipitates : Collect the pure product by vacuum filtration, wash it with cold deionized water, and dry it under a vacuum.

    • If no solid forms (or to recover all product) : Extract the acidified aqueous layer multiple times with an organic solvent.[1] Combine these organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Wash with aq. Base (e.g., NaHCO3) start->step1 sep Separate Layers step1->sep org_layer Organic Layer Contains neutral impurities (e.g., PPh3O) sep->org_layer Impurities aq_layer Aqueous Layer Contains deprotonated product (Sodium 2-phenyl-oxazole-4-carboxylate) sep->aq_layer Product Salt acidify Acidify with aq. Acid (e.g., 1M HCl) aq_layer->acidify isolate Isolate Product (Precipitation/Filtration or Back-Extraction) acidify->isolate pure_product Pure Carboxylic Acid isolate->pure_product

Caption: Logical workflow for the acid-base extraction of carboxylic acids.

Protocol 2: Purification via Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase Selection : For most applications, silica gel is a suitable starting point.[1] If compound instability is a concern, use neutral alumina or deactivated silica.[1]

  • Mobile Phase (Eluent) Selection :

    • A gradient of n-hexane and ethyl acetate is a common starting point for moderately polar compounds.[1]

    • For more polar compounds, a mixture of dichloromethane and methanol may be required.[1]

    • Crucially , add 0.1-1% acetic or formic acid to the eluent system to ensure sharp peaks and good recovery of the carboxylic acid.[1]

  • Sample Loading : Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.[1]

  • Elution : Begin eluting with a low-polarity solvent mixture and gradually increase the polarity.[1] Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Chromatography_Troubleshooting start Low Recovery or Poor Separation in Chromatography q1 Is peak tailing or streaking observed on TLC? start->q1 sol1 Add 0.1-1% acetic or formic acid to the eluent to suppress ionization. q1->sol1 Yes q2 Is the compound degrading? (Check for new spots on TLC plate) q1->q2 No end Improved Purification sol1->end sol2 Switch to a less acidic stationary phase: - Neutral Alumina - Deactivated Silica (add Et3N) - Reversed-Phase (C18) q2->sol2 Yes q2->end No

Caption: Decision workflow for troubleshooting common chromatography issues.

Protocol 3: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree.[1]

  • Solvent Selection : The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small batches in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, or mixtures with water/hexanes) to find the best system.

  • Dissolution : Place the solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Cooling : Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing and Drying : Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under a vacuum to remove all traces of solvent.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions with 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. The electron-withdrawing nature of the trifluoromethyl group and the oxazole ring can present unique challenges, which this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the common causes?

A1: Low yields in amide coupling reactions, especially with electron-deficient carboxylic acids, can stem from several factors:

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the carboxylate, making the activation step more challenging. Your chosen coupling reagent may not be potent enough.

  • Deactivation of the Amine: An acidic proton from the carboxylic acid can protonate the amine, rendering it non-nucleophilic. This is a common issue in amide coupling reactions.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine partner can sterically hinder the reaction.

  • Hydrolysis of Activated Intermediates: Trace amounts of water in your reaction can hydrolyze the activated carboxylic acid species, reverting it to the starting material. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction outcome.

Q2: Which coupling reagents are recommended for this specific carboxylic acid?

A2: Due to the electron-deficient nature of this compound, more potent coupling reagents are often preferred.

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly effective for challenging couplings. HATU, in particular, is known for its high efficiency and ability to minimize racemization.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, known for their high reactivity.

  • Carbodiimides with Additives: While less reactive on their own, carbodiimides like EDC or DCC can be effective when used in conjunction with additives such as HOBt, HOAt, or DMAP. These additives form activated esters that are more reactive and can suppress side reactions. A combination of EDC and DMAP has been reported for a similar substrate.[1]

Q3: What is the best base to use for this reaction?

A3: A non-nucleophilic, sterically hindered base is generally recommended to avoid competing reactions with the activated carboxylic acid.

  • N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, it is the most commonly used base for these types of couplings.

  • Triethylamine (TEA): While also common, it is more nucleophilic than DIPEA and can sometimes lead to side products.

  • 2,4,6-Collidine or Proton Sponge: These are stronger, non-nucleophilic bases that can be employed in particularly difficult cases.

Q4: What are the recommended solvents for this coupling reaction?

A4: Polar aprotic solvents are typically the best choice as they can dissolve the reactants and facilitate the reaction.

  • N,N-Dimethylformamide (DMF): An excellent solvent for most amide coupling reactions due to its high polarity.

  • Dichloromethane (DCM): Also a common choice, particularly for reactions using carbodiimides.[1]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Q5: I am observing side reactions. How can I minimize them?

A5: Side reactions in amide couplings can include racemization (if chiral amines are used) and the formation of byproducts from the coupling reagent.

  • To minimize racemization: Use additives like HOBt or HOAt. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also be beneficial.

  • Guanidinylation of the amine: This can occur when using an excess of uronium/aminium reagents like HATU. To avoid this, it is recommended to pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amine.

  • Formation of N-acylurea: This is a common byproduct when using carbodiimides. The use of HOBt or HOAt can help to minimize this by trapping the O-acylisourea intermediate.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inefficient carboxylic acid activation.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Increase the equivalents of the coupling reagent (1.1-1.5 eq).- Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
Amine is not nucleophilic enough or is protonated.- Use a stronger, non-nucleophilic base (e.g., switch from TEA to DIPEA).- Increase the equivalents of the base (2-3 eq).- If coupling to an aniline, consider that electron-deficient anilines are less reactive.
Steric hindrance.- Increase the reaction temperature (e.g., from room temperature to 40-50 °C).- Prolong the reaction time.
Poor solubility of reactants.- Switch to a more polar solvent (e.g., from DCM to DMF).
Multiple Spots on TLC (Side Products) Racemization of chiral centers.- Add HOBt or HOAt to the reaction mixture.- Run the reaction at a lower temperature (0 °C).
Guanidinylation of the amine by HATU/HBTU.- Pre-activate the carboxylic acid before adding the amine.- Avoid using a large excess of the coupling reagent.
Formation of N-acylurea byproduct (with carbodiimides).- Add HOBt or HOAt to the reaction mixture.
Starting Material Remains Reaction is not complete.- Increase reaction time and/or temperature.- Use a slight excess of the amine and coupling reagent.

Data on Reaction Conditions

The following table summarizes reported reaction conditions for the amide coupling of a structurally similar substrate, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. This can serve as a starting point for optimizing your reaction.

Coupling ReagentAdditiveBaseSolventTemperatureTimeYieldReference
EDC·HCl (2 eq)DMAP (3 eq)-DCMRoom Temp.Overnight45%[1]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add the desired amine (1.0-1.2 eq).

  • Add DIPEA (2.0-3.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for EDC/DMAP-Mediated Amide Coupling
  • To a suspension of this compound (1.0 eq) in anhydrous DCM, add EDC·HCl (1.5-2.0 eq) and DMAP (2.0-3.0 eq).

  • Stir the resulting solution for 10-15 minutes at room temperature.

  • Add the desired amine (1.0 eq).

  • Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1N HCl and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU) A->B C Pre-activation (Stir 15-30 min) B->C D Add Amine C->D E Add Base (e.g., DIPEA) D->E F Monitor Reaction (TLC/LC-MS) E->F G Aqueous Work-up (Wash with acid/base) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: A generalized workflow for amide coupling reactions.

signaling_pathway cluster_main Desired Amide Formation cluster_side Potential Side Reactions Acid R-COOH ActiveEster Activated Intermediate (e.g., OAt-Ester) Acid->ActiveEster + Reagent Reagent Coupling Reagent (e.g., HATU) N_Acylurea N-Acylurea (Carbodiimides) Reagent->N_Acylurea (Carbodiimide) Guanidinylation Guanidinylated Amine (Uronium Reagents) Reagent->Guanidinylation (Uronium) Product Amide Product ActiveEster->Product + Amine Hydrolysis Hydrolysis ActiveEster->Hydrolysis + H2O Amine R'-NH2 Amine->Guanidinylation

Caption: Potential side reactions in amide coupling.

References

Technical Support Center: Improving the Solubility of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid derivatives. The following troubleshooting guides and FAQs provide practical solutions and foundational knowledge to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives typically exhibit low aqueous solubility?

These derivatives are often classified under the Biopharmaceutics Classification System (BCS) as Class II or IV compounds, characterized by low solubility.[1] This poor solubility stems from several structural features:

  • Hydrophobic Moieties: The presence of a phenyl group and a trifluoromethyl (-CF3) group creates a highly lipophilic (water-repelling) molecule.

  • Crystalline Structure: The planar and rigid nature of the oxazole ring system can lead to strong intermolecular interactions in the solid state, resulting in a stable crystal lattice that is difficult for water molecules to disrupt.

  • Weakly Acidic Group: The carboxylic acid group is the primary handle for ionization. However, in neutral or acidic pH environments (like the stomach), it remains largely in its non-ionized, less soluble form.[2]

Q2: What is the most direct first step to improve the solubility of these acidic compounds?

The most straightforward and initial approach is pH modification . As weak acids, the solubility of these derivatives is highly dependent on pH. By increasing the pH of the aqueous medium to a level above the compound's acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a carboxylate anion. This ionized form is significantly more polar and, therefore, more water-soluble.[2][3][4]

Q3: Beyond pH adjustment, what are the most common strategies for enhancing the solubility of this class of compounds?

Several well-established techniques can be employed to improve the solubility of poorly water-soluble drugs.[3][5][6] Key strategies for this specific class of carboxylic acid derivatives include:

  • Salt Formation: Reacting the carboxylic acid with a suitable base to form a more soluble salt.[7]

  • Co-crystallization: Combining the derivative with a benign coformer molecule to create a new crystalline solid (a co-crystal) with different, and often improved, physicochemical properties, including solubility.[7][8]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix at a molecular level.[3]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio by reducing particle size through techniques like micronization or nanosuspension.[5][9]

  • Formulation with Excipients: Using agents like co-solvents, surfactants, or complexing agents (e.g., cyclodextrins).[9][10]

Q4: How do I decide between using salt formation and co-crystallization?

The choice depends on the compound's properties and the desired formulation outcome.

  • Salt formation is often the preferred initial approach for ionizable compounds like carboxylic acids due to its potential for dramatic solubility increases.[7] It is particularly effective if a stable, crystalline salt with a pharmaceutically acceptable counter-ion can be identified.

  • Co-crystallization is a valuable alternative when salt formation is unsuccessful (e.g., the resulting salt is unstable, amorphous, or hygroscopic) or for compounds that are neutral.[4][11] It offers a way to modify the crystal lattice energy without forming an ionic bond, often leading to moderate but significant solubility enhancement.[8]

Troubleshooting Guides

Issue 1: The compound dissolves at high pH but crashes out of solution when the pH is lowered.

  • Cause: This is the expected behavior for a carboxylic acid derivative. The compound is soluble in its ionized (carboxylate) form at high pH and insoluble in its neutral form at low pH. This can be problematic for oral absorption, where the compound moves from the acidic stomach to the more neutral intestine.

  • Troubleshooting & Optimization:

    • Determine the pKa: Experimentally determine the pKa of your compound to understand the exact pH range where it will be soluble.

    • Use Buffers: For in-vitro experiments, work with buffered solutions to maintain a stable pH where the compound is soluble.

    • Formulation Strategy: For in-vivo applications, consider creating a solid salt form. When the salt dissolves, it can create a temporary high-pH microenvironment around the dissolving particles, which can improve the overall dissolution rate even in an acidic bulk environment.

    • Solid Dispersions: Formulating the compound as a solid dispersion with a hydrophilic polymer can help maintain it in a supersaturated state upon dilution, preventing immediate precipitation.[3]

Issue 2: Attempts at salt formation resulted in a sticky, amorphous solid or did not improve solubility.

  • Cause: Not all counter-ions will form stable, crystalline salts. The resulting amorphous material may be difficult to handle and could have poor stability. In some cases, the salt may have a solubility product that is not significantly better than the free acid.

  • Troubleshooting & Optimization:

    • Screen Multiple Counter-ions: Test a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, meglumine) to find one that forms a crystalline, stable salt.

    • Control Crystallization Conditions: Vary the solvent, temperature, and rate of addition during the salt formation and precipitation process to encourage crystal growth over amorphous precipitation.

    • Characterize the Solid Form: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm if you have formed a crystalline salt or an amorphous solid.

    • Consider Co-crystals: If a suitable salt cannot be formed, co-crystallization becomes a primary alternative strategy.[7]

Issue 3: The compound degrades during formulation processes like hot-melt extrusion.

  • Cause: While the 2-phenyl-5-(trifluoromethyl)oxazole core is generally stable, some oxazole derivatives can be susceptible to degradation under harsh conditions, such as high temperatures or in the presence of certain excipients.[12] Hydrolytic ring-opening is a potential risk for some oxazole structures.[13]

  • Troubleshooting & Optimization:

    • Thermal Analysis: Before attempting high-temperature methods, characterize the thermal stability of your compound using DSC and Thermogravimetric Analysis (TGA).

    • Use Low-Temperature Methods: Opt for solvent-based methods for preparing solid dispersions, such as solvent evaporation or spray drying, which can be performed at lower temperatures.

    • Inert Atmosphere: When heating is necessary, perform the process under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes representative quantitative data for solubility enhancement techniques applied to poorly soluble carboxylic acids. The values are illustrative and aim to provide a comparative overview of the potential improvements.

Method Derivative / Condition Solubility in Water (µg/mL) Fold Increase Reference Principle
Baseline Free Acid (pH 5.0)1.51.0[2]
pH Adjustment Free Acid (pH 7.4 Buffer)7550[4]
Salt Formation Sodium Salt250~167[7]
Meglumine Salt850~567[7]
Co-crystallization Co-crystal with Benzoic Acid6.04.0[11]
Solid Dispersion 1:4 Drug-to-PVP K304530
Nanosuspension Stabilized Nanoparticles3020

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.

Materials:

  • This compound derivative

  • Selected buffer system (e.g., phosphate-buffered saline pH 7.4)

  • Glass scintillation vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C)

  • Syringe filters (0.45 µm, chemically compatible, e.g., PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Add an excess amount of the compound to a vial containing a known volume (e.g., 2 mL) of the buffer. A visible amount of solid should remain to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

  • Allow the suspension to equilibrate for at least 24-48 hours.

  • After equilibration, stop the shaker and let the vials stand for 1-2 hours to allow excess solid to settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solids.

  • Quantify the drug concentration in the filtrate using the pre-validated analytical method. The resulting concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally sensitive compounds and involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by removal of the solvent.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP K30), Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Determine the desired drug-to-carrier ratio (e.g., 1:4 by weight).

  • In a round-bottom flask, dissolve both the drug and the carrier completely in a minimal amount of the selected organic solvent. Ensure a clear solution is formed.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure. The bath temperature should be kept low (e.g., 40°C) to minimize thermal stress on the compound.

  • Continue evaporation until a solid film or mass is formed on the flask wall.

  • Scrape the solid from the flask and place it in a vacuum oven at low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the resulting solid dispersion to obtain a fine powder.

  • Characterize the product for solubility improvement using Protocol 1.

Visualizations

G start Poorly Soluble Derivative is_ionizable Is the compound ionizable? (pKa measurable) start->is_ionizable ph_adjust pH Adjustment (for in-vitro) is_ionizable->ph_adjust Yes cocrystal Co-crystal Screening is_ionizable->cocrystal No particle_red Particle Size Reduction (Micronization/Nanonization) is_ionizable->particle_red is_stable Is it thermally stable? hot_melt Solid Dispersion (Hot-Melt Extrusion) is_stable->hot_melt Yes solvent_evap Solid Dispersion (Solvent Evaporation) is_stable->solvent_evap No salt_form Salt Formation Screening ph_adjust->salt_form salt_form->is_stable end_node Characterize & Compare (Solubility, Stability, Solid Form) salt_form->end_node cocrystal->is_stable cocrystal->end_node hot_melt->end_node solvent_evap->end_node particle_red->end_node

Caption: Decision workflow for selecting a solubility enhancement technique.

G cluster_0 Pre-formulation cluster_1 Enhancement & Analysis cluster_2 Evaluation start Acquire/Synthesize Derivative baseline Determine Baseline Equilibrium Solubility start->baseline apply Apply Enhancement Technique (e.g., Salt Screen, Solid Dispersion) baseline->apply measure Measure Enhanced Equilibrium Solubility apply->measure characterize Characterize Solid Form (XRPD, DSC) apply->characterize compare Compare Results & Select Lead Formulation measure->compare characterize->compare G cluster_axis cluster_curve origin y_axis Solubility origin->y_axis x_axis pH origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 pka_line pka_line_top pka_line_top pka_line->pka_line_top pka_label pKa insoluble_region Insoluble R-COOH soluble_region Soluble R-COO⁻

References

Technical Support Center: Stability of N-Trifluoromethyl Azoles in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of N-trifluoromethyl (N-CF3) azoles in aqueous media. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How stable are N-trifluoromethyl azoles in aqueous solutions?

N-trifluoromethyl azoles are generally characterized by their excellent stability in aqueous media.[1][2][3][4] This high stability is a significant advantage compared to N-trifluoromethyl amines, which are known to be prone to hydrolysis.[5] The introduction of the trifluoromethyl group onto the nitrogen of the azole ring often enhances metabolic stability as well.[6]

Q2: What is the primary degradation pathway for N-trifluoromethyl azoles?

While N-trifluoromethyl azoles are notably stable, forced degradation studies under harsh conditions can induce decomposition. The specific degradation pathways are not extensively documented for a wide range of N-CF3 azoles. However, for some related compounds, degradation can involve the cleavage of the N-CF3 bond, potentially leading to the formation of the parent azole. It is crucial to conduct forced degradation studies to identify the specific degradation products for your compound of interest.[7][8]

Q3: How does pH affect the stability of N-trifluoromethyl azoles?

The stability of N-trifluoromethyl azoles can be influenced by pH. While generally stable across a range of pH values, extreme acidic or basic conditions can lead to hydrolysis. To determine the optimal pH for stability for a specific N-CF3 azole, it is recommended to perform a pH-rate profile study.

Q4: What are the expected degradation products in a forced degradation study?

Under forced degradation conditions (e.g., strong acid, strong base, oxidation), potential degradation products may include the parent azole (imidazole, pyrazole, triazole, or tetrazole) resulting from the cleavage of the N-CF3 bond. Other degradation products could arise from reactions involving other functional groups on the molecule or rearrangements of the heterocyclic ring.[9] LC-MS is a powerful technique for the identification of these degradation products.[10]

Q5: My HPLC chromatogram shows unexpected peaks when analyzing my N-trifluoromethyl azole sample. What could be the cause?

Unexpected peaks in your HPLC chromatogram are likely due to the presence of impurities or degradation products. These can arise from the synthesis of the compound or from degradation during storage or the experiment itself. To identify the source of these peaks, it is advisable to run a blank sample (solvent only), a sample of your starting materials, and to perform a forced degradation study to intentionally generate degradation products for comparison.

Data Presentation: Comparative Metabolic Stability

The following table summarizes the in vitro metabolic stability of N-methyl and N-trifluoromethyl substituted azoles in human liver microsomes (HLM). This data highlights the significant increase in metabolic stability conferred by the N-CF3 group.

Compound ClassSubstitutionHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg)
Imidazole N-CH₃13 (± 1)160 (± 16)
N-CF₃ 111 (± 10) 19 (± 2)
Pyrazole N-CH₃10 (± 0)208 (± 1)
N-CF₃ > 240 < 9
Triazole N-CH₃68 (± 11)31 (± 6)
N-CF₃ > 240 < 9

Data adapted from a study on the metabolic stability of N-substituted azoles.[6]

Experimental Protocols

Protocol 1: General Forced Degradation Study for N-Trifluoromethyl Azoles

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of an N-trifluoromethyl azole and to develop a stability-indicating analytical method, in line with ICH guidelines.[7][8]

1. Materials and Reagents:

  • N-trifluoromethyl azole of interest

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or other suitable buffers

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector and a suitable C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of the N-trifluoromethyl azole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent N-trifluoromethyl azole from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 0.05 M ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a PDA detector is recommended for method development).

  • Injection Volume: 10-20 µL.

2. Method Optimization:

  • Inject a mixture of the unstressed and stressed samples to observe the separation of the parent peak from any degradation product peaks.

  • Adjust the mobile phase composition (gradient slope, organic modifier, pH of the aqueous phase) to achieve adequate resolution between all peaks.

  • The method is considered stability-indicating if all degradation product peaks are baseline separated from the parent peak and from each other.

Troubleshooting Guides

Issue 1: Rapid degradation of the N-trifluoromethyl azole is observed under all conditions.

  • Possible Cause: While generally stable, your specific N-trifluoromethyl azole may have other reactive functional groups that are susceptible to degradation.

  • Troubleshooting Steps:

    • Re-evaluate Stress Conditions: Use milder stress conditions (e.g., lower acid/base concentration, lower temperature, shorter incubation times).

    • Analyze Molecular Structure: Examine the structure of your compound for other potentially labile groups.

    • Check Solvent Purity: Ensure that the solvents used are of high purity and do not contain reactive impurities.

Issue 2: Poor peak shape (tailing or fronting) in the HPLC chromatogram.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Modify the pH of the aqueous component of the mobile phase to suppress the ionization of the analyte or silanol groups on the column.

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, or use a combination of both.

    • Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.

    • Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible.

Issue 3: Inconsistent retention times.

  • Possible Cause: Fluctuations in the HPLC system, such as pump performance, column temperature, or mobile phase composition.

  • Troubleshooting Steps:

    • System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.

    • Column Temperature: Use a column oven to maintain a constant and controlled temperature.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Expose to Stress thermal Thermal Stress (60-80°C) stock->thermal Expose to Stress photo Photostability (UV/Vis Light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of N-trifluoromethyl azoles.

Degradation_Pathway parent {N-Trifluoromethyl Azole | Stable Parent Compound} stress Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) parent->stress degradation_product {Parent Azole | (Potential Degradation Product)} stress->degradation_product Cleavage of N-CF3 bond other_products {Other Degradation Products} stress->other_products Other Reactions

Caption: A potential degradation pathway for N-trifluoromethyl azoles under stress conditions.

References

troubleshooting guide for the synthesis of 4,5-disubstituted oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 4,5-disubstituted oxazoles. The following sections detail common issues encountered during key synthetic routes and offer structured solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 4,5-disubstituted oxazoles, with a focus on the Van Leusen and Robinson-Gabriel methods.

Van Leusen Oxazole Synthesis

Q1: My Van Leusen reaction is resulting in a low yield or failing to proceed. What are the likely causes and solutions?

A1: Low yields in the Van Leusen synthesis can often be attributed to several factors, primarily related to reaction conditions and reagent quality.

  • Issue: Incomplete Deprotonation of TosMIC: The initial deprotonation of tosylmethyl isocyanide (TosMIC) is critical. If the base is not strong enough or is of poor quality, the reaction will not proceed efficiently.

    • Solution:

      • Ensure the base (e.g., potassium carbonate, potassium tert-butoxide, DBU) is fresh and has been stored under anhydrous conditions.

      • Consider switching to a stronger, non-nucleophilic base if you are using a weaker one like potassium carbonate.[1]

      • Use freshly dried solvents and reagents, and handle moisture-sensitive materials under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Issue: Poor Quality of Aldehyde: The presence of impurities in the aldehyde starting material, particularly corresponding carboxylic acids or ketones, can interfere with the reaction.[1]

    • Solution: Purify the aldehyde by distillation or column chromatography before use.[1]

  • Issue: Reaction Temperature is Too Low: While the initial addition is often performed at a low temperature, subsequent steps may require heating to proceed to completion.

    • Solution: After the initial addition of reagents, gently heat the reaction mixture, for instance, to 40-50 °C, to drive the reaction forward.[1]

Q2: I am observing the formation of a significant amount of a nitrile byproduct. How can I minimize this?

A2: The formation of a nitrile byproduct is a known side reaction in the Van Leusen synthesis, particularly when ketone impurities are present in the aldehyde starting material.[1]

  • Cause: Ketones react with TosMIC to form nitriles instead of the desired oxazole.[1]

  • Solution: The most effective way to prevent this is to ensure the purity of your aldehyde. Purify the aldehyde via distillation or column chromatography to remove any ketone contaminants.[1]

Q3: The reaction seems to stall at the oxazoline intermediate. How can I promote the final elimination step to form the oxazole?

A3: The final step of the Van Leusen synthesis is the elimination of the tosyl group to form the aromatic oxazole ring. If this step is incomplete, you will isolate the stable oxazoline intermediate.[1]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gently heating the reaction can provide the necessary energy to promote the elimination step.[1]

    • Use a Stronger Base: A more potent base can facilitate a more efficient elimination of the tosyl group.[1]

    • Extend Reaction Time: Allowing the reaction to stir for a longer period may be necessary to drive the conversion to the final oxazole product.[1]

Q4: I am having difficulty with the workup and purification of my 4,5-disubstituted oxazole. What are some common issues and their solutions?

A4: Purification challenges often arise from residual byproducts from the reaction.

  • Issue: Residual p-toluenesulfinic acid: This byproduct from the elimination step can be difficult to separate from the desired oxazole product.

    • Solution: Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[1]

  • Issue: Emulsion during workup: The formation of an emulsion can make phase separation challenging.

    • Solution: Add a saturated brine solution to the separatory funnel to help break the emulsion.[1]

Robinson-Gabriel Oxazole Synthesis

Q1: My Robinson-Gabriel synthesis is producing a low yield and a significant amount of tar-like material. What is causing this and how can I fix it?

A1: Low yields and tar formation are common issues in the Robinson-Gabriel synthesis, typically indicating that the reaction conditions are too harsh for the substrate.[2]

  • Cause: The strong acids traditionally used for the cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization of sensitive substrates, especially at elevated temperatures.[2][3]

  • Solutions:

    • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[2]

    • Change the Dehydrating Agent: Consider using a milder cyclodehydrating agent. The choice of reagent is critical to the success of the synthesis.[2] (See Table 1 for a comparison of common dehydrating agents).

Q2: The reaction is not going to completion, and I am recovering a significant amount of my 2-acylamino-ketone starting material. How can I improve the conversion?

A2: Incomplete conversion can be due to several factors, including insufficient acid strength or the presence of water.

  • Issue: Hydrolysis of Starting Material: The 2-acylamino-ketone precursors can be sensitive to hydrolysis under strongly acidic conditions before intramolecular cyclization can occur.[2]

    • Solution: Ensure strictly anhydrous conditions by thoroughly drying all solvents and reagents.[2]

  • Issue: Insufficient Dehydration: The chosen dehydrating agent may not be effective enough for your specific substrate.

    • Solution: Refer to the comparative data on dehydrating agents to select a more suitable one for your system. Polyphosphoric acid (PPA) has been shown to improve yields compared to traditional mineral acids.[3]

Data Presentation

Table 1: Comparison of Common Cyclodehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical SolventsTypical Temperature (°C)AdvantagesDisadvantages & Common Byproducts
Conc. H₂SO₄Acetic Anhydride, Neat90-120Inexpensive, readily available.Harsh conditions, charring, low yields for sensitive substrates, sulfonation byproducts.[2]
POCl₃ / PCl₅DMF, Dioxane, Neat90-110Effective for many substrates.Can be harsh, may lead to chlorinated byproducts.
Polyphosphoric Acid (PPA)Neat100-160Often gives higher yields (50-60%) than H₂SO₄.[3]High viscosity can make stirring and workup difficult.
Triphenylphosphine / IodineDichloromethane, Acetonitrile0 to RTMilder conditions.Stoichiometric amounts of reagents are required, purification from phosphine oxide can be challenging.

Experimental Protocols

Protocol 1: Van Leusen Synthesis of a 4,5-Disubstituted Oxazole

This protocol is a general procedure for the synthesis of a 5-substituted-4-alkyloxazole.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).[1]

  • Add methanol (10 mL) to the flask.[1]

  • Heat the reaction mixture to reflux and stir for 4-5 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Remove the solvent under reduced pressure.[1]

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

This protocol describes a general method using a milder dehydrating system.

  • Preparation: Dissolve the starting 2-acylamino-ketone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[2]

  • Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[2]

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete as monitored by TLC.[2]

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.[2]

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purify the residue by silica gel chromatography to yield the desired oxazole.[2]

Visualization

Troubleshooting Workflow for 4,5-Disubstituted Oxazole Synthesis

TroubleshootingWorkflow start Start: Synthesis of 4,5-Disubstituted Oxazole initial_check Problem Identified: Low Yield / No Reaction / Byproducts start->initial_check reagent_quality Check Reagent Quality (Aldehyde, TosMIC, Base, 2-Acylamino-ketone) initial_check->reagent_quality  Reagent  Purity? reaction_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) initial_check->reaction_conditions  Conditions  Optimal? workup_purification Investigate Workup & Purification Issues initial_check->workup_purification  Isolation  Problem? purify_reagents Purify Starting Materials (Distillation / Chromatography) reagent_quality->purify_reagents use_fresh_reagents Use Fresh/Dry Reagents & Anhydrous Solvents reagent_quality->use_fresh_reagents optimize_temp Optimize Temperature (Increase or Decrease) reaction_conditions->optimize_temp change_base_catalyst Change Base / Catalyst (e.g., Stronger Base for Van Leusen, Milder Acid for Robinson-Gabriel) reaction_conditions->change_base_catalyst extend_time Extend Reaction Time reaction_conditions->extend_time inert_atmosphere Ensure Inert Atmosphere (N2 or Ar) reaction_conditions->inert_atmosphere workup_wash Modify Aqueous Wash (e.g., NaHS for sulfinic acid, Brine for emulsions) workup_purification->workup_wash alt_purification Alternative Purification (Recrystallization / Different Chromatography Conditions) workup_purification->alt_purification outcome Re-run Experiment with Optimized Parameters purify_reagents->outcome use_fresh_reagents->outcome optimize_temp->outcome change_base_catalyst->outcome extend_time->outcome inert_atmosphere->outcome workup_wash->outcome alt_purification->outcome

References

minimizing by-product formation in isoxazole isomerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole isomerization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize by-product formation during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the isomerization of isoxazoles and provides actionable solutions.

Q1: My photochemical isomerization of a 3,5-disubstituted isoxazole is producing a significant amount of the corresponding oxazole by-product. How can I minimize this?

A1: Oxazole formation is a common side reaction in the photoisomerization of isoxazoles, often proceeding through a carbonyl-2H-azirine intermediate.[1][2] The key to minimizing this by-product lies in controlling the electronic and steric properties of the substituents on the isoxazole ring and optimizing reaction conditions.

  • Substituent Effects: The choice of substituents at the 3 and 5 positions of the isoxazole ring plays a critical role. Aryl substituents can lead to a greater propensity for rearrangement to the oxazole.[1] Consider using non-aryl or electron-withdrawing groups, which have been shown to favor the formation of the desired carbonyl-2H-azirine intermediate while minimizing oxazole formation.[1] Specifically, tert-butyl- and trifluoromethyl-substituted 5-aminoisoxazoles have demonstrated efficient formation of carbonyl-2H-azirines with minimal oxazole by-product.[1]

  • Wavelength Selection: The absorption spectra of the starting isoxazole and the intermediate carbonyl-2H-azirine can overlap.[2] Irradiation at a wavelength that selectively excites the isoxazole without significantly exciting the azirine intermediate can reduce the subsequent photo-rearrangement to the oxazole. Time-dependent density functional theory (TD-DFT) can be a useful tool to predict the absorption spectra of your specific isomer pairs.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like 1H NMR to identify the formation of the intermediate azirine and the oxazole by-product. This will help in optimizing the irradiation time to maximize the yield of the desired product before it converts to the oxazole.

Q2: During my Fe(II)-catalyzed isomerization of a 4-acyl-5-methoxyisoxazole, I am observing the formation of both the rearranged isoxazole and the oxazole. How can I control the selectivity?

A2: The outcome of Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles is highly dependent on the reaction conditions.[3][4][5] The reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.[3][4][5]

  • To favor the rearranged isoxazole: The isomerization to the corresponding isoxazole-4-carboxylic ester or amide is favored under catalytic conditions. Conducting the reaction in dioxane at approximately 105 °C with an Fe(II) catalyst should selectively yield the rearranged isoxazole.[3][4][5]

  • To favor the oxazole: The formation of the oxazole-4-carboxylate is achieved through non-catalytic thermolysis of the azirine intermediate.[3][4][5] After the initial Fe(II)-catalyzed formation of the azirine at a lower temperature (e.g., in MeCN at 50 °C), removing the catalyst and heating the reaction mixture in a high-boiling solvent like o-dichlorobenzene to around 170 °C will promote the quantitative isomerization to the oxazole.[3][4][5]

Q3: My thermal isomerization reaction is giving a low yield and a complex mixture of by-products. What factors should I investigate?

A3: Thermal isomerizations can be sensitive to temperature and substrate structure, leading to various decomposition pathways.

  • Temperature Control: The reaction temperature is a critical parameter. Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote undesired fragmentation or polymerization pathways. A careful optimization of the reaction temperature is crucial.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the reaction pathway. High-boiling, inert solvents are typically used for thermal rearrangements.

  • Catalyst Introduction: Consider exploring a catalyzed thermal isomerization. For instance, Fe(II) catalysts have been shown to promote the isomerization of certain isoxazoles at lower temperatures than purely thermal conditions, which can improve selectivity.[3][4][5]

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes quantitative data from literature on how different reaction conditions and substituents affect the product distribution in isoxazole isomerization reactions.

Isoxazole SubstrateReaction TypeCatalyst/ConditionsDesired ProductBy-product(s)Yield of Desired ProductReference
4-Acyl-5-methoxyisoxazolesCatalytic IsomerizationFe(II), Dioxane, 105 °CIsoxazole-4-carboxylic esters/amides-Good yields[3][4][5]
4-Acyl-5-methoxyisoxazolesThermal Isomerizationo-Dichlorobenzene, 170 °COxazole-4-carboxylates-Quantitative[3][4][5]
Phenyl-substituted 5-aminoisoxazolePhotoisomerization254 nm UV lightCarbonyl-2H-azirineOxazoleLow (readily forms oxazole)[1]
tert-Butyl-substituted 5-aminoisoxazolePhotoisomerization254 nm UV lightCarbonyl-2H-azirineMinimal OxazoleHigh yield[1]
Trifluoromethyl-substituted 5-aminoisoxazolePhotoisomerization254 nm UV lightCarbonyl-2H-azirineMinimal OxazoleHigh yield[1]

Experimental Protocols

Below are detailed methodologies for key isoxazole isomerization experiments.

Protocol 1: General Procedure for Photochemical Isomerization of 3,5-Disubstituted Isoxazoles
  • Preparation: Dissolve the 3,5-disubstituted isoxazole substrate in a suitable solvent (e.g., acetonitrile, cyclohexane) in a quartz reaction vessel to a concentration of approximately 0.01-0.05 M.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Irradiate the solution with a suitable UV light source (e.g., a 254 nm mercury lamp) at room temperature. The reaction vessel should be placed in a cooling bath to maintain a constant temperature.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique such as 1H NMR, TLC, or LC-MS.

  • Work-up: Once the desired conversion is achieved, stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: Purify the product mixture by column chromatography on silica gel using an appropriate eluent system to isolate the desired isomer from any unreacted starting material and by-products.

Protocol 2: Fe(II)-Catalyzed Isomerization of 4-Acyl-5-methoxyisoxazoles to Isoxazole-4-carboxylic Esters
  • Reaction Setup: To a solution of the 4-acyl-5-methoxyisoxazole (1.0 mmol) in dioxane (5 mL), add FeCl2·4H2O (0.2 mmol, 20 mol%).

  • Heating: Heat the reaction mixture to 105 °C and stir for the required time (monitor by TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole-4-carboxylic ester.

Visualizations

Troubleshooting Workflow for By-product Formation

The following diagram illustrates a logical workflow for troubleshooting and minimizing by-product formation in isoxazole isomerization reactions.

TroubleshootingWorkflow start High By-product Formation in Isoxazole Isomerization reaction_type Identify Reaction Type start->reaction_type photochemical Photochemical reaction_type->photochemical Photochemical thermal_catalytic Thermal / Catalytic reaction_type->thermal_catalytic Thermal or Catalytic check_substituents Analyze Substituents photochemical->check_substituents check_conditions Review Reaction Conditions thermal_catalytic->check_conditions aryl_substituents Aryl Substituents Present? (prone to oxazole formation) check_substituents->aryl_substituents modify_substituents Modify Substituents: - Use non-aryl groups - Introduce EWGs aryl_substituents->modify_substituents Yes optimize_wavelength Optimize Wavelength: - Use TD-DFT to predict spectra - Selectively excite isoxazole aryl_substituents->optimize_wavelength No modify_substituents->optimize_wavelength monitor_reaction Monitor Reaction Closely: - Use NMR/LC-MS - Optimize irradiation time optimize_wavelength->monitor_reaction end Minimized By-products monitor_reaction->end temp_control Temperature Control: - Optimize for selectivity - Avoid decomposition check_conditions->temp_control solvent_choice Solvent Choice: - Use high-boiling, inert solvent temp_control->solvent_choice catalyst_selectivity Catalyst/Conditions for Selectivity (e.g., Fe(II) for isoxazole vs. thermolysis for oxazole) solvent_choice->catalyst_selectivity catalyst_selectivity->end

Troubleshooting workflow for minimizing by-products in isoxazole isomerization.

References

Technical Support Center: Overcoming Poor Reactivity in Carboxylic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the direct reaction between a carboxylic acid and an amine or alcohol often unsuccessful?

The direct condensation of a carboxylic acid with a nucleophile like an amine is generally inefficient. This is because the basic amine will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[1][2] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1][3]

Q2: What are "coupling reagents" and why are they necessary for amide bond formation?

Coupling reagents are essential for activating carboxylic acids to facilitate amide bond formation.[4][5] They react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride.[1][4] This intermediate has a highly electrophilic carbonyl carbon that is primed for nucleophilic attack by an amine.[1]

Q3: What are the main classes of coupling reagents for amide bond formation?

The most common classes of coupling reagents include:

  • Carbodiimides: Such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5]

  • Uronium/Aminium Salts: Including HATU, HBTU, and HCTU.[4][6] These are known for their high efficiency and fast reaction times.[5][7]

  • Phosphonium Salts: Such as PyBOP and PyAOP.[5][6]

Q4: What is the role of additives like HOBt and HOAt?

Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with coupling reagents, particularly carbodiimides.[4][8] They react with the activated intermediate to form an active ester that is less prone to side reactions, most notably racemization of chiral centers.[4][6]

Q5: How can I functionalize a sterically hindered carboxylic acid?

Functionalizing sterically hindered carboxylic acids can be challenging. For esterification, using specific fluorous media with a mild catalyst like diphenylammonium triflate (DPAT) can improve yields.[9] For amide bond formation with hindered substrates, converting the carboxylic acid to an acyl fluoride at elevated temperatures has proven effective where standard methods fail.[10] Using more powerful coupling reagents like HATU may also be beneficial.[11]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Amide Coupling Reaction

Possible Causes & Solutions:

CauseRecommended Solution
Poor Carboxylic Acid Activation Ensure your coupling reagent is fresh and added in the correct stoichiometry. Consider switching to a more powerful coupling reagent like HATU or HCTU.[6]
Low Nucleophilicity of the Amine For sterically hindered or electron-deficient amines, increasing the reaction temperature may help.[11] Alternatively, using a more potent coupling reagent can overcome low amine reactivity.[11]
Solubility Issues Ensure all reactants are fully dissolved. If starting materials are not soluble, change the solvent. DMF is a common and effective solvent for many amidation reactions.[11][12][13]
Incorrect Base A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction.[11][12] Using a nucleophilic base like pyridine can lead to side reactions.[12]
Presence of Water Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate and the coupling reagent.[12]
Issue 2: Presence of Significant Side Products (e.g., Racemization)

Possible Causes & Solutions:

CauseRecommended Solution
Racemization of Chiral Centers This is a common side reaction, especially with carbodiimide reagents.[5] The addition of HOBt or HOAt can significantly suppress racemization by forming a less racemization-prone active ester.[4][6][8] Uronium/aminium reagents like HATU are also known to cause less epimerization.[7]
Formation of Dicyclohexylurea (DCU) When using DCC as a coupling reagent, the byproduct DCU is formed, which is poorly soluble in many organic solvents and can complicate purification.[7][8] For solid-phase synthesis or to avoid precipitation issues, consider using DIC, as its urea byproduct is more soluble.[7] Alternatively, the water-soluble EDC can be used, especially for reactions in aqueous media.[8]
Side Reactions with Asparagine or Glutamine Primary amides in amino acid side chains can be converted to nitriles, which is a problematic side reaction.[7] Careful selection of coupling reagents and conditions is crucial.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating coupling efficiency.[6]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[6]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[6]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[6]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[6]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[6]

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a general methodology for the coupling of a carboxylic acid and an amine using HATU as the coupling reagent.

Materials:

  • Carboxylic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.

  • Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution.

  • Add the coupling reagent (e.g., HATU, 1.0-1.2 equivalents) to the mixture and stir for approximately 15 minutes at room temperature to allow for the formation of the active ester.[12]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washed with aqueous solutions to remove the base, excess reagents, and byproducts.

  • The crude product is then purified, commonly by column chromatography.

Visualizations

G cluster_start Initial State cluster_activation Activation Pathway cluster_product Product Formation cluster_problem Unreactive Pathway start Carboxylic Acid (R-COOH) + Amine (R'-NH2) activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) start->activated + Coupling Reagent + Base unreactive Ammonium Salt (Unreactive) start->unreactive Direct Reaction (Acid-Base) product Amide (R-CO-NHR') activated->product + Amine (R'-NH2) G start Low Amide Yield q1 Is Carboxylic Acid Activated? start->q1 sol1 Use Coupling Reagent (e.g., HATU) q1->sol1 No q2 Amine Reactivity Issue? q1->q2 Yes a1_yes Yes a1_no No end Improved Yield sol1->end sol2 Increase Temperature or Use Stronger Reagent q2->sol2 Yes q3 Solubility Issue? q2->q3 No a2_yes Yes a2_no No sol2->end sol3 Change Solvent (e.g., DMF) q3->sol3 Yes q4 Correct Base Used? q3->q4 No a3_yes Yes a3_no No sol3->end sol4 Use Non-nucleophilic Base (e.g., DIPEA) q4->sol4 No q4->end Yes a4_yes Yes a4_no No sol4->end

References

Technical Support Center: Scaling Up Oxazole Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of oxazoles for preclinical studies. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows for three common oxazole synthesis methods: the Robinson-Gabriel Synthesis, the Van Leusen Synthesis, and the Fischer Synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of oxazoles, leading to low yields or impure products.

Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles by the cyclodehydration of 2-acylamino ketones.

Frequently Asked Questions (FAQs):

  • Q1: My reaction is giving a low yield and a significant amount of tar-like byproducts. What's the likely cause?

    • A1: This often indicates that the reaction conditions, particularly the temperature and the strength of the dehydrating agent, are too harsh for your substrate, leading to decomposition.

      • Solution: Consider switching to a milder dehydrating agent such as polyphosphoric acid (PPA) or using modern reagents like trifluoroacetic anhydride (TFAA) or the Burgess reagent. Also, try lowering the reaction temperature and monitoring the reaction progress to avoid prolonged heating.

  • Q2: The reaction is sluggish and remains incomplete even after extended reaction times. How can I drive it to completion?

    • A2: An incomplete reaction suggests that the activation energy for the cyclization is not being met.

      • Solution: You can try a moderate increase in the amount of the dehydrating agent or switch to a more powerful one (e.g., from TFAA to phosphorus oxychloride). Increasing the temperature should be done cautiously to avoid decomposition.

  • Q3: I'm observing a significant amount of an enamide byproduct. How can this be minimized?

    • A3: Enamide formation is a common side reaction resulting from the elimination of water from the 2-acylamino-ketone starting material.

      • Solution: Modifying the reaction conditions, such as changing the dehydrating agent or lowering the temperature, can disfavor the enamide formation pathway.

  • Q4: How do I handle the purification of the crude oxazole on a larger scale?

    • A4: For multi-gram or kilogram scale, traditional column chromatography can be impractical.

      • Solution: Consider crystallization as a primary purification method. If impurities have different acidic or basic properties, an acid-base extraction can be effective. For challenging separations, preparative HPLC or supercritical fluid chromatography (SFC) might be necessary, though these are more resource-intensive.

Van Leusen Oxazole Synthesis

The Van Leusen synthesis provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Frequently Asked Questions (FAQs):

  • Q1: My Van Leusen reaction is giving a low yield, and I'm isolating a stable oxazoline intermediate. What's wrong?

    • A1: The final step of the Van Leusen synthesis is the elimination of the tosyl group to form the aromatic oxazole. If this step is incomplete, the oxazoline will be the major product.

      • Solution: To promote the elimination, you can try increasing the reaction temperature after the initial addition of reagents or using a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

  • Q2: I'm observing the formation of a nitrile byproduct instead of the oxazole. Why is this happening?

    • A2: Nitrile formation is a known side reaction in the Van Leusen synthesis, especially when the starting aldehyde contains ketone impurities.

      • Solution: Ensure the purity of your aldehyde by distillation or chromatography before use.

  • Q3: My TosMIC reagent seems to be decomposing during the reaction. How can I prevent this?

    • A3: TosMIC can decompose in the presence of water and base, forming N-(tosylmethyl)formamide.

      • Solution: Ensure that your reaction is performed under strictly anhydrous conditions using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).

  • Q4: Can I synthesize 4-substituted or 4,5-disubstituted oxazoles using this method?

    • A4: Yes, modifications to the standard Van Leusen protocol allow for the synthesis of 4-substituted and 4,5-disubstituted oxazoles.

      • Solution: To synthesize 4-substituted oxazoles, you can use an α-substituted TosMIC reagent. For 4,5-disubstituted oxazoles, a one-pot reaction with an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has proven effective.

Fischer Oxazole Synthesis

The Fischer synthesis is a classic method for preparing 2,5-disubstituted oxazoles from an aldehyde and a cyanohydrin in the presence of anhydrous acid.

Frequently Asked Questions (FAQs):

  • Q1: My Fischer synthesis is resulting in a low yield and the formation of a chloro-oxazoline byproduct. How can I improve this?

    • A1: The formation of a chloro-oxazoline is a known byproduct and indicates that the final elimination of HCl to form the aromatic oxazole is incomplete.

      • Solution: Ensure that you are using strictly anhydrous conditions, as moisture can interfere with the reaction. The use of dry ether and passing dry gaseous hydrogen chloride through the solution is critical.

  • Q2: I am also observing a 2,5-disubstituted-4-oxazolidinone byproduct. What is the cause?

    • A2: This is another common byproduct in the Fischer synthesis.

      • Solution: Careful control of reaction conditions, such as temperature and the rate of HCl addition, can help to minimize the formation of this byproduct.

  • Q3: Are there safety concerns with scaling up the Fischer synthesis?

    • A3: Yes, the Fischer synthesis involves the use of cyanohydrins and anhydrous hydrogen chloride, both of which are hazardous.

      • Solution: When scaling up, it is crucial to have appropriate engineering controls in place, such as a well-ventilated fume hood or a closed system. All personnel should be trained in the safe handling of cyanides and corrosive gases. A thorough process safety review should be conducted before attempting a large-scale reaction.

  • Q4: Can this method be used for non-aromatic aldehydes and cyanohydrins?

    • A4: While the Fischer synthesis is most commonly used for aromatic substrates, there have been instances where aliphatic compounds have been used. However, yields may be lower, and other side reactions may become more prevalent.

Data Presentation: Comparison of Oxazole Synthesis Methods

The following tables summarize quantitative data for the different synthesis methods to allow for easy comparison.

Table 1: Robinson-Gabriel Oxazole Synthesis

Dehydrating AgentTemperature (°C)Time (h)Typical Yield (%)Notes
Conc. H₂SO₄90-1001-430-50Can cause charring and decomposition of sensitive substrates.
Polyphosphoric Acid (PPA)100-1402-650-60Generally gives higher yields than H₂SO₄.
Phosphorus Oxychloride (POCl₃)900.5VariableEffective, but can be harsh.
Trifluoroacetic Anhydride (TFAA)25-501-370-90Milder conditions, often leading to cleaner reactions.
Burgess Reagent25-801-475-95Mild and effective for a range of substrates.
PPh₃ / I₂252-660-85Two-step process from the corresponding β-hydroxy amide.

Table 2: Van Leusen Oxazole Synthesis

AldehydeBaseSolventTemperature (°C)Time (h)ProductYield (%)
BenzaldehydeK₂CO₃MethanolReflux65-Phenyloxazole85
4-ChlorobenzaldehydeK₂CO₃MethanolReflux65-(4-Chlorophenyl)oxazole82
ButyraldehydeK₂CO₃MethanolReflux45-Propyloxazole75
IsovaleraldehydeK₂CO₃MethanolReflux45-Isobutyloxazole78
2-NaphthaldehydeK₂CO₃MethanolReflux65-(Naphthalen-2-yl)oxazole90

Table 3: Fischer Oxazole Synthesis

CyanohydrinAldehydeTemperature (°C)Time (h)ProductYield (%)
Mandelic acid nitrileBenzaldehyde0 - RT122,5-Diphenyloxazole~70
Benzaldehyde cyanohydrin4-Bromobenzaldehyde0 - RT122-(4-Bromophenyl)-5-phenyloxazoleModerate
4-Methoxybenzaldehyde cyanohydrin4-Methoxybenzaldehyde0 - RT122,5-Bis(4-methoxyphenyl)oxazole~65

Experimental Protocols

This section provides detailed methodologies for the key synthesis reactions.

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

Preparation:

  • To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

Reaction:

  • After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

Workup & Purification:

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles.

Preparation:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (2.0 eq).

  • Add methanol (10 mL per mmol of aldehyde) to the flask.

Reaction:

  • Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Workup & Purification:

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Synthesis of 2,5-Diaryloxazoles

This protocol describes the synthesis of 2,5-diaryloxazoles from an aromatic aldehyde and a cyanohydrin.

Preparation:

  • Dissolve the aromatic aldehyde (1.0 eq) and the cyanohydrin (1.0 eq) in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube and a drying tube.

  • Cool the mixture in an ice bath.

Reaction:

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight. The product will often precipitate as the hydrochloride salt.

Workup & Purification:

  • Collect the precipitated solid by filtration and wash with dry diethyl ether.

  • To obtain the free base, treat the hydrochloride salt with a weak base, such as a saturated solution of sodium bicarbonate, or by boiling in alcohol.

  • Extract the free base with an organic solvent, dry the organic layer, and concentrate to yield the crude oxazole.

  • Purify the product by recrystallization or column chromatography.

Visualizations

This section provides diagrams for experimental workflows and signaling pathways to aid in understanding the described processes.

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare/Purify Reagents setup_reaction Set up Anhydrous Reaction prep_reagents->setup_reaction run_reaction Run Synthesis Reaction setup_reaction->run_reaction monitor_reaction Monitor by TLC/LC-MS run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction Reaction Complete extract_product Extract Product quench_reaction->extract_product purify_product Purify Product (Crystallization/Chromatography) extract_product->purify_product characterize_product Characterize Product (NMR, MS, etc.) purify_product->characterize_product

Caption: General experimental workflow for oxazole synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn byproducts Significant Byproducts? incomplete_rxn->byproducts No increase_temp Increase Temperature or Reaction Time incomplete_rxn->increase_temp Yes stronger_reagent Use Stronger Reagent incomplete_rxn->stronger_reagent Yes milder_cond Use Milder Conditions (Lower Temp, Milder Reagent) byproducts->milder_cond Yes (Decomposition) purify_sm Purify Starting Materials byproducts->purify_sm Yes (Starting Material Impurities) anhydrous Ensure Anhydrous Conditions byproducts->anhydrous Yes (Hydrolysis/Decomposition) success Improved Yield/Purity increase_temp->success stronger_reagent->success milder_cond->success purify_sm->success anhydrous->success

Caption: A decision-making workflow for troubleshooting oxazole synthesis.

Signaling Pathway Diagrams

Oxazole-containing compounds have been identified as potent inhibitors of key signaling pathways implicated in inflammation and cancer.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation.

p38_MAPK_Pathway stress Stress Stimuli (UV, Cytokines, etc.) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Oxazole Inhibitor inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway by oxazole compounds.

Indoleamine 2,3-Dioxygenase (IDO1) Pathway

The IDO1 pathway is a key metabolic pathway that plays a role in immune suppression, particularly in the tumor microenvironment.

IDO1_Pathway cluster_tcell T-Cell Effects tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine Catalyzed by proliferation T-Cell Proliferation tryptophan->proliferation Required for apoptosis T-Cell Apoptosis kynurenine->apoptosis Induces ido1 IDO1 Enzyme t_cell T-Cell inhibitor Oxazole Inhibitor inhibitor->ido1

Caption: Oxazole inhibitors block the IDO1 enzyme, preventing tryptophan depletion.

Validation & Comparative

A Comparative Analysis of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid Derivatives and Other DGAT-1 Inhibitors for Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the development of novel therapeutic strategies. Diacylglycerol O-acyltransferase 1 (DGAT-1) has emerged as a promising target, as it catalyzes the final and committed step in triglyceride synthesis. Inhibition of DGAT-1 is expected to reduce fat absorption and storage, thereby aiding in weight management. This guide provides an objective comparison of a derivative of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid and other prominent DGAT-1 inhibitors, supported by preclinical and clinical data.

Introduction to DGAT-1 Inhibition

DGAT-1 is an integral membrane enzyme located in the endoplasmic reticulum, with its highest expression in the small intestine. It plays a crucial role in the absorption of dietary fats by re-esterifying diacylglycerol and fatty acyl-CoA into triglycerides, which are then packaged into chylomicrons for transport. Genetic knockout of DGAT-1 in mice has demonstrated resistance to diet-induced obesity and improved insulin sensitivity, validating it as a therapeutic target for obesity and related metabolic disorders.[1][2][3]

This guide focuses on the comparative efficacy and characteristics of several small molecule DGAT-1 inhibitors, including a derivative of this compound (Compound 29), PF-04620110, Pradigastat (LCQ908), AZD7687, and T-863.

In Vitro Potency and Selectivity

The initial evaluation of a drug candidate's potential lies in its in vitro potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric for potency, indicating the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.

CompoundDGAT-1 IC50 (nM)Selectivity over DGAT-2Cell-Based Triglyceride Formation EC50 (µM)
Compound 29 (this compound derivative)57[1][4]Not specified0.5 (in CHO-K1 cells)[1][4]
PF-04620110 19[2][3]>1000-fold[2]Not specified
Pradigastat (LCQ908) 157[5]SelectiveNot specified
AZD7687 80 (human)[6]SelectiveNot specified
T-863 15[7]Selective over DGAT-2 (>10 µM)[7]0.004 (in HuTu 80 cells)[7]

Table 1: Comparative In Vitro Potency of DGAT-1 Inhibitors. This table summarizes the reported IC50 values against DGAT-1 and, where available, their selectivity and cell-based efficacy.

Preclinical In Vivo Efficacy

The anti-obesity potential of these inhibitors has been evaluated in various preclinical models, most commonly in diet-induced obese (DIO) rodents. These studies assess the impact of the compounds on body weight, food intake, and glucose metabolism.

CompoundAnimal ModelDosingKey Findings
Compound 29 DIO rats[1][4]0.3, 1, and 3 mg/kg, p.o., daily for 21 daysDose-dependent inhibition of weight gain and improved glucose tolerance in an oral glucose tolerance test (OGTT).[1][4]
PF-04620110 DIO mice[8]Not specifiedAssociated with decreased body weight and fasting glucose levels.[8]
Pradigastat (LCQ908) Overweight or obese healthy humans[9]1, 5, 10, or 25 mg, daily for 14 daysDose-dependent suppression of postprandial triglyceride excursions.[9]
AZD7687 Overweight or obese men[1]1, 2.5, 5, 10, and 20 mg/day for 1 weekDose-dependent reductions in postprandial serum triglycerides.[1]
T-863 DIO mice[7]Oral administration for 2 weeksCaused weight loss, reduction in serum and liver triglycerides, and improved insulin sensitivity.[7]

Table 2: Summary of Preclinical and Clinical In Vivo Efficacy. This table highlights the effects of the DGAT-1 inhibitors on body weight and metabolic parameters in various models.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its development. Oral bioavailability and half-life are key parameters that influence dosing frequency and systemic exposure.

CompoundAnimal ModelOral BioavailabilityHalf-life
Compound 29 Not specifiedOrally efficacious[1][4]Not specified
PF-04620110 Rat[2]100%[2]6.8 hours[2]
Pradigastat (LCQ908) Healthy humans[10]~41%[10]~150 hours[11]
AZD7687 Not specifiedNot specifiedNot specified
T-863 Mice[12]42%[12]3 hours[12]

Table 3: Comparative Pharmacokinetic Parameters. This table presents available data on the oral bioavailability and half-life of the DGAT-1 inhibitors.

Clinical Development and Side Effects

While preclinical data for DGAT-1 inhibitors have been promising, clinical development has been challenging, primarily due to gastrointestinal (GI) side effects.

  • Pradigastat (LCQ908): In a study with overweight or obese subjects, Pradigastat was generally safe and well-tolerated at single and multiple doses.[9] However, in patients with familial chylomicronemia syndrome, mild, transient gastrointestinal adverse events were noted.[11][13]

  • AZD7687: Clinical trials in overweight or obese men revealed that doses effective in reducing postprandial triglycerides were associated with a high incidence of GI side effects, particularly diarrhea, leading to treatment discontinuation in a significant number of participants.[1] This has raised questions about the therapeutic window for this compound.[1]

The primary mechanism for these GI side effects is thought to be the accumulation of unabsorbed fat in the intestine due to the inhibition of triglyceride synthesis.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

DGAT1_Signaling_Pathway DAG Diacylglycerol (DAG) DGAT1 DGAT-1 DAG->DGAT1 Substrates Acyl_CoA Fatty Acyl-CoA Acyl_CoA->DGAT1 Substrates Triglycerides Triglycerides DGAT1->Triglycerides Catalyzes Inhibitors DGAT-1 Inhibitors (e.g., Compound 29, PF-04620110) Inhibitors->DGAT1 Inhibit

Figure 1: DGAT-1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials DIO_Model Diet-Induced Obese (DIO) Rodent Model Treatment Chronic Dosing with DGAT-1 Inhibitor DIO_Model->Treatment Measurements Monitor: - Body Weight - Food Intake - Glucose Tolerance (OGTT) Treatment->Measurements PK_Studies Pharmacokinetic Analysis Treatment->PK_Studies Phase_I Phase I: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers Measurements->Phase_I Informs Phase_II Phase II: Efficacy and Dose-Ranging in Obese Patients Phase_I->Phase_II GI_AE Monitor for Gastrointestinal Adverse Events Phase_II->GI_AE

Figure 2: General Experimental Workflow for DGAT-1 Inhibitors.

Experimental Protocols

DGAT-1 Enzyme Activity Assay (Fluorescence-based)

This assay quantitatively measures the in vitro activity of DGAT-1.

  • Reaction Mixture Preparation: A master mix is prepared containing Tris-HCl buffer (pH 7.4-7.6), MgCl2, 1,2-diacylglycerol (DOG), and a fluorescently labeled fatty acyl-CoA substrate (e.g., NBD-palmitoyl CoA).[14][15]

  • Enzyme Source: Microsomal protein fractions from cells overexpressing DGAT-1 or from tissue homogenates are used as the enzyme source.[12][14]

  • Incubation: The reaction is initiated by adding the enzyme source to the reaction mixture and incubated at 37°C.

  • Inhibitor Addition: Test compounds (DGAT-1 inhibitors) are added at varying concentrations to determine their IC50 values.

  • Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted using organic solvents.

  • Quantification: The fluorescently labeled triglyceride product is separated by thin-layer chromatography (TLC) and quantified using a fluorescence imager.[14]

Diet-Induced Obesity (DIO) Rodent Model

This model is used to evaluate the in vivo efficacy of anti-obesity compounds.

  • Induction of Obesity: Male C57BL/6J mice or Wistar rats are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (typically 10-15 weeks) to induce obesity, insulin resistance, and glucose intolerance.[16][17][18]

  • Compound Administration: The obese animals are then treated with the DGAT-1 inhibitor or vehicle, typically via oral gavage, on a daily or twice-daily basis for a specified period (e.g., 21-28 days).[1][4][19]

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[16][20]

  • Metabolic Assessments: At the end of the treatment period, metabolic parameters are assessed. This often includes an oral glucose tolerance test (OGTT), and measurement of plasma lipids and insulin levels.[1][4][17]

Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.[21][22][23][24]

  • Fasting: Animals are fasted overnight (typically 6-16 hours) before the test.[22][25]

  • Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

  • Glucose Administration: A bolus of glucose (typically 1.5-2 g/kg body weight) is administered orally via gavage.[24]

  • Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[24]

  • Data Analysis: The data are plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

Conclusion

The derivative of this compound (Compound 29) and other DGAT-1 inhibitors such as PF-04620110 and T-863 have demonstrated potent in vitro activity and promising preclinical efficacy in reducing body weight and improving metabolic parameters in rodent models of obesity.[1][4][7][8] However, the clinical development of DGAT-1 inhibitors has been significantly hampered by dose-limiting gastrointestinal side effects, as exemplified by the clinical trial results for AZD7687.[1]

Future research in this area may focus on developing intestine-targeted DGAT-1 inhibitors to minimize systemic exposure and associated side effects, or on exploring combination therapies. A thorough understanding of the structure-activity relationships and pharmacokinetic profiles of these compounds is crucial for designing next-generation DGAT-1 inhibitors with an improved therapeutic window for the treatment of obesity.

References

The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Oxazole Analogs in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of trifluoromethylated versus non-fluorinated oxazole analogs, supported by experimental data. The strategic incorporation of a trifluoromethyl (-CF3) group is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules.

The introduction of a trifluoromethyl group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide delves into a head-to-head comparison of trifluoromethylated and non-fluorinated oxazole analogs, presenting quantitative data on their anticancer and enzyme inhibitory activities. Detailed experimental protocols and visual representations of relevant signaling pathways and workflows are provided to facilitate a comprehensive understanding.

Enhanced Anticancer Efficacy of a Trifluoromethylated Isoxazole Analog

A notable example of the superior efficacy of trifluoromethylation is observed in the anticancer activity of isoxazole derivatives against the human breast cancer cell line, MCF-7. The trifluoromethylated analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole , exhibited an IC50 value of 2.63 μM . In stark contrast, its non-fluorinated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole , displayed a significantly higher IC50 of 19.72 μM , indicating approximately eight times lower potency.[2][3] This substantial difference underscores the profound impact of the -CF3 group in enhancing the anticancer activity of this particular isoxazole scaffold.[3]

CompoundAnalog TypeTarget Cell LineIC50 (μM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleTrifluoromethylatedMCF-72.63[2][3]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleNon-fluorinatedMCF-719.72[2][3]

Impact of Trifluoromethylation on α-Amylase Inhibition

In the context of enzyme inhibition, the introduction of a trifluoromethyl group has also been shown to enhance the inhibitory activity of certain compounds against α-amylase, a key enzyme in carbohydrate metabolism. While a direct comparison for oxazole analogs was not found, a study on fluorinated benzenesulfonic ester derivatives provides a compelling case. The trifluoromethyl-substituted analog demonstrated a strong inhibitory effect against α-amylase, with an IC50 value of 6.4 ± 0.012 µM, which was comparable to the standard drug acarbose.[4] In contrast, the non-fluorinated methoxy-substituted analog showed a weaker inhibitory activity.[4] This suggests that the electron-withdrawing nature and steric properties of the trifluoromethyl group can contribute to a more potent inhibition of the enzyme.

Another study on a series of trifluoromethylated flavonoid-based isoxazoles reported significant α-amylase inhibitory activity, with IC50 values ranging from 12.6 ± 0.2 μM to 27.6 ± 1.1 μM.[5][6] The most potent compound in this series, a fluorinated derivative, exhibited an IC50 of 12.6 ± 0.2 μM.[5][6]

CompoundAnalog TypeTarget EnzymeIC50 (μM)Reference
Trifluoromethylated Flavonoid Isoxazole (most potent)Trifluoromethylatedα-Amylase12.6 ± 0.2[5][6]
Acarbose (Standard)-α-Amylase12.4 ± 0.1[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Anticancer Activity Assay (MTT Assay for MCF-7 Cells)

This protocol outlines the procedure for determining the cytotoxic effects of the oxazole analogs on the MCF-7 human breast cancer cell line.

  • Cell Culture and Seeding: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (trifluoromethylated and non-fluorinated oxazole analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations for a specified period, typically 48 hours.

  • MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

α-Amylase Inhibition Assay

This colorimetric assay is used to evaluate the inhibitory effect of the compounds on α-amylase activity.

  • Reagent Preparation: Prepare a starch solution (substrate), porcine pancreatic α-amylase solution, and a dinitrosalicylic acid (DNSA) color reagent.

  • Enzyme Inhibition Reaction: The test compound is pre-incubated with the α-amylase solution in a buffer (e.g., phosphate buffer, pH 6.9) at 37°C for a defined period. The starch solution is then added to initiate the enzymatic reaction, and the mixture is incubated further.

  • Stopping the Reaction and Color Development: The reaction is terminated by adding the DNSA reagent. The mixture is then heated in a boiling water bath to facilitate the color reaction between DNSA and the reducing sugars produced by the enzymatic activity.

  • Absorbance Measurement: After cooling to room temperature, the absorbance of the resulting colored solution is measured at 540 nm.

  • Calculation of Inhibition: The percentage of α-amylase inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing the enzyme but no inhibitor) and a blank (no enzyme). The IC50 value is determined from a plot of inhibition percentage against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture MCF-7 Cells seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compounds seed->treat prepare Prepare Compound Dilutions prepare->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 measure->calculate

Caption: Experimental workflow for determining the anticancer activity of oxazole analogs using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_activation Caspase Cascade cluster_execution Execution Phase stimulus Isoxazole Analog bax_bak Bax/Bak Activation stimulus->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially induced by anticancer isoxazole analogs.

References

A Comparative Guide to 2-Phenyl-5-Trifluoromethyloxazole-4-Carboxamides as Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides with other prominent Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors. The information presented herein is intended to support research and development efforts in the fields of metabolic diseases, including obesity and type 2 diabetes.

Introduction to DGAT-1 Inhibition

Diacylglycerol Acyltransferase-1 (DGAT-1) is a crucial enzyme in the final step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride.[1][2][3] This process is central to the absorption of dietary fats in the intestine and the storage of triglycerides in adipose tissue.[4] Inhibition of DGAT-1 has emerged as a promising therapeutic strategy for metabolic disorders, as it can reduce triglyceride absorption and accumulation, leading to weight loss and improved insulin sensitivity.[5][6]

The 2-phenyl-5-trifluoromethyloxazole-4-carboxamide scaffold has been identified as a potent series of DGAT-1 inhibitors. This guide will compare the structure-activity relationship (SAR) and performance of this chemical series against other well-characterized DGAT-1 inhibitors.

Comparative Analysis of DGAT-1 Inhibitors

The following table summarizes the in vitro potency of a key example from the 2-phenyl-5-trifluoromethyloxazole-4-carboxamide series and compares it with other notable DGAT-1 inhibitors that have been investigated clinically or pre-clinically.

Compound ClassExample CompoundTargetIC50 (nM)EC50 (µM)Key Features
2-Phenyl-5-Trifluoromethyloxazole-4-carboxamides Compound 29 DGAT-157 0.5 Orally active, demonstrated dose-dependent inhibition of weight gain and improved glucose tolerance in diet-induced obese rats.
Phenylpiperidine DerivativesPradigastat (LCQ-908)DGAT-1157-Selective and orally effective. Has been investigated in clinical trials for familial chylomicronemia syndrome.[7][8][9][10][11]
Biphenyl Acetic Acid DerivativesAZD7687DGAT-180-Potent and selective inhibitor. Clinical development was challenged by gastrointestinal side effects.[12][13][14][15]
Imidazopyridine DerivativesT863DGAT-115-Potent and selective, orally active. Shown to decrease body weight and improve insulin sensitivity in preclinical models.[16][17][18][19]
Pyrimidooxazepine DerivativesPF-04620110DGAT-119-Potent, selective, and orally bioavailable inhibitor.[20][21][22]

Structure-Activity Relationship (SAR) Insights

The 2-phenyl-5-trifluoromethyloxazole-4-carboxamide series demonstrates the importance of specific structural features for potent DGAT-1 inhibition. The trifluoromethyl group at the 5-position of the oxazole ring is a critical component, likely contributing to the compound's metabolic stability and binding affinity. The carboxamide linkage at the 4-position allows for various substitutions that can modulate the pharmacokinetic and pharmacodynamic properties of the molecules. Optimization of the substituents on the phenyl ring and the carboxamide nitrogen has been a key focus in maximizing potency and oral efficacy.

Experimental Protocols

Synthesis of 2-Phenyl-5-Trifluoromethyloxazole-4-Carboxamides

The synthesis of the target carboxamides generally proceeds through the formation of the core oxazole ring followed by amide bond formation. A plausible synthetic route is outlined below:

A Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate B 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid A->B Hydrolysis (e.g., LiOH, THF/H2O) D 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide B->D Amide Coupling (e.g., HATU, DIPEA, DMF) C Amine (R-NH2) C->D

Caption: General synthetic scheme for 2-phenyl-5-trifluoromethyloxazole-4-carboxamides.

Step 1: Hydrolysis. The starting material, an ethyl ester derivative of the oxazole core, undergoes hydrolysis, typically using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water, to yield the corresponding carboxylic acid.[23][24][25]

Step 2: Amide Coupling. The resulting carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents. A common method involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

In Vitro DGAT-1 Enzyme Assay (Fluorescence-Based)

This assay measures the enzymatic activity of DGAT-1 by detecting the formation of a fluorescently labeled triglyceride product.

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare assay buffer (e.g., Tris-HCl, MgCl2) E Incubate enzyme, buffer, DAG, and test compound A->E B Prepare substrates: - Diacylglycerol (DAG) - Fluorescently labeled Acyl-CoA (e.g., NBD-palmitoyl-CoA) F Initiate reaction by adding fluorescent Acyl-CoA B->F C Prepare enzyme source (e.g., microsomes from cells overexpressing DGAT-1) C->E D Prepare test compounds (dissolved in DMSO) D->E E->F G Incubate at 37°C F->G H Stop reaction (e.g., adding quenching solution) G->H I Extract lipids H->I J Separate lipids by TLC I->J K Quantify fluorescent triglyceride product using a fluorescence scanner J->K L Calculate % inhibition and IC50 values K->L

Caption: Workflow for a fluorescence-based in vitro DGAT-1 enzyme assay.

CHO-K1 Cell-Based Triglyceride Formation Assay

This cellular assay quantifies the ability of a compound to inhibit triglyceride synthesis in a relevant cell line.

cluster_0 Cell Culture & Treatment cluster_1 Triglyceride Quantification cluster_2 Data Analysis A Culture CHO-K1 cells in appropriate medium B Seed cells in multi-well plates A->B C Pre-incubate cells with test compounds B->C D Add a source of fatty acids (e.g., oleic acid complexed to BSA) C->D E Incubate for a defined period D->E F Wash and lyse cells E->F G Quantify total triglyceride content using a commercial colorimetric or fluorometric assay kit F->G H Normalize triglyceride content to total protein concentration G->H I Calculate % inhibition of triglyceride formation H->I J Determine EC50 values I->J

Caption: Workflow for a CHO-K1 cell-based triglyceride formation assay.

DGAT-1 Signaling Pathway in Triglyceride Synthesis

The inhibition of DGAT-1 directly impacts the final and committed step in the synthesis of triglycerides. This pathway is fundamental to energy storage and lipid metabolism.

cluster_0 Substrates DAG Diacylglycerol (DAG) DGAT1 DGAT-1 (Diacylglycerol Acyltransferase-1) DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Catalyzes Inhibitor 2-Phenyl-5-trifluoromethyloxazole -4-carboxamides & Other Inhibitors Inhibitor->DGAT1 Inhibits

Caption: Inhibition of the DGAT-1 signaling pathway.

Conclusion

The 2-phenyl-5-trifluoromethyloxazole-4-carboxamide series represents a promising class of DGAT-1 inhibitors with demonstrated in vitro and in vivo efficacy. This guide provides a comparative framework to evaluate this series against other known DGAT-1 inhibitors. The provided experimental protocols and pathway diagram offer valuable resources for researchers actively engaged in the discovery and development of novel therapeutics for metabolic diseases. Further optimization of this scaffold could lead to the development of clinical candidates with improved efficacy and safety profiles.

References

In Vivo Validation of DGAT-1 Inhibitors: A Comparative Guide to Anti-Diabetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors in pre-clinical and clinical models of diabetes and obesity. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.

Executive Summary

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a critical enzyme in triglyceride synthesis, making it a compelling target for metabolic diseases.[1] Pharmacological inhibition of DGAT-1 has been explored as a therapeutic strategy for obesity and type 2 diabetes.[2][3] In vivo studies in various rodent models have demonstrated that DGAT-1 inhibitors can lead to weight loss, improved insulin sensitivity, and better glucose homeostasis.[2][4] These beneficial effects are often attributed to delayed intestinal fat absorption and modulation of gut hormone secretion.[2][5] However, the translation of these findings to clinical settings has been hampered by gastrointestinal side effects.[6][7] This guide compares the in vivo efficacy and characteristics of several DGAT-1 inhibitors, providing a valuable resource for the scientific community.

Comparative Efficacy of DGAT-1 Inhibitors

The following tables summarize the in vivo effects of various DGAT-1 inhibitors on key metabolic parameters.

Table 1: Effects of DGAT-1 Inhibitors on Body Weight and Glucose Metabolism in Rodent Models

Inhibitor Animal Model Dose & Duration Effect on Body Weight Effect on Glucose Tolerance Effect on Insulin Sensitivity Reference
T863 Diet-Induced Obese (DIO) MiceNot specified, 2 weeksReductionNot specifiedImproved[2]
H128 db/db Mice3 and 10 mg/kg, 5 weeksReduced gainNo improvementNo improvement[8]
Compound 4a db/db Mice30 and 100 mg/kg, 4 weeksSuppressed gainImprovedImproved[9]
PF-04620110 C57BL/6J Mice0.01, 0.1, 0.3, 1 mg/kg, single doseNot applicableNot specifiedNot specified[10]
A-922500 C57BL/6, ob/ob, apoE-/-, CD-1 mice; Sprague-Dawley, JCR/LA-cp rats; hamsters0.03, 0.3, 3 mg/kg, single doseNot applicableNot specifiedNot specified[11]
Compound B (A-922500) Diet-Induced Obese (DIO) MiceNot specifiedImprovedNot specifiedImproved[12][13]

Table 2: Effects of DGAT-1 Inhibitors on Lipid Metabolism and Gut Hormones

| Inhibitor | Model | Dose | Effect on Postprandial Triglycerides | Effect on GLP-1/PYY | Reference | |---|---|---|---|---| | T863 | Mice | Not specified | Delayed fat absorption | Not specified |[2][4] | | PF-04620110 | C57BL/6J Mice | 0.1, 0.3, 1 mg/kg | Attenuated | Increased GLP-1 & PYY |[5][10] | | AZD7687 | Overweight/Obese Men | ≥5 mg/day | Reduced | Increased GLP-1 & PYY |[7] | | A-922500 | Rodents | 0.03, 0.3, 3 mg/kg | Dose-dependently attenuated | Not specified |[11] | | Compound 12 | Mice | Not specified | Significantly reduced | Not specified |[14] |

Key Experimental Protocols

Detailed methodologies for cornerstone in vivo experiments are provided below.

Oral Glucose Tolerance Test (OGTT)

The oral glucose tolerance test is a standard procedure to assess how quickly an organism can clear glucose from the bloodstream.

  • Animal Preparation: Mice are typically fasted overnight (around 12-16 hours) but with free access to water.

  • Baseline Measurement: A baseline blood glucose reading is taken from the tail vein.

  • Glucose Administration: A solution of glucose (commonly 0.8 g/kg) is administered orally via gavage.[9]

  • Serial Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, such as 30, 60, 90, and 120 minutes.[9]

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The insulin tolerance test measures the systemic response to insulin, providing an indication of insulin sensitivity.

  • Animal Preparation: Mice are fasted for a shorter period, typically 4-6 hours.[9]

  • Baseline Measurement: A baseline blood glucose reading is taken.

  • Insulin Administration: A dose of insulin (e.g., 0.8 IU/kg) is injected intraperitoneally.[9]

  • Serial Blood Glucose Monitoring: Blood glucose levels are measured at various intervals post-injection, for example, at 30, 60, 90, 120, and 150 minutes.[9]

  • Data Analysis: The rate of glucose disappearance from the blood is calculated to assess insulin sensitivity.

Oral Lipid Challenge (Fat Tolerance Test)

This test evaluates the effect of DGAT-1 inhibitors on the absorption of dietary fats.

  • Animal Preparation: Animals are fasted for a few hours (e.g., 3 hours) prior to the experiment.[10]

  • Inhibitor Administration: The DGAT-1 inhibitor or vehicle is administered orally.

  • Lipid Administration: After a set period (e.g., 30 minutes), a bolus of corn oil, often containing a marker like retinyl palmitate, is given by oral gavage.[10]

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0, 1, 2, 3, 6, and 24 hours) to measure plasma triglyceride and/or retinyl palmitate concentrations.[10]

  • Data Analysis: The excursion of triglycerides or the marker in the blood over time is analyzed to determine the rate of fat absorption.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

DGAT1_Inhibition_Pathway Dietary_Fats Dietary Fats FA_MG Fatty Acids & Monoglycerides Dietary_Fats->FA_MG Digestion Enterocyte Intestinal Enterocyte FA_MG->Enterocyte DG Diacylglycerol (DG) Enterocyte->DG Re-esterification TG Triglycerides (TG) DG->TG Acyl-CoA Chylomicrons Chylomicrons TG->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream DGAT1 DGAT-1 DGAT1->TG DGAT1_Inhibitor DGAT-1 Inhibitor DGAT1_Inhibitor->DGAT1 Inhibits GLP1_PYY Increased GLP-1 & PYY DGAT1_Inhibitor->GLP1_PYY Leads to OGTT_Workflow Start Start: Overnight Fast Measure_Baseline Measure Baseline Blood Glucose (t=0) Start->Measure_Baseline Administer_Glucose Oral Glucose Gavage Measure_Baseline->Administer_Glucose Measure_30 Measure Blood Glucose (t=30 min) Administer_Glucose->Measure_30 Measure_60 Measure Blood Glucose (t=60 min) Measure_30->Measure_60 Measure_90 Measure Blood Glucose (t=90 min) Measure_60->Measure_90 Measure_120 Measure Blood Glucose (t=120 min) Measure_90->Measure_120 End End: Calculate AUC Measure_120->End

References

N-Trifluoromethyl Azoles as Bioisosteres: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of drug development. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a powerful tool in this process. Among the emerging bioisosteres, the N-trifluoromethyl (N-CF3) group in azole scaffolds has garnered significant attention. This guide provides a comprehensive comparative analysis of N-trifluoromethyl azoles against their non-fluorinated analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential in therapeutic design.

The introduction of a trifluoromethyl group onto the nitrogen atom of an azole ring can significantly alter a molecule's physicochemical and pharmacological profile. N-trifluoromethyl azoles are increasingly recognized as valuable bioisosteres for commonly employed N-alkyl groups, such as N-methyl, N-isopropyl, and N-tert-butyl moieties.[1] This substitution can lead to marked improvements in metabolic stability, cell permeability, and lipophilicity, addressing key challenges in drug development.[2][3]

Physicochemical Properties: A Quantitative Comparison

The N-trifluoromethyl group exerts a profound influence on the lipophilicity and aqueous stability of azole-containing compounds. Compared to their N-methyl counterparts, N-trifluoromethyl azoles consistently demonstrate higher lipophilicity, a property that can enhance membrane permeability and target engagement.[4] Furthermore, N-trifluoromethyl azoles exhibit excellent stability in aqueous media, a critical attribute for drug candidates, whereas N-trifluoromethyl amines are often prone to hydrolysis.[4]

PropertyN-Methyl Azole AnalogN-Trifluoromethyl Azole AnalogFold Change/ObservationReference
Lipophilicity (logP) LowerHigherIncreased lipophilicity[4]
Aqueous Stability StableExcellent StabilityEnhanced stability[4]

Note: Specific numerical values for logP and stability assays are compound-dependent and can be found in the primary literature, such as Schiesser et al., 2020.

In Vitro Metabolic Stability: Human Liver Microsomes (HLM) Assay

A significant advantage of utilizing N-trifluoromethyl azoles is the notable enhancement in metabolic stability. The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to oxidative metabolism by cytochrome P450 enzymes in the liver.[5] This translates to a longer half-life and lower intrinsic clearance in human liver microsome (HLM) assays compared to their N-methyl analogs, suggesting a more favorable pharmacokinetic profile in vivo.

Compound PairN-SubstituentHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Imidazole Derivative -CH₃ShorterHigher
-CF₃LongerLower
Pyrazole Derivative -CH₃ShorterHigher
-CF₃LongerLower
Triazole Derivative -CH₃ShorterHigher
-CF₃LongerLower

Note: The table represents a qualitative summary based on the findings of Schiesser et al. (2020). For specific quantitative data, please refer to the original publication.

Cell Permeability: Caco-2 Assay

The increased lipophilicity of N-trifluoromethyl azoles often translates to improved cell permeability. The Caco-2 cell permeability assay, a well-established in vitro model for predicting human intestinal absorption, has shown that N-trifluoromethyl azoles can exhibit enhanced permeability compared to their N-methyl analogs.[6] This suggests that the incorporation of an N-CF3 group can be a viable strategy to improve the oral bioavailability of drug candidates.

Compound PairN-SubstituentApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
Imidazole Derivative -CH₃LowerVariable
-CF₃HigherVariable
Pyrazole Derivative -CH₃LowerVariable
-CF₃HigherVariable

Note: This table provides a qualitative comparison. The actual Papp values and efflux ratios are compound-specific and should be consulted in the primary literature.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative synthetic pathway for N-trifluoromethyl azoles, the experimental workflow for assessing their properties, and their role as bioisosteres.

synthesis_of_N_trifluoromethyl_azoles Azole Azole (e.g., Imidazole, Pyrazole) Azole_anion Azole Anion Azole->Azole_anion Deprotonation Base Base (e.g., NaH, K2CO3) Base->Azole_anion Solvent Anhydrous Solvent Solvent->Azole_anion N_CF3_Azole N-Trifluoromethyl Azole Azole_anion->N_CF3_Azole N-Trifluoromethylation Trifluoromethylating_reagent Electrophilic Trifluoromethylating Reagent (e.g., Umemoto's or Togni's reagent) Trifluoromethylating_reagent->N_CF3_Azole

Caption: General scheme for the direct N-trifluoromethylation of azoles.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison start Starting Materials synthesis Synthesis of N-CF3 Azole and Analogs start->synthesis purification Purification & Characterization synthesis->purification physchem Physicochemical Properties (logP, pKa, Aqueous Stability) purification->physchem hlm Metabolic Stability (Human Liver Microsomes) purification->hlm caco2 Cell Permeability (Caco-2 Assay) purification->caco2 bioactivity Biological Activity (Target-based Assays) purification->bioactivity data_analysis Data Analysis physchem->data_analysis hlm->data_analysis caco2->data_analysis bioactivity->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar comparison Comparative Analysis sar->comparison

Caption: Experimental workflow for the comparative analysis of N-trifluoromethyl azoles.

bioisosterism cluster_lead Lead Compound cluster_bioisostere Bioisosteric Replacement cluster_properties Improved Properties Lead Lead Compound with N-isopropyl Group Bioisostere N-trifluoromethyl Azole Analog Lead->Bioisostere Bioisosteric Replacement Metabolic_Stability Increased Metabolic Stability Bioisostere->Metabolic_Stability Permeability Enhanced Permeability Bioisostere->Permeability Potency Maintained/Improved Potency Bioisostere->Potency

Caption: Bioisosteric replacement of an N-isopropyl group with an N-trifluoromethyl group.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is determined using the shake-flask method.

  • Preparation of Solutions: A standard solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: An aliquot of the standard solution is added to a vial containing a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: The vials are shaken for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to achieve complete separation of the n-octanol and aqueous phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Human Liver Microsome (HLM) Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH system is also run to account for non-enzymatic degradation.

  • Time-Course Incubation: The reaction mixtures are incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Caco-2 Permeability Assay

This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, a model of the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Experiment: The experiment is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).

    • A-to-B Transport: The test compound is added to the apical chamber, and the appearance of the compound in the basolateral chamber is monitored over time.

    • B-to-A Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.

  • Sampling: Samples are collected from the receiver chamber at specified time intervals.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as the ratio of the Papp in the B-to-A direction to the Papp in the A-to-B direction. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters.

References

benchmarking 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

The landscape of targeted therapy is continually evolving, with protein kinases remaining a pivotal class of drug targets, particularly in oncology.[1][2][3] The successful development of numerous kinase inhibitors has underscored the therapeutic potential of precisely modulating cellular signaling pathways.[4][5] However, the journey from a promising chemical entity to a clinically viable drug is fraught with challenges, a primary one being the thorough and objective evaluation of a novel inhibitor's performance relative to existing agents.[6]

This guide provides a comprehensive framework for benchmarking a novel kinase inhibitor, using the hypothetical compound 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid , against established drugs. Given the absence of public data on this specific compound's kinase targets, we will illustrate the benchmarking process by focusing on the well-characterized MEK1/2 pathway, a critical node in the frequently dysregulated RAS/RAF/MEK/ERK signaling cascade.[7] We will use the potent and selective MEK1/2 inhibitor, Trametinib , as our primary exemplar for comparison against other clinically relevant MEK inhibitors like Cobimetinib and Binimetinib .

This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidance, and the rationale behind each step of the comparative analysis. By following this framework, researchers can generate a robust data package to inform critical decisions on the future development of their lead compounds.

Part 1: Foundational Assessment - Biochemical Potency and Selectivity

The initial step in characterizing any new kinase inhibitor is to determine its intrinsic potency against the purified target enzyme and its selectivity across the broader human kinome. This foundational data provides the first glimpse into the compound's potential efficacy and safety profile.

In Vitro Kinase Assay: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a core measure of a drug's potency.[2] It quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value signifies higher potency.[7] There are various formats for in vitro kinase assays, including radiometric assays that track the transfer of radiolabeled phosphate from ATP to a substrate, and fluorescence- or luminescence-based assays that measure ATP consumption or ADP production.[1][8][9]

Rationale for Experimental Choices: The choice of assay format depends on factors like throughput requirements, cost, and the specific kinase being studied. For initial benchmarking, an ADP-Glo™ or similar luminescence-based assay is often preferred due to its high sensitivity, broad applicability, and non-radioactive nature. It is crucial to run the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP. This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's binding affinity, especially for ATP-competitive inhibitors.[10][11]

Comparative Data Summary: MEK1/2 Inhibitors

InhibitorTarget(s)IC50 (nM) - MEK1IC50 (nM) - MEK2Reference
Trametinib MEK1/20.921.8[7]
Cobimetinib MEK1/24.26.4(Exemplar)
Binimetinib MEK1/21212(Exemplar)
Your Compound User DefinedExperimentalExperimental

Note: IC50 values can vary between different assay platforms and experimental conditions. Consistent internal testing is paramount.[2]

Kinome-Wide Selectivity Profiling

A potent inhibitor is of limited therapeutic value if it indiscriminately inhibits numerous other kinases, leading to potential off-target toxicities. Therefore, assessing the selectivity of a novel compound is a critical step. This is typically achieved by screening the compound against a large panel of diverse human kinases.[11][12]

Rationale for Experimental Choices: A two-tiered screening approach is often efficient and cost-effective.[11]

  • Tier 1: Initial screen at a single, high concentration (e.g., 1 µM) against a broad kinase panel (e.g., >300 kinases). This identifies the primary targets and potential off-targets.

  • Tier 2: For any kinases showing significant inhibition (e.g., >70%) in the first tier, a full dose-response curve is generated to determine the IC50 value.[11] This provides a quantitative measure of selectivity.

The resulting data can be visualized as a "kinome map" or a selectivity score, which helps in comparing the overall specificity of the novel compound to the benchmarks.[12]

Part 2: Cellular Characterization - Target Engagement and Functional Outcomes

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell.[5][13] Cell-based assays are necessary to confirm that the inhibitor can enter the cell, engage its target, and exert the desired biological effect.[14][15]

Target Engagement in a Cellular Context

Confirming that the inhibitor binds to its intended target within the cell is a crucial validation step. This can be assessed by measuring the inhibition of phosphorylation of a direct downstream substrate of the target kinase.[7][14] For MEK1/2, the most direct substrate is ERK1/2.

Experimental Protocol: Western Blot for Phospho-ERK (p-ERK) Inhibition

  • Cell Culture and Treatment: Seed cancer cells with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor and benchmark compounds (e.g., Trametinib) for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Aspirate the media, wash the cells with ice-cold Phosphate-Buffered Saline (PBS), and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation at each inhibitor concentration.[7]

G

Cellular Potency: Anti-Proliferative Assays

A key functional outcome of inhibiting a kinase in a cancer-relevant pathway is the reduction of tumor cell proliferation. This is often quantified by determining the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: MTT or CellTiter-Glo® Proliferation Assay

  • Cell Seeding: Seed cancer cells (e.g., A375) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test and benchmark inhibitors for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the GI50 value.

Comparative Data Summary: Cellular Potency

InhibitorCell LineGI50 (nM)Reference
Trametinib A3750.5(Exemplar)
Cobimetinib A3752.9(Exemplar)
Binimetinib A37515(Exemplar)
Your Compound A375Experimental

Part 3: Decision Framework and Future Directions

The culmination of this benchmarking process is a multi-parameter comparison that enables an informed decision on the potential of the novel inhibitor.

G start Novel Inhibitor Candidate potency High Target Potency? (Low nM IC50) start->potency selectivity High Kinase Selectivity? potency->selectivity Yes discard Re-evaluate or Discard potency->discard No cellular Good Cellular Activity? (Low nM GI50) selectivity->cellular Yes selectivity->discard No lead Lead Candidate cellular->lead Yes cellular->discard No

A successful lead candidate should ideally exhibit:

  • High Potency: An IC50 value that is competitive with or superior to the benchmark inhibitors.

  • High Selectivity: Minimal off-target activity at concentrations where it effectively inhibits the primary target.

  • Cellular Efficacy: The ability to inhibit the signaling pathway and reduce cell proliferation in a cellular context at concentrations comparable to its biochemical potency.

The comprehensive data generated through this benchmarking framework provides a solid foundation for subsequent preclinical development, including pharmacokinetic studies and in vivo efficacy models.[7]

References

Cross-Target Activity Profiling: A Comparative Guide for Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-target activity profiling of novel oxazole compounds, a critical step in modern drug discovery. The oxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Understanding a compound's selectivity and potential off-target interactions is paramount for advancing a lead candidate.[1] This guide uses a hypothetical novel compound, OXA-Prime , and compares it against a well-characterized multi-kinase inhibitor, Comparator-X , to illustrate the process.

Data Presentation: Comparative Efficacy and Selectivity

Quantitative data is essential for objectively evaluating a compound's profile. The following tables summarize the key in vitro and in vivo data for OXA-Prime versus Comparator-X.

Table 1: Kinase Selectivity Profile

This table compares the inhibitory activity (IC50) of each compound against a panel of kinases, representing different branches of the human kinome. Lower values indicate higher potency.

Kinase TargetKinase GroupOXA-Prime IC50 (nM)Comparator-X IC50 (nM)
VEGFR2 Tyrosine Kinase15 25
PDGFRβ Tyrosine Kinase45 30
c-KIT Tyrosine Kinase80 50
BRAF Serine/Threonine Kinase250 150
CDK2 Serine/Threonine Kinase>10,0005,000
p38α Serine/Threonine Kinase1,200800
ROCK1 Serine/Threonine Kinase>10,000>10,000

Data is hypothetical for illustrative purposes.

Table 2: Cellular Antiproliferative Activity

This table presents the half-maximal inhibitory concentration (IC50) required to inhibit the growth of various human cancer cell lines. Many oxazole derivatives have demonstrated potent anticancer activity with IC50 values in the nanomolar range.[4][5][6]

Cell LineCancer TypeOXA-Prime IC50 (nM)Comparator-X IC50 (nM)
HUVEC Endothelial (non-cancer)5065
MCF-7 Breast Cancer11095
A549 Lung Cancer250210
HT-29 Colon Cancer180160
U87-MG Glioblastoma320290

Data is hypothetical for illustrative purposes.

Table 3: In Vivo Efficacy in HT-29 Xenograft Model

This table summarizes the results from a preclinical animal model, assessing the ability of each compound to inhibit tumor growth.

CompoundDose (mg/kg, oral)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control N/A0%+2%
OXA-Prime 5065%-3%
Comparator-X 5068%-8%

Data is hypothetical for illustrative purposes.

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex biological systems and experimental processes.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation cluster_decision Decision Point synthesis Novel Oxazole Synthesis purification Purification & Characterization synthesis->purification kinase_screen Kinase Panel Screening purification->kinase_screen off_target Off-Target Binding (AC-MS) kinase_screen->off_target cell_assays Cellular Viability Assays off_target->cell_assays pk_pd Pharmacokinetics (PK/PD) cell_assays->pk_pd efficacy Xenograft Efficacy Studies pk_pd->efficacy tox Toxicology Assessment efficacy->tox go_nogo Go/No-Go Decision tox->go_nogo

Caption: High-level workflow for drug discovery and development.

signaling_pathway cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibitors Compound Activity RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription OXA OXA-Prime OXA->RTK Strong Inhibition (Primary) OXA->BRAF Weak Inhibition (Off-Target) COMP Comparator-X COMP->RTK Strong COMP->BRAF Moderate logical_comparison center Compound Profiles oxa OXA-Prime center->oxa comp Comparator-X center->comp oxa_potency High Potency (VEGFR2 IC50: 15 nM) oxa->oxa_potency oxa_select Good Selectivity (>15x vs BRAF) oxa->oxa_select comp_potency High Potency (VEGFR2 IC50: 25 nM) comp->comp_potency comp_select Lower Selectivity (~6x vs BRAF) comp->comp_select

References

Unraveling the Anticancer Potential of 2-Phenylthiazole-5-Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with 2-phenylthiazole-5-carboxylic acid derivatives emerging as a promising class of compounds. This guide provides a comprehensive comparison of the anticancer mechanisms of key derivatives, supported by experimental data and detailed protocols to facilitate further research and development in this area.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potent and varied anticancer activities of 2-phenylthiazole-5-carboxylic acid derivatives. A notable example is CIB-L43 , which has demonstrated significant efficacy in hepatocellular carcinoma (HCC) models.[1][2] In comparison, other series of derivatives, such as 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides and 2-amino-thiazole-5-carboxylic acid phenylamides, have shown varied activity across different cancer cell lines.

Below is a summary of the quantitative data from key studies, showcasing the comparative potency of these derivatives.

Derivative ClassCompoundCancer TypeAssayIC50/EC50/KDReference
2-Phenylthiazole-5-carboxylic acidCIB-L43Hepatocellular Carcinoma (HCC)TRBP-Dicer InteractionIC50 = 2.34 μM[1]
CIB-L43HCCTRBP Binding AffinityKD = 4.78 nM[1]
CIB-L43HCCInhibitory ActivityEC50 = 0.66 nM[1]
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamideCompound 8cLung Cancer (A-549)Antiproliferative48% inhibition at 5 µg/mL
Compound 8fLung Cancer (A-549)Antiproliferative40% inhibition at 5 µg/mL
Compound 7fIntestine Cancer (HCT-8)Antiproliferative40% inhibition at 5 µg/mL
2-Amino-thiazole-5-carboxylic acid phenylamideCompound 6dLeukemia (K563)AntiproliferativeIC50 = 16.3 µM[3]
Compound 6dBreast Cancer (MCF-7)AntiproliferativeIC50 = 20.2 µM[3]
Compound 6dColon Cancer (HT-29)AntiproliferativeIC50 = 21.6 µM[3]
Dasatinib (Control)Leukemia (K563)AntiproliferativeIC50 < 1 µM[3]
Dasatinib (Control)Breast/Colon CancerAntiproliferativeIC50 < 1 µM[3]

Deciphering the Mechanism of Action: A Focus on CIB-L43

The anticancer mechanism of CIB-L43 has been elucidated to involve the disruption of microRNA (miRNA) biosynthesis, a critical process in cancer development. Specifically, CIB-L43 targets the transactivation response (TAR) RNA-binding protein 2 (TRBP), a key component of the Dicer complex responsible for miRNA maturation.[1]

By binding to TRBP, CIB-L43 disrupts its interaction with Dicer, leading to the suppression of oncogenic miR-21 biosynthesis.[1] This, in turn, results in the upregulation of tumor suppressor proteins PTEN and Smad7. The subsequent inhibition of the AKT and TGF-β signaling pathways ultimately leads to reduced HCC cell proliferation and migration.[1]

cluster_pathway Anticancer Mechanism of CIB-L43 CIB_L43 CIB-L43 TRBP TRBP CIB_L43->TRBP Binds to TRBP_Dicer TRBP-Dicer Complex CIB_L43->TRBP_Dicer Disrupts TRBP->TRBP_Dicer Forms complex with Dicer Dicer Dicer->TRBP_Dicer miR21 Oncogenic miR-21 Biosynthesis TRBP_Dicer->miR21 Promotes PTEN_Smad7 PTEN & Smad7 (Tumor Suppressors) miR21->PTEN_Smad7 Inhibits AKT AKT Signaling PTEN_Smad7->AKT Inhibits TGFb TGF-β Signaling PTEN_Smad7->TGFb Inhibits Proliferation_Migration Cancer Cell Proliferation & Migration AKT->Proliferation_Migration Promotes TGFb->Proliferation_Migration Promotes cluster_workflow Experimental Workflow: MTT Assay start Start seed Seed Cells (96-well plate) start->seed treat Treat with Compounds seed->treat mtt Add MTT Solution treat->mtt solubilize Solubilize Formazan (DMSO) mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

References

comparison of different synthetic routes for trifluoromethylated azoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into azole scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile synthetic routes to trifluoromethylated azoles is a highly active area of research. This guide provides an objective comparison of prevalent synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of trifluoromethylated azoles can be broadly categorized into three main approaches:

  • Cycloaddition Reactions: Building the azole ring from acyclic precursors where one of the components already contains a trifluoromethyl group. This is a powerful and widely used strategy.

  • Direct C-H Trifluoromethylation: Introducing a CF3 group directly onto a pre-formed azole ring. This approach is highly atom-economical.

  • N-Trifluoromethylation: The direct attachment of a CF3 group to a nitrogen atom within the azole ring.

This guide will delve into specific examples for the synthesis of various trifluoromethylated azoles, including pyrazoles, triazoles, oxazoles, and thiazoles.

Trifluoromethylated Pyrazoles

Pyrazoles are a common motif in pharmaceuticals. The introduction of a CF3 group can significantly impact their biological activity.

Synthetic Route Comparison
StrategyKey Reagents/PrecursorsTypical ConditionsYieldsKey AdvantagesKey Limitations
[3+2] Cycloaddition CF3CHN2 (in situ) and electron-deficient alkenes/alkynesRoom temperature, CH2Cl2/waterQuantitativeOne-pot, mild conditions, high yields.[1]Limited to electron-deficient coupling partners.
[3+2] Cycloaddition β-CF3-1,3-enynes and hydrazinesVaries with hydrazine type-Divergent synthesis of pyrazolines and pyrazoles.[2]Product type depends on the hydrazine used.[2]
Condensation 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochlorideReflux in MeOH/H2O32-38%Scalable to kilogram quantities.[3]Formation of regioisomers that require separation.[3]
N-Trifluoromethylation Transiently generated trifluoromethylhydrazine and 1,3-dicarbonylsAcid, solvent, and temperature optimization is crucial47-75%Access to N-CF3 pyrazoles with various substitution patterns.Requires careful optimization to avoid des-CF3 byproducts.[4]
Oxidative Aromatization In situ generated trifluoroacetonitrile imines and enones, followed by MnO2 oxidationSolvent-dependent (DMSO or hexane)-Selective synthesis of fully substituted or deacylated pyrazoles.Two-step process.[5]
Experimental Protocol: One-Pot Synthesis of CF3-Substituted Pyrazoles via [3+2] Cycloaddition[1]
  • In situ generation of 2,2,2-trifluorodiazoethane (CF3CHN2): To a solution of 2,2,2-trifluoroethylamine hydrochloride (1.0 mmol) in a biphasic mixture of dichloromethane (5 mL) and water (5 mL), an aqueous solution of sodium nitrite (1.2 mmol in 2 mL of water) is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes.

  • Cycloaddition: The electron-deficient alkene or alkyne (1.0 mmol) is added to the reaction mixture.

  • Reaction: The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired trifluoromethylated pyrazoline or pyrazole.

G cluster_cycloaddition [3+2] Cycloaddition Routes cluster_direct Direct C-H Trifluoromethylation CF3-Containing Dipole CF3-Containing 1,3-Dipole CF3-Pyrazoline Trifluoromethylated Pyrazoline CF3-Containing Dipole->CF3-Pyrazoline Cycloaddition Dipolarophile Alkene or Alkyne (Dipolarophile) Dipolarophile->CF3-Pyrazoline CF3-Pyrazole Trifluoromethylated Pyrazole CF3-Pyrazoline->CF3-Pyrazole Oxidation (optional) Pyrazole Pyrazole CF3-Pyrazole_direct Trifluoromethylated Pyrazole Pyrazole->CF3-Pyrazole_direct CF3_Source CF3 Radical Source CF3_Source->CF3-Pyrazole_direct Radical Addition G cluster_click Copper-Catalyzed Click Reaction cluster_cycloaddition_triazole [3+2] Cycloaddition for 1,2,4-Triazoles Azide Azide CF3-Triazole 4-CF3-1,2,3-Triazole Azide->CF3-Triazole TFP 3,3,3-Trifluoropropyne (from BTP) TFP->CF3-Triazole Cu_Cat Copper Catalyst Cu_Cat->CF3-Triazole Catalysis Nitrile_Imine Nitrile Imine CF3-124-Triazole 5-CF3-1,2,4-Triazole Nitrile_Imine->CF3-124-Triazole Cycloaddition CF3CN Trifluoroacetonitrile CF3CN->CF3-124-Triazole G cluster_oxazole Synthesis of Trifluoromethylated Oxazoles cluster_thiazole Synthesis of Trifluoromethylated Thiazoles N-propargylamide N-Propargylamide CF3-Oxazole CF3-Substituted Oxazole N-propargylamide->CF3-Oxazole Trifluoropyruvate Trifluoropyruvate Trifluoropyruvate->CF3-Oxazole Zn_Cat Zn(OTf)2 Zn_Cat->CF3-Oxazole Tandem Reaction Thiolate Pyridinium 1,4-Zwitterionic Thiolate CF3-Thiazole 2-CF3-Thiazole Thiolate->CF3-Thiazole [3+2] Cycloaddition CF3CN_thiazole Trifluoroacetonitrile CF3CN_thiazole->CF3-Thiazole G Azole Azole (e.g., Pyridine, Pyrrole) Trifluoromethylated_Azole Trifluoromethylated Azole Azole->Trifluoromethylated_Azole CF3_Radical_Source CF3 Radical Source (e.g., Langlois Reagent) CF3_Radical CF3• CF3_Radical_Source->CF3_Radical Oxidant Oxidant (e.g., t-BuOOH) Oxidant->CF3_Radical CF3_Radical->Trifluoromethylated_Azole Radical C-H Functionalization

References

A Comparative Analysis of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid and Sorafenib in Hepatocellular Carcinoma Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the therapeutic efficacy of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid against the established multi-kinase inhibitor, sorafenib, in hepatocellular carcinoma (HCC) reveals a significant gap in publicly available research. At present, no direct comparative studies, either in vitro or in vivo, have been published to assess the efficacy of this compound for the treatment of HCC.

Our comprehensive search of scientific literature indicates that this compound has been primarily investigated as a Diacylglycerol O-Acyltransferase-1 (DGAT-1) inhibitor, with potential applications in metabolic disorders such as obesity and diabetes. Its mechanism of action in the context of cancer, and specifically HCC, remains to be elucidated.

In contrast, sorafenib is a well-established therapeutic agent for advanced HCC, and its mechanisms of action are extensively documented. This guide, therefore, provides a detailed overview of the experimental data and signaling pathways associated with sorafenib in HCC models, which can serve as a benchmark for the future evaluation of novel therapeutic compounds like this compound.

Sorafenib: A Multi-Kinase Inhibitor for HCC

Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor progression and angiogenesis.[1][2] Its anti-tumor effects in HCC are attributed to its ability to inhibit both tumor cell proliferation and angiogenesis.[3]

Quantitative Efficacy of Sorafenib in HCC Models

The following table summarizes the typical quantitative data for sorafenib's efficacy in preclinical HCC models. It is important to note that specific values can vary depending on the cell line and experimental conditions.

ParameterCell LineValueReference
IC50 (Cell Viability) HepG2~5-10 µM[2]
Huh-7~5-8 µM[4]
PLC/PRF/5~7-12 µM[2]
Tumor Growth Inhibition (In Vivo) Xenograft Model (Huh-7)~40-60%[5]
Orthotopic Rat HCC ModelSignificant reduction in tumor growth and metastasis[5]
Mechanism of Action and Signaling Pathways

Sorafenib exerts its effects by targeting multiple receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1][5] The primary pathways inhibited by sorafenib in HCC include:

  • Raf/MEK/ERK Pathway: By inhibiting Raf kinases (B-Raf and c-Raf), sorafenib blocks the downstream signaling cascade that is crucial for cell proliferation.[3][4]

  • VEGFR and PDGFR Signaling: Sorafenib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β), which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]

  • STAT3 Pathway: Sorafenib has been shown to decrease the phosphorylation of STAT3, a key transcription factor involved in tumor cell survival, proliferation, and metastasis. This inhibition is mediated through the blockade of the MEK/ERK and PI3K/Akt pathways.[5]

Below is a diagram illustrating the key signaling pathways targeted by sorafenib in HCC.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR/PDGFR Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Angiogenesis Gene Transcription (Angiogenesis) RTK->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK STAT3 STAT3 ERK->STAT3 Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->STAT3 STAT3->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf

Caption: Signaling pathways in HCC inhibited by Sorafenib.

Experimental Protocols for Evaluating Anti-Cancer Efficacy in HCC

Standard methodologies are employed to assess the efficacy of therapeutic agents like sorafenib in HCC models. These protocols are essential for generating reliable and reproducible data.

In Vitro Assays
  • Cell Viability Assay (MTT or CCK-8):

    • HCC cell lines (e.g., HepG2, Huh-7) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of the test compound (e.g., sorafenib) for 24, 48, or 72 hours.

    • A reagent (MTT or CCK-8) is added to each well, and the absorbance is measured to determine the percentage of viable cells.

    • The half-maximal inhibitory concentration (IC50) is calculated.

  • Colony Formation Assay:

    • A low density of HCC cells is seeded in 6-well plates and treated with the test compound.

    • The cells are allowed to grow for 1-2 weeks until visible colonies are formed.

    • Colonies are fixed, stained (e.g., with crystal violet), and counted.

  • Western Blot Analysis:

    • HCC cells are treated with the test compound for a specified time.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with specific antibodies against target proteins (e.g., phosphorylated ERK, STAT3) to assess the inhibition of signaling pathways.

In Vivo Models
  • Xenograft Tumor Model:

    • HCC cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., sorafenib) orally or via injection.

    • Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

  • Orthotopic Liver Cancer Model:

    • HCC cells are surgically implanted into the liver of immunocompromised mice.

    • This model more accurately mimics the tumor microenvironment of human HCC.

    • Treatment and monitoring are similar to the xenograft model, with overall survival often being a key endpoint.

The workflow for a typical preclinical evaluation of an anti-cancer compound is depicted below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellViability Cell Viability Assays (MTT/CCK-8) ColonyFormation Colony Formation Assay CellViability->ColonyFormation WesternBlot Western Blot (Mechanism of Action) ColonyFormation->WesternBlot Xenograft Subcutaneous Xenograft Model WesternBlot->Xenograft Orthotopic Orthotopic Liver Cancer Model Xenograft->Orthotopic start Compound Synthesis & Characterization start->CellViability

Caption: Preclinical workflow for evaluating anti-HCC compounds.

This compound: A DGAT-1 Inhibitor

Research on this compound and its derivatives has identified them as potent and selective inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1). DGAT-1 is an enzyme that plays a key role in the synthesis of triglycerides. Inhibition of DGAT-1 has been explored as a therapeutic strategy for metabolic diseases. The relevance of DGAT-1 inhibition in the context of HCC has not been established in the reviewed literature.

Conclusion

While sorafenib provides a well-characterized benchmark for anti-HCC drug development, the efficacy of this compound in HCC models remains an open question due to a lack of published research. Future studies are required to determine if this compound or its derivatives possess any anti-tumor activity and to elucidate their potential mechanisms of action in cancer cells. For researchers and drug development professionals, the established protocols and signaling pathways associated with sorafenib offer a robust framework for the evaluation of novel therapeutic candidates for hepatocellular carcinoma.

References

Phenyl Furan and Oxazole Carboxylic Acid Derivatives as PDE4 Inhibitors: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of phenyl furan and oxazole carboxylic acid derivatives as potential inhibitors of phosphodiesterase 4 (PDE4), supported by in-silico docking studies and in-vitro experimental data. This guide is intended for researchers, scientists, and drug development professionals.

In the landscape of drug discovery for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses inflammatory responses.[1][2] This guide provides a comparative analysis of two classes of potential PDE4 inhibitors: phenyl furan and oxazole carboxylic acid derivatives, based on published research.

Data Presentation: In-Vitro Inhibitory Activity

A study by Lin et al. (2020) synthesized and evaluated a series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives for their inhibitory activity against the PDE4B enzyme. The results, summarized below, indicate that the oxazole-based derivative exhibited the most potent inhibitory effect.[1][3]

Compound IDHeterocyclic CoreSubstitution PatternIC50 (µM) on PDE4B
36 Furan2,5-disubstituted9.6
37 Furan2,5-disubstituted2.8
38 Oxazole2,4-disubstituted1.4

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates that the oxazole derivative 38 is a more potent inhibitor of PDE4B in vitro compared to the furan derivatives 36 and 37 .[3]

Experimental Protocols: Molecular Docking

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein).[4] The following is a representative protocol for such studies with PDE4 inhibitors, based on common practices in the field.

Protein Preparation

The three-dimensional crystal structure of the target protein, in this case, the catalytic domain of a human PDE4 isoform (e.g., PDE4B or PDE4D), is obtained from the Protein Data Bank (PDB).[5][6] The preparation of the protein for docking involves several key steps:

  • Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other non-protein chains are removed from the PDB file.[5]

  • Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure.[6]

  • Charge assignment: Appropriate atomic charges are assigned using a force field, such as OPLS2005.[5][6]

  • Energy minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and achieve a more stable conformation.[6]

Ligand Preparation

The 2D structures of the phenyl furan and oxazole carboxylic acid derivatives are drawn and converted to 3D structures. The ligands are then prepared for docking through the following steps:

  • Hydrogen addition: Hydrogen atoms are added to the ligand structures.

  • Charge calculation: Partial charges are calculated for each atom.

  • Torsion definition: Rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.[7]

Grid Generation and Docking
  • Active site identification: The binding site of the PDE4 enzyme is identified. This is typically a deep, hydrophobic pocket containing conserved metal ions (Zn2+ and Mg2+).[8] The location can be determined from the position of a co-crystallized ligand in the original PDB file.[5]

  • Grid box generation: A grid box is generated around the active site, defining the search space for the docking algorithm.[5]

  • Docking simulation: A docking program, such as AutoDock Vina, is used to perform the docking calculations.[5][9] The software explores various conformations and orientations of the ligand within the active site and calculates a binding affinity score for each pose.[5]

Analysis of Results

The docking results are analyzed to identify the most favorable binding poses for each ligand based on their binding energy scores. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are examined to understand the molecular basis of binding.[5]

Mandatory Visualization

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein Structure\n(from PDB) Protein Structure (from PDB) Clean Protein\n(remove water, ligands) Clean Protein (remove water, ligands) Protein Structure\n(from PDB)->Clean Protein\n(remove water, ligands) Add Hydrogens\n& Assign Charges Add Hydrogens & Assign Charges Clean Protein\n(remove water, ligands)->Add Hydrogens\n& Assign Charges Energy Minimization Energy Minimization Add Hydrogens\n& Assign Charges->Energy Minimization Final Protein Structure Molecular Docking\n(e.g., AutoDock Vina) Molecular Docking (e.g., AutoDock Vina) Add Hydrogens\n& Assign Charges->Molecular Docking\n(e.g., AutoDock Vina) Define Active Site Define Active Site Energy Minimization->Define Active Site Ligand Structures\n(2D) Ligand Structures (2D) Generate 3D\nConformations Generate 3D Conformations Ligand Structures\n(2D)->Generate 3D\nConformations Generate 3D\nConformations->Add Hydrogens\n& Assign Charges Final Ligand Structures Grid Generation Grid Generation Define Active Site->Grid Generation Grid Generation->Molecular Docking\n(e.g., AutoDock Vina) Binding Poses\n& Energies Binding Poses & Energies Molecular Docking\n(e.g., AutoDock Vina)->Binding Poses\n& Energies Interaction Analysis\n(H-bonds, hydrophobic) Interaction Analysis (H-bonds, hydrophobic) Binding Poses\n& Energies->Interaction Analysis\n(H-bonds, hydrophobic)

Caption: Workflow of a typical molecular docking study.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory effects) CREB->Gene

Caption: Simplified PDE4-cAMP signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid, ensuring laboratory safety and regulatory compliance. This compound is classified as an irritant and is harmful if swallowed or inhaled, necessitating careful management throughout its lifecycle.[1]

Hazard Profile

A thorough understanding of the hazards associated with this compound is the foundation of safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[1]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[1] Proper glove removal technique should be followed to avoid skin contact.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]

  • Lab Coat: A lab coat or other protective clothing should be worn to protect from skin exposure.

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH-approved respirator should be used.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

Solid Waste:

  • Collection: Place all solid this compound waste, including residual amounts from containers and contaminated items like weighing paper, into a designated, sealable, and clearly labeled hazardous waste container.[2]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

Liquid Waste (Solutions):

  • Collection: If the compound is in a solution, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Compatibility: Do not mix this waste with other incompatible waste streams.[3]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration, along with the relevant hazard warnings.

Contaminated PPE and Materials:

  • Collection: All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads from spill cleanup) that are contaminated with this compound should be collected in a separate, sealed, and labeled hazardous waste container.[2]

  • Labeling: Label the container as "Hazardous Waste - Contaminated Debris" and list the chemical contaminant.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If necessary, restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.[3]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid creating dust.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Seal: Securely seal the waste container and label it appropriately.

Large Spills:

  • Evacuate: Immediately evacuate the area.[3]

  • Alert Authorities: Notify your institution's emergency response team or environmental health and safety (EHS) office.[3]

Disposal Protocol

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Package Waste: Ensure all waste containers are securely sealed and properly labeled.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

  • Handover: Transfer the waste to the authorized disposal personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collect in Designated Container cluster_disposal 3. Final Disposal start Waste Generated: This compound solid Solid Waste (e.g., powder, contaminated items) start->solid liquid Liquid Waste (e.g., solutions) start->liquid ppe Contaminated PPE (e.g., gloves, lab coat) start->ppe solid_container Labeled 'Solid Hazardous Waste' - Chemical Name - Hazards solid->solid_container liquid_container Labeled 'Liquid Hazardous Waste' - Chemical Name & Solvent - Concentration & Hazards liquid->liquid_container ppe_container Labeled 'Contaminated Debris' - Chemical Name ppe->ppe_container seal Securely Seal Container solid_container->seal liquid_container->seal ppe_container->seal contact_ehs Contact Environmental Health & Safety (EHS) seal->contact_ehs Follow Institutional Protocol licensed_disposal Transfer to Licensed Waste Disposal Service contact_ehs->licensed_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid (CAS No. 236736-23-5). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and can be harmful if inhaled or swallowed.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3]Protects against eye irritation or serious eye damage from splashes or airborne particles.[1][2][3]
Skin Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., disposable nitrile gloves).[3] Fully enclosed shoes made of a chemical-resistant material.Prevents skin contact, which can cause irritation.[2][3][4] Gloves should be inspected before use and changed immediately if contaminated.[3]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[2][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risks associated with this compound.

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this chemical, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Chemical Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood gather_ppe Gather Required PPE verify_hood->gather_ppe don_ppe Don Appropriate PPE gather_ppe->don_ppe transfer Transfer Solid Compound (Use Spatula, Avoid Dust) don_ppe->transfer dissolve Dissolve in Solvent (Add Solid to Solvent Slowly) transfer->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands solid_waste Solid Waste (Contaminated disposables in labeled hazardous waste container) liquid_waste Liquid Waste (Place in a designated, labeled hazardous waste container)

Caption: Workflow for safe handling of this compound.

Experimental Protocols Cited

The recommendations provided are based on established safety protocols for handling similar chemical compounds, including other carboxylic acids and trifluoromethyl-containing substances.[3][5][6][7]

Disposal Plan

Proper disposal is a critical step in the chemical's lifecycle.

  • Solid Waste : All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Liquid Waste : Solutions containing the compound should be placed in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Decontamination : Clean any contaminated surfaces and equipment thoroughly.

  • Regulatory Compliance : All waste must be disposed of in accordance with federal, state, and local environmental regulations. Consider dissolving the compound in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.